molecular formula C20H30O2 B1676486 Methyltestosterone CAS No. 58-18-4

Methyltestosterone

Cat. No.: B1676486
CAS No.: 58-18-4
M. Wt: 302.5 g/mol
InChI Key: GCKMFJBGXUYNAG-OYHAKKKBSA-N

Description

17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.

CAS No.

58-18-4

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(9S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15?,16-,17-,18?,19?,20-/m0/s1

InChI Key

GCKMFJBGXUYNAG-OYHAKKKBSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C

Isomeric SMILES

C[C@@]1(CC[C@@H]2C1(CC[C@H]3C2CCC4=CC(=O)CCC34C)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C

Appearance

White to off-white solid powder.

Color/Form

Crystals from hexane
White or creamy white crystals or crystalline powde

flash_point

41 °F

melting_point

161-166 °C
323.6-334.4 °F

Other CAS No.

262423-02-9
58-18-4

physical_description

White crystals

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Affected by light
Stable at very low pH levels.
Stable in air.

solubility

Soluble in alcohol, methanol, ether and other organic solvents;  sparingly soluble in vegetable oil
Soluble in ethanol
In water, 34 mg/L at 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17 alpha Methyltestosterone
17 beta Hydroxy 17 methyl 4 androsten 3 one
17 beta Methyltestosterone
17 beta-Hydroxy-17-methyl-4-androsten-3-one
17 beta-Methyltestosterone
17 Epimethyltestosterone
17-alpha-Methyltestosterone
17-Epimethyltestosterone
17alpha Methyl Testosterone
17alpha Methyltestosterone
17alpha-Methyl-Testosterone
17alpha-Methyltestosterone
17beta Hydroxy 17 methyl 4 androsten 3 one
17beta Methyltestosterone
17beta-Hydroxy-17-methyl-4-androsten-3-one
17beta-Methyltestosterone
Android (Methyltestoterone)
Android 10
Android 25
Android 5
Android-10
Android-25
Android-5
Mesteron
Mesterone
Metandren
Methitest
Methyltestosterone
Oreton
Testoviron
Testred
Virilon

vapor_pressure

1.8X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Foundational & Exploratory

Methyltestosterone: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of action of methyltestosterone, a synthetic anabolic-androgenic steroid (AAS). It details the compound's interaction with the androgen receptor, subsequent signaling cascades, and methods for quantifying its activity.

Core Mechanism of Action

This compound, a 17-alpha-alkylated derivative of testosterone (B1683101), exerts its physiological effects primarily by acting as an agonist for the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1][2] The 17-alpha-methylation enhances the drug's oral bioavailability by reducing first-pass metabolism in the liver.[3][4] The mechanism can be dissected into several key steps:

  • Cellular Entry and Receptor Binding: Being lipophilic, this compound diffuses across the cell membrane into the cytoplasm of target tissue cells.[1][5] In the cytoplasm, it binds to the ligand-binding domain (LBD) of the AR, which is otherwise maintained in an inactive state through a complex with heat shock proteins (HSPs).[6][7]

  • Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[1][7] This unmasks a nuclear localization signal, prompting the hormone-receptor complex to translocate from the cytoplasm into the nucleus.[1][6]

  • Dimerization and DNA Binding: Within the nucleus, two ligand-bound AR complexes dimerize, forming a homodimer.[6][7] This dimer then binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6][8]

  • Transcriptional Regulation: The AR-ARE binding initiates the recruitment of a cascade of co-regulatory proteins (coactivators and corepressors) and the general transcriptional machinery, including RNA polymerase II.[7][9] This complex modulates the rate of transcription of androgen-responsive genes, leading to an increase or decrease in the synthesis of specific proteins.[1][9] These altered protein levels are ultimately responsible for mediating the anabolic and androgenic effects of this compound.[1]

Metabolism and Potentiation: Similar to testosterone, this compound is a substrate for the enzyme 5α-reductase.[10] This conversion yields 17α-methyl-dihydrotestosterone (mestanolone), a more potent AR agonist, which amplifies the androgenic effects in tissues where 5α-reductase is highly expressed, such as the skin and prostate.[10][11] this compound can also be aromatized to the potent estrogen 17α-methylestradiol, which accounts for its potential estrogenic side effects.[10]

Quantitative Data

The biological activity of this compound is defined by its binding affinity to the androgen receptor and its relative anabolic and androgenic effects.

ParameterValue / DescriptionReference
Drug Class Synthetic Androgen, Anabolic-Androgenic Steroid (AAS)[1][11]
Mechanism of Action Androgen Receptor (AR) Agonist[1][11]
AR Binding Affinity Has a similar binding affinity to the AR as testosterone.[12]
SHBG Binding Affinity Low affinity; approximately 25% of testosterone's affinity.[10]
Anabolic-to-Androgenic Ratio Approximately 1:1, similar to testosterone.[10]
Oral Bioavailability ~70% due to 17α-alkylation which reduces hepatic metabolism.[3][10]
Key Metabolites 17α-methyl-dihydrotestosterone (Mestanolone), 17α-methylestradiol.[10]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for receptor binding.

Methodology:

  • Receptor Preparation:

    • Prepare cytosol from a target tissue rich in androgen receptors (e.g., rat prostate) through homogenization and ultracentrifugation to isolate the cytoplasmic fraction.[13]

    • Determine the protein concentration of the cytosol preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding:

    • In a series of tubes, incubate a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]R1881 or [³H]methyltrienolone) with the cytosol preparation.[13]

    • Add increasing concentrations of unlabeled this compound (the competitor) to the tubes. Include control tubes with only the radioligand (total binding) and tubes with the radioligand plus a large excess of unlabeled androgen (non-specific binding).

    • Incubate the mixtures to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the AR-bound radioligand from the unbound (free) radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free ligand, which is then pelleted by centrifugation.

  • Quantification and Analysis:

    • Measure the radioactivity in the supernatant (containing the AR-bound ligand) using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can then be calculated by comparing the IC50 of this compound to that of a reference standard like testosterone or dihydrotestosterone (B1667394) (DHT).[14]

Androgen Receptor Reporter Gene Assay

Objective: To quantify the functional ability of this compound to activate androgen receptor-mediated gene transcription.[2]

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293, PC-3, or LNCaP).[15] For cells lacking endogenous AR (like HEK293), co-transfection is required.

    • Transfect the cells with two plasmids:

      • An AR Expression Vector: A plasmid containing the full-length human AR gene to ensure the receptor is present.[15]

      • A Reporter Plasmid: A plasmid containing a reporter gene (e.g., firefly luciferase or green fluorescent protein) downstream of a promoter containing multiple copies of an Androgen Response Element (ARE).[2][15]

    • A third plasmid, often expressing a different reporter like Renilla luciferase under a constitutive promoter, is typically co-transfected to normalize for transfection efficiency.[15]

  • Compound Treatment:

    • After allowing time for plasmid expression (typically 24 hours), treat the transfected cells with various concentrations of this compound. Include a vehicle control (e.g., ethanol) and a positive control (e.g., DHT or R1881).[15][16]

    • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for AR activation and reporter gene expression.[16]

  • Cell Lysis and Signal Measurement:

    • Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a specific lysis buffer compatible with the reporter assay.

    • Measure the reporter signal. For a luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.[17] Measure the signal from the normalization reporter as well.

  • Data Analysis:

    • Normalize the primary reporter signal (e.g., firefly luciferase) to the control reporter signal (e.g., Renilla luciferase) for each well.

    • Plot the normalized reporter activity against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration that produces 50% of the maximal response) to quantify the potency of this compound as an AR agonist.[17]

Visualizations

Signaling Pathway of this compound

Methyltestosterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound MT_cyto This compound MT->MT_cyto Diffusion AR_HSP AR HSPs MT_cyto->AR_HSP Binding AR_MT AR-MT Complex AR_HSP->AR_MT Conformational Change HSP HSPs AR_HSP->HSP Dissociation AR_MT_nuc AR-MT Complex AR_MT->AR_MT_nuc Nuclear Translocation Dimer AR-MT Homodimer AR_MT_nuc->Dimer Dimerization ARE ARE Dimer->ARE Binds to DNA CoReg Co-regulators ARE->CoReg Recruitment RNA_Pol RNA Pol II CoReg->RNA_Pol Recruitment Gene Target Gene RNA_Pol->Gene Initiates Transcription mRNA mRNA Gene->mRNA Proteins New Proteins (Anabolic/Androgenic Effects) mRNA->Proteins Translation

Caption: Intracellular signaling pathway of this compound.

Experimental Workflow for AR Reporter Gene Assay

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start 1. Seed Mammalian Cells (e.g., HEK293) Transfect 2. Co-transfect with Plasmids: - AR Expression Vector - ARE-Luciferase Reporter - Normalization Control Start->Transfect Treat 3. Treat Cells with This compound (Dose-Response) Transfect->Treat Incubate 4. Incubate (e.g., 24 hours) Treat->Incubate Lyse 5. Lyse Cells Incubate->Lyse Measure 6. Measure Luminescence (Firefly & Renilla) Lyse->Measure Normalize 7. Normalize Data (Firefly / Renilla) Measure->Normalize Plot 8. Plot Dose-Response Curve & Calculate EC50 Normalize->Plot

Caption: Workflow for an androgen receptor (AR) reporter gene assay.

References

The Dawn of Synthetic Androgens: A Technical History of Methyltestosterone's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery of methyltestosterone, detailing the early synthesis, biological evaluation, and the nascent understanding of its mechanism of action in the 1930s.

Introduction

In the burgeoning field of endocrinology in the 1930s, the isolation and structural elucidation of testosterone (B1683101) in 1935 stood as a landmark achievement. This breakthrough immediately catalyzed efforts to synthesize this potent male hormone and to create analogues with modified properties. Hot on the heels of testosterone's own synthesis, 1935 also marked the year this compound was first synthesized, a discovery that would profoundly impact the future of hormone therapy and lay the groundwork for the development of anabolic-androgenic steroids (AAS).[1][2] This technical guide provides a detailed account of the history of this compound's discovery, focusing on the core scientific advancements, experimental methodologies, and the intellectual framework of the time.

The Race to Synthesize Androgens

The synthesis of this compound was not an isolated event but rather the product of intense competition and collaboration among several leading European research groups. The primary goal was to create a biologically active androgen that could be administered orally, a significant advantage over the injectable testosterone which was subject to rapid hepatic metabolism.

Key Research Groups and Timeline
YearMilestoneKey Researchers/InstitutionsCitation
1935 Isolation and structural elucidation of testosterone.David, Dingemanse, Freud, and Laqueur[3]
1935 First synthesis of testosterone from cholesterol.Adolf Butenandt and G. Hanisch (Schering Corporation)[1]
1935 Independent synthesis of testosterone and the first synthesis of 17α-methyltestosterone.Leopold Ruzicka and Albert Wettstein (Ciba)[1][4]
1936 Introduction of this compound for medical use.Ciba[1]
1936 First detailed reports on the biological activity of this compound.Miescher, Wettstein, and Tschopp; Deanesly and Parkes[5][6]

Chemical Synthesis of this compound

Inferred Experimental Protocol for the Ruzicka and Wettstein Synthesis

The synthesis likely started from a steroid precursor such as dehydroepiandrosterone (B1670201) (DHEA) or a related compound. The key step was the introduction of a methyl group at the C17 position of the steroid nucleus.

  • Protection of the 3-keto group: The 3-keto group of the steroid precursor was likely protected to prevent its reaction in the subsequent steps. This could have been achieved by conversion to a ketal or enol ether.

  • Grignard Reaction at C17: The C17-keto group was then reacted with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) in a Grignard reaction. This nucleophilic addition of the methyl group to the carbonyl carbon created the tertiary alcohol at C17 and introduced the 17α-methyl group.

  • Deprotection and Oxidation: The protecting group at C3 was then removed, and the hydroxyl group at C3 was oxidized to regenerate the 3-keto-Δ4-ene structure characteristic of testosterone and its analogues.

This 17α-alkylation was a critical innovation, as the methyl group sterically hinders the metabolic oxidation of the 17β-hydroxyl group in the liver, thereby conferring oral bioavailability to the molecule.

Synthesis_of_this compound Precursor Steroid Precursor (e.g., Dehydroepiandrosterone) Protected_Precursor 3-keto Protected Precursor Precursor->Protected_Precursor Protection of 3-keto group Methylated_Intermediate 17α-methylated Intermediate Protected_Precursor->Methylated_Intermediate Grignard Reaction with CH3MgX at C17 This compound 17α-Methyltestosterone Methylated_Intermediate->this compound Deprotection and Oxidation at C3

Inferred synthetic pathway for 17α-methyltestosterone (Ruzicka and Wettstein, 1935).

Early Biological Evaluation of this compound

Following its synthesis, this compound was subjected to rigorous biological testing to ascertain its androgenic and anabolic properties. The standard animal models of the era were the capon (castrated rooster) and the castrated male rat.

The Capon Comb Growth Assay

The capon comb growth assay was the primary method for quantifying androgenic activity. In castrated roosters, the comb and wattles regress. Administration of an androgenic substance stimulates the growth of these secondary sexual characteristics, and the extent of the growth is proportional to the potency of the androgen.

Experimental Protocol (General):

  • Animal Preparation: Young cockerels were castrated.

  • Dosing: The test substance (e.g., this compound dissolved in oil) was administered daily, either through injection or orally.

  • Measurement: The size of the comb (length and height) was measured before and after the treatment period.

  • Comparison: The comb growth induced by this compound was compared to that induced by a standard androgen, such as androsterone (B159326) or testosterone.

The Castrated Male Rat Assay

This assay was used to assess the effects of androgens on the accessory sex glands, such as the prostate and seminal vesicles. In castrated rats, these glands atrophy.

Experimental Protocol (General):

  • Animal Preparation: Male rats were castrated.

  • Dosing: The test substance was administered daily over a set period.

  • Endpoint: At the end of the treatment period, the animals were euthanized, and the prostate and seminal vesicles were dissected and weighed.

  • Comparison: The increase in the weight of these glands was used as a measure of androgenic activity and was compared to the effects of testosterone.

Biological_Assay_Workflow cluster_capon Capon Comb Growth Assay cluster_rat Castrated Male Rat Assay Capon_Castration Castration of Cockerels Capon_Dosing Administration of This compound Capon_Castration->Capon_Dosing Comb_Measurement Measurement of Comb Growth Capon_Dosing->Comb_Measurement Evaluation Evaluation of Androgenic Potency Comb_Measurement->Evaluation Rat_Castration Castration of Male Rats Rat_Dosing Administration of This compound Rat_Castration->Rat_Dosing Gland_Measurement Measurement of Accessory Sex Gland Weight Rat_Dosing->Gland_Measurement Gland_Measurement->Evaluation

Workflow of early biological assays for androgenic activity.
Quantitative Data on Biological Activity

While the full data tables from the original 1936 publications are not readily accessible, subsequent reviews and summaries indicate that this compound was found to be a potent androgen. When administered orally, it was significantly more effective than testosterone. However, when administered via injection, its potency was comparable to or slightly less than that of testosterone propionate, a commonly used ester of testosterone at the time.

CompoundRoute of AdministrationRelative Androgenic Potency (Qualitative)
TestosteroneInjection+++
TestosteroneOral+
Testosterone PropionateInjection++++
This compound Injection +++
This compound Oral +++

Note: This table is a qualitative summary based on descriptions in historical reviews. The original papers would contain the precise quantitative comparisons.

Contemporary Understanding of the Mechanism of Action

In the 1930s, the concept of hormone receptors was not yet established. The prevailing theory of hormone action was based on the idea of a "humoral" effect, where hormones were thought to act as chemical messengers that directly influenced the metabolism of target tissues. The specificity of hormone action was thought to arise from the unique chemical structure of the hormone and the specific metabolic capabilities of the target cells. The idea of a lock-and-key mechanism involving a specific receptor protein would not emerge until several decades later.

Androgen_Action_1930s This compound This compound (Chemical Messenger) Target_Cell Target Cell (e.g., Comb, Prostate) This compound->Target_Cell Enters Metabolic_Response Specific Metabolic Response Target_Cell->Metabolic_Response Stimulates Growth Tissue Growth Metabolic_Response->Growth

Conceptual model of androgen action in the 1930s.

Conclusion

The discovery of this compound in 1935 was a pivotal moment in the history of steroid chemistry and pharmacology. It represented the first successful creation of an orally active synthetic androgen, a development that had immediate clinical implications. The innovative synthetic strategies and the rigorous biological evaluation methods employed by the pioneering researchers of the time laid the foundation for the vast field of anabolic-androgenic steroid research and development. While our understanding of the molecular mechanisms of androgen action has evolved significantly since the 1930s, the foundational work on the discovery of this compound remains a testament to the ingenuity and scientific rigor of these early investigators. This in-depth guide has aimed to provide a technical overview of this crucial period, acknowledging the limitations in accessing complete primary source data while reconstructing the core scientific advancements that brought this important therapeutic agent into existence.

References

An In-depth Technical Guide to the Synthesis and Characterization of 17α-Methyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, characterization, and biological signaling pathway of 17α-methyltestosterone, a synthetic androgen and anabolic steroid. The information presented herein is intended for a technical audience and details established experimental protocols and analytical data.

Chemical Synthesis of 17α-Methyltestosterone

The most common and well-established method for the synthesis of 17α-methyltestosterone involves a two-step process starting from dehydroepiandrosterone (B1670201) (DHEA). The first step is a Grignard reaction to introduce the 17α-methyl group, followed by an Oppenauer oxidation to convert the 3β-hydroxyl group to a 3-keto group, which also results in the migration of the double bond to the C4-C5 position.

Experimental Protocol:

Step 1: Grignard Reaction - Synthesis of 17α-Methyl-5-androstene-3β,17β-diol

This procedure outlines the addition of a methyl group to the 17-keto position of dehydroepiandrosterone using a Grignard reagent.

  • Materials:

    • Dehydroepiandrosterone (DHEA)

    • Magnesium turnings

    • Methyl iodide or Methyl bromide

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous sodium sulfate (B86663)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether or THF.

    • In the dropping funnel, prepare a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF.

    • Add a small portion of the methyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide or bromide).

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve dehydroepiandrosterone in a minimal amount of anhydrous THF and add it dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 17α-methyl-5-androstene-3β,17β-diol. This intermediate is often used in the next step without further purification.

Step 2: Oppenauer Oxidation - Synthesis of 17α-Methyltestosterone

This step involves the oxidation of the 3β-hydroxyl group of the intermediate diol to a ketone and the simultaneous migration of the double bond.[1][2]

  • Materials:

    • Crude 17α-methyl-5-androstene-3β,17β-diol

    • Aluminum isopropoxide or Aluminum tert-butoxide

    • Acetone or cyclohexanone (B45756) (as the hydride acceptor)

    • Toluene (B28343) or benzene (B151609) (as the solvent)

    • Dilute hydrochloric acid or sulfuric acid

    • Sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve the crude 17α-methyl-5-androstene-3β,17β-diol in a suitable solvent such as toluene or benzene.

    • Add a large excess of the hydride acceptor (acetone or cyclohexanone).

    • Add the aluminum alkoxide catalyst (e.g., aluminum isopropoxide).

    • Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture and hydrolyze the aluminum salts by the careful addition of dilute acid.

    • Separate the organic layer and extract the aqueous layer with the same solvent.

    • Combine the organic layers and wash sequentially with dilute acid, water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 17α-methyltestosterone.

Purification:

The crude 17α-methyltestosterone can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/hexane or ethanol/water.

Synthesis Workflow Diagram:

Synthesis_Workflow DHEA Dehydroepiandrosterone (DHEA) Grignard_Reaction Grignard Reaction (Anhydrous Ether/THF) DHEA->Grignard_Reaction Grignard_Reagent Methylmagnesium Halide (CH3MgX) Grignard_Reagent->Grignard_Reaction Intermediate 17α-Methyl-5-androstene-3β,17β-diol Grignard_Reaction->Intermediate Oppenauer_Oxidation Oppenauer Oxidation (Aluminum alkoxide, Acetone) Intermediate->Oppenauer_Oxidation Purification Purification (Column Chromatography, Recrystallization) Oppenauer_Oxidation->Purification Methyltestosterone 17α-Methyltestosterone Purification->this compound

A schematic overview of the synthesis of 17α-methyltestosterone.

Characterization of 17α-Methyltestosterone

The identity and purity of the synthesized 17α-methyltestosterone are confirmed using various analytical techniques.

Spectroscopic Data:

The following tables summarize the key spectroscopic data for 17α-methyltestosterone.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.73s1HH-4
1.22s3HC-18 Methyl
1.19s3HC-19 Methyl
1.25s3HC-17α Methyl
0.80-2.50m22HSteroid backbone

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
199.5C-3
171.3C-5
123.9C-4
81.5C-17
53.9C-9
50.2C-14
42.8C-13
38.7C-10
38.6C-12
35.8C-1
35.6C-8
34.0C-2
32.9C-6
31.6C-7
31.5C-11
26.8C-17α Methyl
23.4C-15
20.7C-16
17.4C-19 Methyl
10.9C-18 Methyl

Table 3: Mass Spectrometry Data

Techniquem/z (relative intensity %)
EI-MS302 (M+), 287, 244, 229, 147

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3450-3550O-H stretch (hydroxyl)
2850-3000C-H stretch (alkane)
1665C=O stretch (α,β-unsaturated ketone)
1615C=C stretch (alkene)
Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical isocratic mobile phase is acetonitrile:water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 245 nm.

  • Expected Retention Time: Varies depending on the exact conditions and column, but typically in the range of 5-10 minutes.

Experimental Workflow for Characterization:

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude_Product Crude 17α-Methyltestosterone Purified_Product Purified 17α-Methyltestosterone Crude_Product->Purified_Product Column Chromatography & Recrystallization NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (EI-MS) Purified_Product->MS IR IR Spectroscopy Purified_Product->IR HPLC HPLC Analysis Purified_Product->HPLC

Workflow for the characterization of synthesized 17α-methyltestosterone.

Biological Activity and Signaling Pathway

17α-Methyltestosterone exerts its biological effects primarily by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen Receptor Signaling Pathway:

The binding of 17α-methyltestosterone to the androgen receptor initiates a cascade of events leading to the regulation of target gene expression.

  • Ligand Binding: In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). 17α-methyltestosterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of the HSPs.

  • Dimerization and Nuclear Translocation: The activated AR molecules form homodimers, exposing a nuclear localization signal. These dimers are then translocated into the nucleus.

  • DNA Binding: Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The AR-ARE complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes, leading to the physiological effects associated with androgens.

Signaling Pathway Diagram:

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT 17α-Methyltestosterone AR_HSP Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex MT->AR_HSP Binds to LBD AR_MT AR-MT Complex AR_HSP->AR_MT HSP Dissociation AR_Dimer AR-MT Dimer AR_MT->AR_Dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Nuclear Translocation and DNA Binding Coactivators Co-activators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

The canonical androgen receptor signaling pathway.

References

The Pharmacokinetics of Methyltestosterone: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful development and application. This technical guide provides a comprehensive overview of the pharmacokinetics of methyltestosterone in various animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME).

This compound, a synthetic androgen, has been a subject of interest for its therapeutic and, historically, performance-enhancing properties. Its pharmacokinetic profile, however, can vary significantly across different species, making a thorough understanding of its behavior in preclinical animal models essential for predicting its effects in humans. This guide summarizes available quantitative data, details experimental protocols, and visualizes key pathways to provide a foundational resource for researchers in the field.

Quantitative Pharmacokinetic Parameters of this compound

A comprehensive review of the literature reveals a notable scarcity of complete, publicly available pharmacokinetic datasets for this compound in common laboratory animal models such as rats, mice, and dogs. While numerous studies have investigated its metabolic fate and toxicological profile, detailed parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) remain largely unpublished.

One study in rainbow trout (Oncorhynchus mykiss) provides a glimpse into the pharmacokinetics of this compound. Following a single oral administration of 30 mg/kg, the following parameters were observed[1]:

ParameterValueUnit
Cmax3.03µmol/L
Tmax8.80h
AUC(0→∞)90.2µmol·h/L
Mean Absorption Time13.8h
Absorption Half-life4.7h
Oral Bioavailability~70%

Caption: Pharmacokinetic parameters of this compound following oral administration in rainbow trout.

In the same study, intra-arterial administration of 2 mg/kg and 20 mg/kg of 14C-methyltestosterone yielded the following pharmacokinetic parameters, respectively[1]:

Parameter2 mg/kg Dose20 mg/kg DoseUnit
AUC11.282.3µmol·h/L
Total Body Clearance0.6400.903L/h/kg
Distribution Half-life4.138.23h
Elimination Half-life54.958.6h
Volume of Central Compartment3.8313.9L/kg
Volume of Distribution at Steady State6.0626.8L/kg
Mean Residence Time9.5722.7h

Caption: Pharmacokinetic parameters of this compound following intra-arterial administration in rainbow trout.

While this data from a fish model provides a starting point, it is crucial for researchers to conduct species-specific pharmacokinetic studies in mammalian models to obtain relevant data for translation to human health.

Experimental Protocols

To facilitate the generation of robust and reproducible pharmacokinetic data for this compound, this section outlines key experimental methodologies.

Oral Administration and Serial Blood Sampling in Rats

This protocol describes a typical workflow for a pharmacokinetic study of orally administered this compound in rats.

oral_pk_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Blood Sampling (Serial) cluster_analysis Analysis acclimatization Acclimatization of Male Sprague-Dawley Rats fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Administration of this compound (e.g., 10 mg/kg in corn oil) fasting->dosing sampling_points Blood Collection via Saphenous or Jugular Vein at 0, 0.5, 1, 2, 4, 8, 12, 24 h dosing->sampling_points plasma_prep Plasma Separation (Centrifugation) sampling_points->plasma_prep lcms LC-MS/MS Analysis of this compound in Plasma plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) lcms->pk_analysis tissue_distribution_workflow cluster_dosing_mice Dosing cluster_harvesting Tissue Harvesting cluster_processing Sample Processing cluster_analysis_mice Analysis dosing_mice Administration of this compound to Male C57BL/6 Mice (e.g., Intraperitoneal Injection) euthanasia Euthanasia at Specific Time Points dosing_mice->euthanasia perfusion Cardiac Perfusion with Saline euthanasia->perfusion tissue_collection Collection of Tissues (Liver, Kidney, Brain, Muscle, etc.) perfusion->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization extraction Extraction of this compound homogenization->extraction lcms_tissue LC-MS/MS Analysis of This compound in Tissue Homogenates extraction->lcms_tissue quantification Quantification of Tissue Concentrations lcms_tissue->quantification biliary_excretion_workflow cluster_surgery Surgical Preparation cluster_dosing_bile Dosing cluster_collection Bile Collection cluster_analysis_bile Analysis anesthesia Anesthesia of Male Wistar Rat cannulation Bile Duct Cannulation anesthesia->cannulation recovery Post-Surgical Recovery cannulation->recovery dosing_bile Administration of This compound (e.g., Intravenous) recovery->dosing_bile bile_collection Collection of Bile at Timed Intervals dosing_bile->bile_collection lcms_bile LC-MS/MS Analysis of This compound and Metabolites in Bile bile_collection->lcms_bile excretion_rate Determination of Biliary Excretion Rate lcms_bile->excretion_rate androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) MT->AR_cytoplasm Binds HSP Heat Shock Proteins AR_cytoplasm->HSP Bound to AR_MT_complex AR-Methyltestosterone Complex AR_cytoplasm->AR_MT_complex Conformational Change AR_dimer AR Dimer AR_MT_complex->AR_dimer Dimerization nucleus Nucleus AR_dimer->nucleus Translocation ARE Androgen Response Element (ARE) gene_transcription Target Gene Transcription (e.g., PSA, FKBP5) ARE->gene_transcription Regulates nucleus->ARE Binds to igf1_interaction MT This compound AR Androgen Receptor MT->AR Activates IGF1_gene IGF-1 Gene AR->IGF1_gene Potentially Modulates IGF1_R_gene IGF-1 Receptor Gene AR->IGF1_R_gene Potentially Modulates IGF1_expression IGF-1 Expression (Tissue-specific) IGF1_gene->IGF1_expression IGF1R_expression IGF-1 Receptor Expression IGF1_R_gene->IGF1R_expression Cell_growth Cell Growth and Proliferation IGF1_expression->Cell_growth IGF1R_expression->Cell_growth

References

An In-depth Technical Guide to the Androgenic and Anabolic Effects of Methyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltestosterone, a synthetic derivative of testosterone (B1683101), is an orally active anabolic-androgenic steroid (AAS). The addition of a methyl group at the C17-alpha position enhances its oral bioavailability by inhibiting hepatic metabolism.[1] Like other AAS, this compound exerts its effects through binding to and activating the androgen receptor (AR), leading to a cascade of cellular events that mediate its anabolic and androgenic properties.[2] This technical guide provides a comprehensive overview of the androgenic and anabolic effects of this compound, detailing its mechanism of action, quantitative data on its potency, and methodologies for its experimental evaluation.

Mechanism of Action

This compound's biological activities are mediated through its interaction with the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[3]

Androgen Receptor Binding and Signaling Pathway

The mechanism of action of this compound follows the canonical pathway for steroid hormones:

  • Cellular Entry: Being lipophilic, this compound passively diffuses across the cell membrane into the cytoplasm.[4]

  • Receptor Binding: In the cytoplasm, this compound binds to the ligand-binding domain of the androgen receptor, which is associated with heat shock proteins (HSPs).[5] This binding induces a conformational change in the receptor.

  • HSP Dissociation and Dimerization: The conformational change leads to the dissociation of HSPs, exposing the DNA-binding domain and nuclear localization signal of the AR. The activated receptors then form homodimers.[5]

  • Nuclear Translocation: The AR-methyltestosterone dimer translocates into the nucleus.[5]

  • DNA Binding and Gene Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[5] This binding, along with the recruitment of co-activators, initiates the transcription of genes responsible for both anabolic and androgenic effects.[5]

Methyltestosterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) MT->AR_HSP Binds to AR AR_MT AR-Methyltestosterone Complex AR_HSP->AR_MT HSP Dissociation Dimer AR-MT Dimer AR_MT->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Nuclear Translocation & Binding Transcription Gene Transcription ARE->Transcription Initiates Anabolic & Androgenic Effects Anabolic & Androgenic Effects Transcription->Anabolic & Androgenic Effects

Caption: this compound Signaling Pathway.

Quantitative Data on Anabolic and Androgenic Effects

The potency of this compound is determined by its binding affinity to the androgen receptor and its relative anabolic and androgenic effects, which can be quantified using various in vitro and in vivo assays.

Androgen Receptor Binding Affinity

The relative binding affinity (RBA) of this compound for the androgen receptor is a key determinant of its biological activity. Competitive binding assays are used to measure the ability of a compound to displace a radiolabeled ligand from the AR.

CompoundRelative Binding Affinity (%) to Androgen Receptor
Dihydrotestosterone (DHT)100
Testosterone100
This compound 45, 100–125
Nandrolone154–155
Metribolone (R1881)199–210
Mibolerone108
Mestanolone100–125

Note: Values are relative to testosterone or DHT, which are set to 100%. Data compiled from various sources.[6]

Anabolic and Androgenic Ratio

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance. It utilizes the weight changes of specific tissues in castrated male rats. The levator ani muscle is used as an indicator of anabolic activity, while the seminal vesicles and ventral prostate are indicators of androgenic activity.[7] this compound is known to have an anabolic-to-androgenic ratio close to 1:1, similar to testosterone.[2]

CompoundAnabolic Activity (Levator Ani Growth)Androgenic Activity (Prostate/Seminal Vesicle Growth)Anabolic/Androgenic Ratio
Testosterone (Reference)1001001
This compound 90 90 1
Nandrolone125373.4
Oxandrolone322-6302413.4-26.3

Note: Data are relative to testosterone. The anabolic and androgenic activities are determined by comparing the dose required to produce a standard response in the levator ani muscle and the prostate/seminal vesicles, respectively.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol (source of androgen receptors)

  • [³H]-R1881 (methyltrienolone) as the radiolabeled ligand

  • Test compound (this compound) and reference compounds

  • Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference standards.

  • In assay tubes, add the radiolabeled ligand ([³H]-R1881) and either the test compound, a reference compound, or buffer (for total binding).

  • Add the rat prostate cytosol containing the androgen receptor to each tube.

  • Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., overnight at 4°C).

  • Add HAP slurry to each tube to bind the receptor-ligand complexes.

  • Wash the HAP pellets to remove unbound ligand.

  • Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).[8][9]

AR_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of this compound - [3H]-R1881 solution - Rat prostate cytosol start->prepare_reagents incubation Incubate tubes with: - [3H]-R1881 - this compound/Control - Cytosol prepare_reagents->incubation separation Separate bound from free ligand (e.g., using Hydroxyapatite) incubation->separation measurement Measure radioactivity of bound ligand (Scintillation Counting) separation->measurement analysis Data Analysis: - Calculate % inhibition - Determine IC50 value measurement->analysis end End analysis->end

Caption: Workflow for AR Competitive Binding Assay.
Hershberger Bioassay

This in vivo assay is the gold standard for assessing the anabolic and androgenic potential of a substance.

Animal Model:

  • Peripubertal male rats, castrated at approximately 42 days of age.[7]

Procedure:

  • Allow a post-castration recovery period of 7-10 days.

  • Administer the test substance (this compound) daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Record body weights daily.

  • Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands and fluids)

    • Levator ani-bulbocavernosus muscle

    • Glans penis

    • Cowper's glands[7]

  • Record the weights of these tissues.

  • Analyze the data by comparing the tissue weights of the treated groups to the vehicle control group. An increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles indicate androgenic activity.[10][11]

Hershberger_Assay_Workflow start Start castration Castrate peripubertal male rats start->castration recovery 7-10 day recovery period castration->recovery dosing Daily administration of this compound (or control) for 10 days recovery->dosing necropsy Necropsy 24h after last dose dosing->necropsy dissection Dissect and weigh androgen-dependent tissues: - Levator ani (anabolic) - Prostate & Seminal vesicles (androgenic) necropsy->dissection analysis Statistical analysis of organ weights to determine anabolic/androgenic ratio dissection->analysis end End analysis->end

Caption: Workflow for the Hershberger Bioassay.
Yeast Androgen Screen (YAS) Assay

This is a cell-based in vitro assay used to screen for androgenic activity. It utilizes genetically modified yeast (e.g., Saccharomyces cerevisiae) that contains the human androgen receptor and a reporter gene (e.g., lacZ for β-galactosidase).[12]

Materials:

  • Genetically modified YAS yeast strain

  • Yeast growth medium

  • Test compound (this compound)

  • Positive control (e.g., dihydrotestosterone) and negative control

  • Substrate for the reporter enzyme (e.g., CPRG for β-galactosidase)

  • Microplate reader

Procedure:

  • Culture the YAS yeast cells.

  • In a 96-well plate, expose the yeast cells to serial dilutions of the test compound, positive control, and negative control.

  • Incubate the plate to allow for activation of the androgen receptor and expression of the reporter gene (e.g., 18-48 hours).

  • Add the substrate for the reporter enzyme. The enzyme produced in response to androgenic activity will convert the substrate, resulting in a measurable signal (e.g., color change).[13]

  • Measure the signal using a microplate reader.

  • The intensity of the signal is proportional to the androgenic activity of the test compound.[14]

Conclusion

This compound is a potent, orally active anabolic-androgenic steroid with an anabolic-to-androgenic ratio comparable to that of testosterone. Its mechanism of action is well-characterized and involves the activation of the androgen receptor, leading to the modulation of gene expression. The quantitative assessment of its binding affinity and in vivo effects through standardized protocols such as competitive binding assays and the Hershberger bioassay are essential for its characterization and for the development of new androgenic compounds. This guide provides a foundational technical overview for professionals in the fields of endocrine research and drug development.

References

An In-depth Technical Guide to Methyltestosterone Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of methyltestosterone, a synthetic androgen and anabolic steroid. It is designed to offer researchers and drug development professionals a detailed understanding of its interaction with various steroidal receptors, the methodologies used to determine these interactions, and the subsequent signaling pathways.

Introduction

This compound (17α-methyltestosterone) is a synthetic derivative of testosterone (B1683101), modified with a methyl group at the C17α position. This structural alteration enhances its oral bioavailability compared to native testosterone by reducing hepatic metabolism.[1] As an agonist of the androgen receptor (AR), this compound's primary mechanism of action involves binding to and activating this key nuclear receptor, initiating a cascade of transcriptional events responsible for the development and maintenance of male secondary sexual characteristics.[2][3]

Understanding the precise binding affinity and selectivity of this compound for the androgen receptor, as well as its potential cross-reactivity with other steroid hormone receptors, is critical for predicting its pharmacological profile, therapeutic efficacy, and potential side effects. This guide summarizes the available quantitative binding data, details the experimental protocols used for its determination, and visualizes the core biological processes involved.

Receptor Binding Affinity Profile of this compound

The biological activity of this compound is dictated by its affinity for various intracellular receptors. While it is primarily an androgen receptor agonist, it exhibits measurable interactions with other steroid receptors and binding globulins. The following tables summarize the available quantitative data from multiple sources. It is important to note that values may vary between studies due to different experimental systems (e.g., species, tissue source) and assay conditions.

Androgen Receptor (AR)

This compound binds to the androgen receptor to exert its anabolic and androgenic effects. Its affinity is often compared to that of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT).

Table 1: this compound Binding Affinity for the Androgen Receptor (AR)

LigandMetricValueReceptor SourceNotes
This compoundRBA45 - 125%-Relative to Testosterone (100%).[4]
This compoundIC50~15.8 nMRat ARCalculated from -log[M] of 7.80.[5]
This compoundEC50~0.22 nMHuman ARAgonist activity value.[5]
TestosteroneRBA100%-Reference Compound.[4]
DHTRBA>100%-Generally shows higher affinity than testosterone.[6]

RBA = Relative Binding Affinity; IC50 = Half-maximal inhibitory concentration; EC50 = Half-maximal effective concentration.

Cross-Reactivity with Other Receptors and Proteins

Cross-reactivity with other steroid receptors can contribute to the side-effect profile of this compound. The data below quantifies its interaction with the progesterone (B1679170) (PR), estrogen (ERα), and glucocorticoid (GR) receptors, as well as the transport protein, Sex Hormone-Binding Globulin (SHBG).

Table 2: this compound Cross-Reactivity Profile

TargetMetricValueReference Ligand (100%)Notes
Progesterone Receptor (PR)RBA3%Progesterone[4]
Estrogen Receptor (ERα)RBA<0.0001%Estradiol[7]
Glucocorticoid Receptor (GR)RBA1 - 5%Dexamethasone[4]
Glucocorticoid Receptor (GR)Ki~832 nM-Human receptor. Calculated from -log[M] of 6.08.[5]
SHBGRBA~25%Testosterone[8]
SHBGRBA5 - 64%DHT[4][8]
SHBGKd~37.1 nM-Human SHBG. Calculated from -log[M] of 8.43.[5]

Ki = Inhibition Constant; Kd = Dissociation Constant.

Experimental Protocols for Binding Affinity Determination

The quantitative data presented in this guide are typically generated using competitive radioligand binding assays. This technique measures the ability of a test compound (the "competitor," e.g., this compound) to displace a high-affinity radiolabeled ligand from the target receptor.

Principle of the Competitive Radioligand Binding Assay

The assay relies on the principle of competitive binding for a finite number of receptors. A fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone) and receptor preparation are incubated with varying concentrations of an unlabeled test compound. The amount of radioactivity bound to the receptor is measured, which is inversely proportional to the affinity and concentration of the test compound. The data are then used to calculate the IC50, from which a Ki value can be derived.

Synthesized Protocol for Androgen Receptor Binding Assay

The following is a representative, detailed protocol synthesized from standard methodologies for determining androgen receptor binding affinity.[3][9]

1. Preparation of Receptor Source (e.g., Rat Prostate Cytosol): a. Euthanize adult male rats and excise ventral prostates. b. Homogenize the tissue in ice-cold TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) containing protease inhibitors. c. Perform a high-speed centrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet cell membranes and organelles. d. Collect the supernatant (cytosol), which contains the soluble androgen receptors. e. Determine the total protein concentration of the cytosol using a standard method (e.g., Bradford or BCA assay).

2. Assay Setup (96-well plate format): a. Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., 1-2 nM [³H]-DHT), and the cytosol preparation. b. Non-specific Binding (NSB) Wells: Add assay buffer, the radioligand, the cytosol preparation, and a saturating concentration of a high-affinity unlabeled androgen (e.g., 1 µM cold DHT) to saturate all specific binding sites. c. Test Compound Wells: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Add assay buffer, the radioligand, the cytosol preparation, and each concentration of the this compound solution.

3. Incubation: a. Seal the plate and incubate for a sufficient period to reach equilibrium (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to minimize receptor degradation.

4. Separation of Bound and Unbound Ligand: a. Add an ice-cold dextran-coated charcoal slurry to each well. b. Incubate for a short period (e.g., 10-15 minutes) with agitation. The charcoal adsorbs the free, unbound radioligand. c. Centrifuge the plate to pellet the charcoal.

5. Quantification: a. Carefully transfer a sample of the supernatant from each well into a scintillation vial. b. Add a scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

6. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of this compound. c. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis prep_receptor Receptor Source (e.g., Prostate Cytosol) mix Combine Receptor, Radioligand, and Competitor in Wells prep_receptor->mix prep_radio Radioligand (e.g., [3H]-DHT) prep_radio->mix prep_competitor Test Compound (this compound) prep_competitor->mix incubate Incubate to Reach Binding Equilibrium (4°C, 18-24h) mix->incubate add_charcoal Add Dextran-Coated Charcoal incubate->add_charcoal centrifuge Centrifuge to Pellet Charcoal (Separates Free Ligand) add_charcoal->centrifuge count Quantify Bound Ligand (Scintillation Counting) centrifuge->count plot Plot Dose-Response Curve count->plot calculate Calculate IC50 and Ki Values plot->calculate

Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathway

Upon binding to this compound, the androgen receptor undergoes a series of conformational changes and translocations to modulate gene expression. This process is known as the canonical androgen receptor signaling pathway.

  • Cellular Entry: this compound, being a lipophilic steroid, diffuses across the cell membrane into the cytoplasm.[7]

  • Receptor Binding and Activation: In the cytoplasm, it binds to the ligand-binding domain of the androgen receptor, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, causing the dissociation of the HSPs.[10]

  • Dimerization and Nuclear Translocation: The activated AR monomers dimerize, forming a homodimer. This complex is then actively transported into the nucleus through the nuclear pore complex.[5][10]

  • DNA Binding: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[7][11]

  • Transcriptional Regulation: The DNA-bound AR dimer recruits a host of co-regulatory proteins (co-activators or co-repressors) and interacts with the general transcription machinery, including RNA polymerase II, to initiate or suppress the transcription of androgen-responsive genes.[10][11]

  • Protein Synthesis and Cellular Response: The resulting messenger RNA (mRNA) is translated into proteins that carry out the physiological and pharmacological effects of androgens, such as increased protein synthesis in muscle cells.[8]

Visualization of Androgen Receptor Signaling

The diagram below outlines the canonical signaling pathway initiated by this compound.

G cluster_cyto Cytoplasm cluster_nuc Nucleus MT_out This compound AR_HSP AR + HSP Complex MT_out->AR_HSP Binds AR_MT AR-MT Complex AR_HSP->AR_MT HSP Dissociation Dimer AR-MT Dimer AR_MT->Dimer Dimerization Dimer_nuc AR-MT Dimer Dimer->Dimer_nuc Nuclear Translocation ARE ARE (DNA) Dimer_nuc->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Recruits Co-activators & RNA Polymerase II mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Canonical androgen receptor (AR) signaling pathway.

Conclusion

This compound is a potent agonist of the androgen receptor, with a binding affinity that is comparable to that of endogenous testosterone. While its primary activity is mediated through the AR, it exhibits weak but measurable binding to the progesterone and glucocorticoid receptors, and negligible affinity for the estrogen receptor. Its interaction with SHBG influences its pharmacokinetic profile. The methodologies outlined in this guide, particularly competitive radioligand binding assays, remain the gold standard for quantifying these crucial molecular interactions. A thorough understanding of this binding profile is essential for the continued development and clinical application of androgenic compounds.

References

Early Studies on the Virilizing Effects of Methyltestosterone: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth analysis of the early clinical and experimental research on the virilizing effects of methyltestosterone, focusing on studies from its initial therapeutic use in the 1930s through the 1950s. The document collates available quantitative data on masculinizing effects, details experimental protocols from key animal and human studies, and illustrates the nascent understanding of androgen signaling pathways from that era. This historical review serves as a foundational resource for researchers in endocrinology and pharmacology, offering context to the early therapeutic applications and side effect profiles of synthetic androgens.

Introduction: The Advent of a Potent Oral Androgen

Following the isolation of testosterone (B1683101) in 1935, the quest for orally active and more stable derivatives led to the synthesis of 17α-methyltestosterone. This modification protected the molecule from rapid hepatic metabolism, making it a viable oral therapy for hypogonadism and other conditions. Its anabolic and androgenic properties were soon exploited for a range of therapeutic applications, including the treatment of gynecological disorders and metastatic breast cancer in women. However, the potent androgenicity of this compound also led to the frequent observation of virilizing side effects in female patients, a phenomenon that was documented in numerous early clinical reports.

Early Clinical Observations of Virilization in Women

The administration of this compound to women for conditions such as metastatic breast cancer, endometriosis, and menopausal symptoms provided early, albeit often anecdotal, evidence of its masculinizing effects. These effects were generally dose-dependent and varied in severity among individuals. The most commonly reported signs of virilization included hirsutism, deepening of the voice, clitoral enlargement, and menstrual irregularities.

Quantitative Data from Early Clinical Studies

Obtaining precise quantitative data from early clinical studies is challenging due to the narrative and observational nature of many case reports from the 1940s and 1950s. However, some studies provided estimates and categorizations of these effects. The following tables summarize the available quantitative and semi-quantitative data from this period.

Table 1: Virilization Effects of this compound in Women (c. 1940s-1950s)

Virilizing Effect Dosage Range (mg/day) Incidence / Observations Key References
Hirsutism 50 - 200Development of facial and body hair, often noted after several weeks of therapy. Severity was dose-related.(General consensus in literature of the era)
Voice Changes 50 - 200Deepening, hoarseness, or lowering of vocal pitch. Often one of the first reported side effects and could be irreversible.(General consensus in literature of the era)
Clitoral Enlargement 100 - 200Frequently observed with higher doses and prolonged treatment.(General consensus in literature of the era)
Menstrual Irregularity 25 - 100Oligomenorrhea or amenorrhea was a common finding.(General consensus in literature of the era)
Acne & Seborrhea 25 - 100Increased oiliness of the skin and acne, similar to that seen in male puberty.(General consensus in literature of the era)

Note: The data in this table is synthesized from multiple historical sources and represents a general picture of the findings of that time. Specific studies with precise percentages are scarce in the available early literature.

Fetal Virilization: The Impact of Prenatal Exposure

A critical area of early research focused on the effects of androgen administration during pregnancy. The work of Grumbach and Ducharme in the late 1950s was pivotal in documenting the consequences of prenatal exposure to androgens, including this compound. Their research highlighted a critical window for genital development in the female fetus.

Table 2: Effects of Prenatal this compound Exposure on Female Infants

Maternal Condition Maternal Dosage (mg/day) Observed Fetal Effects Key References
Various (e.g., threatened abortion, breast cancer)10 - 40Labioscrotal fusion (if exposure during first trimester), clitoral hypertrophy. Degree of virilization was dose- and timing-dependent.Grumbach & Ducharme (1960) and related literature.

Experimental Protocols from Early Animal Studies

Animal models, primarily in rodents, were crucial for the initial characterization of the androgenic and anabolic properties of new steroid compounds. A standard method developed in the 1950s allowed for the differentiation of these two effects.

The Rat Levator Ani/Ventral Prostate Assay

This assay was a cornerstone of early anabolic steroid research and provided a quantitative measure of androgenic versus anabolic activity.

  • Objective: To determine the relative anabolic and androgenic potency of a steroid compound.

  • Animal Model: Immature, castrated male rats.

  • Methodology:

    • A cohort of male rats was castrated to eliminate endogenous testosterone production.

    • Following a recovery period, the animals were divided into a control group (receiving a vehicle) and a treatment group (receiving this compound, typically dissolved in oil and administered via subcutaneous injection or orally).

    • The treatment was administered daily for a set period, often 7 to 10 days.

    • At the end of the treatment period, the animals were euthanized.

    • Two specific tissues were carefully dissected and weighed:

      • Ventral Prostate: The weight of this gland was used as a marker for androgenic activity.

      • Levator Ani Muscle: The weight of this perineal muscle was used as a marker for anabolic (myotrophic) activity.

    • The ratio of the change in weight of the levator ani muscle to the change in weight of the ventral prostate, relative to the control group, was calculated to determine the anabolic-to-androgenic ratio of the compound.

  • Significance: This protocol allowed for the systematic comparison of different synthetic steroids and confirmed that compounds like this compound possessed both strong anabolic and strong androgenic properties.

Experimental_Workflow_Rat_Assay Experimental Workflow: Rat Levator Ani/Ventral Prostate Assay start Cohort of Immature Male Rats castration Castration start->castration recovery Recovery Period castration->recovery grouping Divide into Groups recovery->grouping control Control Group (Vehicle) grouping->control treatment Treatment Group (this compound) grouping->treatment admin_c Daily Administration control->admin_c admin_t Daily Administration treatment->admin_t euthanasia Euthanasia admin_c->euthanasia admin_t->euthanasia dissection Dissection euthanasia->dissection weighing_vp Weigh Ventral Prostate (Androgenic Marker) dissection->weighing_vp weighing_la Weigh Levator Ani Muscle (Anabolic Marker) dissection->weighing_la analysis Calculate Anabolic: Androgenic Ratio weighing_vp->analysis weighing_la->analysis

Workflow for determining the anabolic:androgenic ratio of this compound in rats.

Early Understanding of Androgen Signaling Pathways

The molecular mechanisms of steroid hormone action were not well understood in the 1940s and 1950s. The concept of specific intracellular receptor proteins was only beginning to emerge. The prevailing model was more conceptual, based on the observation that certain "target tissues" (e.g., prostate, seminal vesicles, larynx) were particularly responsive to androgens. It was hypothesized that these tissues had a special affinity for androgenic hormones, allowing the hormone to exert its biological effect. The idea of a hormone entering a cell and binding to a specific receptor to directly influence cellular machinery was not yet established.

A simplified model of the hypothesized androgen action prior to the discovery of receptors.

Conclusion

The early studies on this compound provided foundational knowledge on the therapeutic potential and the significant virilizing side effects of synthetic androgens. While lacking the molecular detail and rigorous statistical analysis of modern research, these initial clinical observations and animal experiments were instrumental in shaping the clinical use of androgens and guiding the future development of steroids with more favorable anabolic-to-androgenic ratios. The data, though often qualitative, clearly established a dose- and duration-dependent risk of masculinization in female patients, a consideration that remains paramount in androgen therapy today. This historical perspective underscores the importance of early, careful clinical observation in pharmacology and provides a valuable context for contemporary research into androgen receptor signaling and steroid hormone action.

An In-depth Technical Guide to the Effects of Methyltestosterone on Secondary Sexual Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological effects of methyltestosterone, a synthetic androgen and anabolic steroid, on the development and maintenance of secondary sexual characteristics. It details the underlying molecular mechanisms, presents available quantitative data from clinical observations, outlines representative experimental protocols, and visualizes key pathways and workflows.

Executive Summary

This compound is a 17-alpha-alkylated derivative of testosterone (B1683101), a modification that enhances its oral bioavailability.[1][2] As an agonist of the androgen receptor (AR), it mimics the effects of endogenous androgens, potently influencing the development of male secondary sexual characteristics.[3] These effects include laryngeal enlargement leading to voice deepening, stimulation of facial and body hair growth, and alterations in muscle mass and fat distribution.[2] In therapeutic contexts, it is used to treat testosterone deficiency (hypogonadism) in males and to stimulate puberty in carefully selected cases of delayed puberty.[4][5] Conversely, its administration to females can induce virilization, with effects such as hirsutism and irreversible voice changes.[3][5] Understanding the precise mechanisms and quantifiable effects of this compound is critical for its clinical application and for the development of novel androgen-based therapies.

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its effects by binding to and activating the androgen receptor, a member of the steroid hormone nuclear receptor superfamily.[1] This activation triggers a cascade of molecular events that alter gene expression in target tissues, leading to the physiological changes associated with secondary sexual characteristics. The process is primarily mediated through the classical (genomic) signaling pathway.

Classical (Genomic) Signaling Pathway

The canonical pathway involves the diffusion of this compound into the cell, where it binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).[6] Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[6] This activated hormone-receptor complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1][7] This binding event recruits co-activators and the general transcriptional machinery, including RNA polymerase II, to initiate or enhance the transcription of genes responsible for androgenic effects.[6]

Caption: Classical androgen receptor (AR) signaling pathway initiated by this compound.

Effects on Secondary Sexual Characteristics: Quantitative Data

The androgenic effects of this compound are responsible for the development and maintenance of male secondary sexual characteristics.[1] While extensive modern quantitative data for this compound specifically is limited due to the development of newer testosterone formulations, historical use and clinical observations provide a basis for its effects.

Table 1: Summary of this compound Effects on Secondary Sexual Characteristics

CharacteristicEffectOnset & ReversibilityNotes
Voice Laryngeal enlargement and vocal cord thickening, leading to a deepening (lowering of fundamental frequency) of the voice.[2]Onset is gradual. The change is considered largely irreversible, especially in females, due to structural changes in the larynx.[3][8]This is one of the most prominent and permanent signs of virilization in females.[5]
Hair Growth Stimulation of hair growth in androgen-sensitive areas: face (beard, mustache), chest, abdomen, and axilla.[2] Can also lead to male-pattern baldness.Onset over months. Increased hair growth is generally reversible upon cessation, but it may take a significant amount of time. Hair loss may not be reversible.The pattern and extent are genetically predetermined.
Musculature Increases protein anabolism, leading to a rise in skeletal muscle mass and strength.[1][2]Effects are dose-dependent and noticeable within weeks to months. Reversible upon discontinuation.A primary reason for its use and misuse as an anabolic agent.
Sebaceous Glands Increased sebum production, which can lead to acne and oily skin.[3]Can occur relatively quickly. Reversible upon cessation of the drug.A common side effect reported in individuals taking androgens.
Female-Specific Clitoral enlargement, breast atrophy, and menstrual irregularities.[3][8]Onset is variable. Clitoromegaly may be only partially reversible. Menstrual function typically returns after stopping the drug.These are classic signs of virilization in women.[5]

Note: Specific quantitative data (e.g., mean change in vocal frequency in Hz, or change in Ferriman-Gallwey scores for hirsutism) from controlled trials of this compound are not well-documented in recent literature. The effects are inferred from its known androgenic potency and data from other androgens.

Experimental Protocols

Investigating the effects of this compound requires structured clinical or preclinical protocols. Below is a synthesized, representative protocol for a clinical study evaluating the effects on secondary sexual characteristics in hypogonadal males.

Representative Clinical Trial Protocol

Title: A Phase III, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Oral this compound for the Development of Secondary Sexual Characteristics in Males with Hypogonadotropic Hypogonadism.

1. Objectives:

  • Primary: To assess the change from baseline in male secondary sexual characteristics after 12 months of treatment with this compound compared to placebo.

  • Secondary: To evaluate the safety and tolerability of this compound, and to measure changes in serum testosterone levels, muscle mass, and bone mineral density.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled trial.

  • Duration: 12 months of treatment with a 3-month follow-up period.

  • Population: 100 adult males (18-50 years) with a confirmed diagnosis of hypogonadotropic hypogonadism and morning serum testosterone levels < 300 ng/dL on two separate occasions.[5]

3. Methodology:

  • Screening and Baseline Assessment:

    • Informed consent, physical examination, and medical history.

    • Baseline measurement of secondary sexual characteristics: Tanner staging, testicular volume (orchidometer), assessment of facial and body hair (e.g., modified Ferriman-Gallwey scoring adapted for males), and voice recording for fundamental frequency analysis.

    • Baseline laboratory tests: Serum total testosterone, LH, FSH, complete blood count, liver function tests, and lipid profile.[9]

    • Dual-energy X-ray absorptiometry (DXA) scan for body composition and bone density.

  • Randomization and Intervention:

    • Subjects are randomized (1:1) to receive either oral this compound (e.g., 25 mg/day) or a matching placebo.[2] Dosage may be adjusted based on clinical response and safety assessments.

  • Follow-up Assessments:

    • Visits at Months 1, 3, 6, 9, and 12.

    • At each visit: assessment of adverse events, medication compliance check, and physical examination.

    • Repeat assessment of secondary sexual characteristics, voice analysis, and laboratory tests at Months 6 and 12.

    • Repeat DXA scan at Month 12.

  • Outcome Measures:

    • Primary: Change in a composite score of secondary sexual characteristics from baseline to 12 months.

    • Secondary: Change in voice fundamental frequency, change in muscle mass, incidence of adverse events (e.g., acne, gynecomastia, hepatotoxicity).[3]

Experimental_Workflow cluster_setup Study Setup & Enrollment cluster_intervention Intervention Phase (12 Months) cluster_analysis Data Collection & Analysis Recruitment Subject Recruitment (Hypogonadal Males) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessments (Physical, Lab, Voice, DXA) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Dosing_MT Group A: This compound Randomization->Dosing_MT Dosing_P Group B: Placebo Randomization->Dosing_P FollowUp Follow-up Visits (Months 1, 3, 6, 9, 12) Dosing_MT->FollowUp Dosing_P->FollowUp Endpoint Endpoint Assessments (Month 12) FollowUp->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: A representative workflow for a clinical trial assessing this compound effects.

Logical Pathway from Administration to Effect

The physiological impact of this compound on secondary sexual characteristics is the culmination of a multi-level biological cascade, starting from drug administration and proceeding through molecular, cellular, and tissue-level changes.

Logical_Flow Admin Oral Administration of this compound PK Pharmacokinetics (Absorption, Distribution) Admin->PK Receptor Molecular Level: AR Binding & Activation PK->Receptor Gene Genomic Level: Target Gene Transcription Receptor->Gene Cell Cellular Level: Altered Protein Synthesis Gene->Cell Tissue Tissue Level Response (e.g., Laryngeal Cartilage Growth, Hair Follicle Stimulation) Cell->Tissue Physio Physiological Manifestation: (e.g., Voice Deepening, Hirsutism) Tissue->Physio

Caption: Logical cascade from this compound administration to physiological effect.

Conclusion

This compound is a potent oral androgen that reliably induces the development of male secondary sexual characteristics through the activation of the androgen receptor signaling pathway. Its effects, including voice deepening and increased hair growth, are well-established. While it serves as a valuable therapeutic agent for androgen deficiency, its potential for causing irreversible virilization in females necessitates careful and controlled use. Future research, employing modern methodologies, would be beneficial to quantify the dose-response relationships and long-term outcomes associated with this compound therapy more precisely.

References

Foundational Research on Methyltestosterone Hepatotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the hepatotoxicity of methyltestosterone, a 17-alpha-alkylated (17α-AA) anabolic-androgenic steroid (AAS). It is designed to be a comprehensive resource, detailing the molecular mechanisms, experimental findings, and key signaling pathways implicated in this compound-induced liver injury.

Introduction to this compound-Induced Liver Injury

This compound is a synthetic derivative of testosterone (B1683101) designed for oral administration. The alkylation at the C17-alpha position, while enhancing oral bioavailability by inhibiting hepatic metabolism, is strongly associated with its potential for liver damage.[1][2] The spectrum of this compound-induced hepatotoxicity is broad, ranging from transient elevations in liver enzymes to more severe and chronic conditions such as cholestasis, peliosis hepatis (blood-filled cysts in the liver), and the development of benign or malignant liver tumors.[1][3][4][5] The primary patterns of injury are typically cholestatic or a mixed cholestatic-hepatocellular type.[6][7][8][9]

Core Mechanisms of Hepatotoxicity

The liver injury associated with this compound is multifactorial, involving several interrelated cellular and molecular mechanisms.

Cholestasis

Cholestasis, the impairment of bile formation and/or flow, is a hallmark of this compound hepatotoxicity.[1][3] The mechanism is often described as "bland cholestasis," characterized by minimal inflammation and hepatocellular necrosis on liver biopsy.[1] It is thought to be caused by the inhibition of key transport proteins located on the hepatocyte's canalicular membrane, which are responsible for bile acid excretion.[7] This disruption leads to the intracellular accumulation of cytotoxic bile acids, causing further cellular damage. A characteristic clinical finding in this compound-induced cholestasis is a disproportionately low serum alkaline phosphatase level relative to the degree of hyperbilirubinemia.[10]

Oxidative Stress

This compound administration has been shown to disrupt the pro-oxidant/antioxidant balance in the liver.[11] This involves two primary processes:

  • Increased Production of Reactive Oxygen Species (ROS): AAS can impair mitochondrial respiratory function, leading to an accumulation of ROS.[3]

  • Depletion of Antioxidant Defenses: Studies have detected reduced levels of crucial antioxidants like glutathione (B108866) and scavenger enzymes such as superoxide (B77818) dismutase and catalase.[3]

The resulting oxidative stress leads to lipid peroxidation, damaging cell membranes and contributing to hepatocyte necrosis.[3] The Nrf2 signaling pathway, a key regulator of antioxidant defense, is activated in response to this chemical stress, though its role can be complex and context-dependent.[12][13][14]

Mitochondrial Dysfunction

Mitochondria are central targets in drug-induced liver injury (DILI).[15][16][17] this compound and other AAS can directly interfere with the mitochondrial respiratory chain, specifically inhibiting complexes I and III. This impairment not only generates excessive ROS but also leads to a depletion of intracellular ATP.[3] The lack of cellular energy disrupts critical functions, such as maintaining membrane integrity, and can trigger pathways leading to either apoptosis or necrosis.[15][18] Morphological changes, including mitochondrial swelling and reduced cristae, have been observed in hepatocytes exposed to AAS.[3]

Inflammatory Response

While often described as "bland," an inflammatory component can contribute to the pathology. Long-term AAS use is associated with the infiltration of immune cells into the liver tissue, creating a proinflammatory state.[3] This response may be mediated by androgen receptors (ARs), leading to the activation of inflammasomes like the NLRP3 inflammasome, which is linked to various chronic diseases.[3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the hepatotoxic effects of this compound.

Table 1: Summary of Human Clinical Observations

ParameterDosageDurationObserved EffectsReference
Liver Function Tests20-40 mg/day6 monthsDeveloped cholestatic jaundice.[10]
Liver Function & Scans50 mg, three times a day> 1 year19/60 patients had abnormal liver-function tests; 33/52 had abnormal liver scans.[5]
Serum Bilirubin (B190676)Not specified7 monthsJaundice with bilirubin reaching 16.7 mg/dL.[1]
Pruritus & JaundiceNot specified4-7 daysImprovement in itching but worsening jaundice, with bilirubin rising by 2.0-9.3 mg/dL.[1]

Table 2: Summary of Animal Model Data

Animal ModelDosage / ExposureDurationKey Quantitative FindingsReference
Female Hamsters0.05% this compound in diet3-6 weeksDecreased basal bile flow and bile acid secretion; increased basal cholesterol secretion.[19]
Juvenile Tilapia0.5 mg/L in water7-14 daysSignificant decrease in total glutathione (T-GSH), GSH/GSSG ratio, and malondialdehyde (MDA).[20]
Male Wistar Rats80 mg/kg/week (intramuscular)6 weeksLiver catalase activity lowered by >50%; superoxide dismutase activity decreased by ~15%.[11]
Female RatsIntraperitoneal injectionAcuteIncreased concentration of phospholipids (B1166683) and cholesterol in bile; decreased free fatty acids.[21][22]

Experimental Protocols and Methodologies

A definitive diagnosis of DILI requires a systematic approach, including the exclusion of other liver diseases and a causality assessment.[8][9][23]

General Diagnostic Workflow for DILI

The diagnosis of this compound-induced liver injury follows the general principles for all DILI cases.

  • Initial Suspicion: Based on a comprehensive drug history and clinical presentation.[8]

  • Biochemical Assessment: Measurement of serum Alanine Aminotransferase (ALT), Alkaline Phosphatase (ALP), and Total Bilirubin (T-Bil) to classify the injury pattern (hepatocellular, cholestatic, or mixed).[8][23][24] The R-value is calculated as: R = (ALT / ALT ULN) / (ALP / ALP ULN).

  • Exclusion of Alternatives: Perform abdominal ultrasound and serological screening for viral (Hepatitis A, B, C, E) and autoimmune hepatitis.[9][23][24]

  • Causality Assessment: Use diagnostic scales like the Roussel Uclaf Causality Assessment Method (RUCAM) to establish the likelihood of the drug being the causative agent.[8]

  • Liver Biopsy: May be considered in cases with slow resolution or diagnostic ambiguity to assess the severity and pattern of injury.[9][23]

Preclinical Animal Models

Animal models are crucial for investigating the mechanisms of hepatotoxicity.[25][26][27][28]

  • Rodent Models: Rats and mice are commonly used. For example, Wistar rats treated with high-dose testosterone enanthate were used to study oxidative stress markers.[11] Protocols often involve administering the steroid (e.g., orally, intraperitoneally) for a defined period, followed by blood collection for serum marker analysis (ALT, AST, ALP) and liver harvesting for histopathology and biochemical assays (e.g., measuring antioxidant enzyme activity).[11][25]

  • Hamster Model for Cholestasis: Female hamsters fed a lithogenic diet supplemented with this compound were used to study effects on biliary lipid secretion. The protocol involved establishing external biliary fistulas to collect and analyze bile flow and composition.[19]

  • Aquatic Models: Fish, such as tilapia, have been used to study the effects of environmental exposure to this compound on oxidative stress responses, analyzing hepatic antioxidant enzyme activities and gene transcription.[20]

Visualization of Key Pathways and Processes

The following diagrams, rendered using DOT language, illustrate the core concepts of this compound hepatotoxicity.

G cluster_drug Initiating Event cluster_mechanisms Core Pathophysiological Mechanisms cluster_consequences Downstream Cellular Consequences cluster_outcome Hepatocellular Outcome MT This compound (17α-alkylated steroid) Cholestasis Inhibition of Bile Salt Export Pump (BSEP) MT->Cholestasis Mito Mitochondrial Dysfunction (Inhibits Complexes I & III) MT->Mito Inflam Inflammatory Response (NLRP3 Inflammasome) MT->Inflam BileAcid Intracellular Bile Acid Accumulation Cholestasis->BileAcid ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Depletion Mito->ATP Cytokines Pro-inflammatory Cytokine Release Inflam->Cytokines Injury Hepatocyte Injury (Necrosis / Apoptosis) BileAcid->Injury Damage Oxidative Damage (Lipid Peroxidation) ROS->Damage ATP->Injury Cytokines->Injury Damage->Injury

Caption: Overview of this compound hepatotoxicity mechanisms.

G start Suspected DILI (e.g., after this compound use) step1 Withdraw Suspected Drug start->step1 step2 Biochemical Assessment (ALT, ALP, Bilirubin) Calculate R-Value step1->step2 step3 Classify Injury Pattern step2->step3 step4 Exclude Other Causes (Viral, Autoimmune, etc.) + Abdominal Ultrasound step3->step4 Hepatocellular, Cholestatic, or Mixed step5 Causality Assessment (e.g., RUCAM Scale) step4->step5 end Diagnosis Confirmed step5->end

Caption: Standard experimental workflow for diagnosing DILI.

G MT This compound Mito Mitochondrial Dysfunction MT->Mito Inhibits ETC ROS ↑ ROS Production Mito->ROS GSH ↓ Glutathione (GSH) Depletion ROS->GSH Nrf2 Nrf2 Activation ROS->Nrf2 Stress Signal Damage Lipid Peroxidation & Membrane Damage ROS->Damage GSH->Damage Less Protection ARE Antioxidant Response Element (ARE) Genes Nrf2->ARE Induces Transcription ARE->ROS Counteracts (Feedback) Necrosis Hepatocyte Necrosis Damage->Necrosis

Caption: Signaling pathway of oxidative stress in the liver.

References

The Neurophysiological Impact of Methyltestosterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the central nervous system effects of 17α-methyltestosterone, detailing its mechanisms of action, neurochemical alterations, and behavioral consequences. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Methyltestosterone, a synthetic derivative of testosterone (B1683101), is an orally active androgenic-anabolic steroid (AAS). While its primary clinical applications include treating testosterone deficiency in men, it has also been used in specific cases for delayed puberty in boys and certain types of breast cancer in women.[1][2][3] Beyond its therapeutic uses, this compound is known for its potential for abuse in athletic and bodybuilding communities to enhance muscle mass and performance.[4] However, the impact of this compound extends beyond the musculoskeletal system, exerting significant and complex effects on the central nervous system (CNS). These neurological effects can manifest as profound behavioral and psychological changes, ranging from increased aggression and mood swings to depression and anxiety.[3][5] This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with the CNS, focusing on its molecular mechanisms, neurochemical footprint, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action in the Central Nervous System

The primary mechanism through which this compound exerts its effects on the CNS is by binding to and activating androgen receptors (AR), which are widely distributed throughout the brain.[4][6][7] The activation of these receptors initiates a cascade of cellular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic (DNA Binding-Dependent) Signaling

The classical, genomic pathway involves the binding of this compound to AR located in the cytoplasm of a neuron.[6][8] This binding event triggers a conformational change in the receptor, causing the dissociation of heat shock proteins.[8] The activated androgen-AR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes.[6][8][9] This interaction modulates the transcription of these genes, leading to altered protein synthesis that underlies many of the long-term effects of the steroid on neuronal function and behavior.[6]

Androgen_Receptor_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_HSP AR-HSP Complex MT->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Modulates Altered Protein Synthesis Altered Protein Synthesis Transcription->Altered Protein Synthesis

Genomic Signaling Pathway of this compound.
Non-Genomic (Non-DNA Binding-Dependent) Signaling

In addition to the slower genomic effects, androgens can also trigger rapid, non-genomic actions within the CNS.[10] These effects occur within seconds to minutes and are too rapid to be explained by gene transcription and protein synthesis.[10] This pathway involves the androgen-AR complex activating second messenger signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphatidylinositol-3 kinase (PI3K)/Akt pathways.[7][10][11] These rapid signaling events can influence neuronal excitability, synaptic plasticity, and neurotransmitter release, contributing to the acute behavioral effects of this compound.

Neurochemical Alterations

This compound administration has been shown to significantly alter the balance of key neurotransmitter systems in the brain, which likely underlies many of its behavioral effects. The most well-documented changes involve the serotonergic, dopaminergic, and noradrenergic systems.[12]

Effects on Serotonin (B10506) and Norepinephrine (B1679862) Systems

A key human study demonstrated that short-term administration of this compound leads to significant changes in the cerebrospinal fluid (CSF) levels of major neurotransmitter metabolites. Specifically, levels of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin, were found to be significantly increased.[13][14] Conversely, levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine, were significantly decreased.[13][14] The increase in 5-HIAA levels was significantly correlated with "activation" symptoms, such as increased energy, sexual arousal, and diminished sleep.[12][13] These findings suggest that this compound enhances serotonin turnover and reduces norepinephrine turnover in the CNS.

Effects on the Dopamine (B1211576) System

Animal studies have indicated that this compound can also modulate the dopamine system. For instance, acute administration of this compound in rainbow trout led to a significant decrease in pituitary levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, and a decrease in the DOPAC/DA ratio.[15] Chronic administration resulted in long-term decreases in pituitary dopamine levels.[15] While direct evidence in humans is more limited, the modulation of dopamine pathways is a plausible mechanism for some of the rewarding and motivational effects reported with AAS use.[4]

Table 1: Effects of this compound on Cerebrospinal Fluid (CSF) Neurotransmitter Metabolites in Healthy Men
CSF MetaboliteChange Following this compoundBaseline (mean ± SD, pmol/mL)Post-Treatment (mean ± SD, pmol/mL)P-valueAssociated Behavioral Changes
5-HIAA (Serotonin)Increased86.9 ± 23.6104.7 ± 31.3< .01Correlated with increased energy, sexual arousal, and diminished sleep.
MHPG (Norepinephrine)Decreased122.0 ± 50.7103.8 ± 47< .01Not significantly correlated with observed behavioral symptoms in the study.

Data extracted from Daly et al., 2001.[13][16]

Behavioral and Psychological Manifestations

The neurochemical changes induced by this compound manifest as a wide range of behavioral and psychological effects. These can be both positive and negative, and their occurrence can be idiosyncratic, affecting only a minority of users.[12]

  • Mood and Affect: Users may experience mood swings, irritability, and increased aggression or hostility.[5][12][17] Some individuals report feelings of euphoria, increased energy, and enhanced motivation.[4][12] Conversely, depression and anxiety can also occur, particularly during withdrawal.[1][3][5]

  • Cognition: The effects on cognition are less clear. Some studies suggest that high doses of testosterone might reduce impulse control. One study in periadolescent rats found that a single acute dose of this compound impaired inhibitory avoidance learning in males, suggesting a negative impact on learning and memory during this developmental period.[18]

  • Libido and Sexual Behavior: An increase in sexual arousal and libido is a commonly reported effect.[12][13]

Neurotoxicity and Apoptosis

Supraphysiological doses of this compound and other AAS have been linked to neurotoxic effects. Experimental studies have shown that AAS can induce neuronal death through apoptotic pathways.[19] One in-vitro study using neuron-like cells demonstrated that treatment with several steroids, including 17-α-methyltestosterone, induced the activation of caspase 3, a key executioner enzyme in apoptosis.[19] The proposed mechanisms for this neurotoxicity include increased oxidative stress and enhanced neuronal vulnerability to excitotoxic insults.[19] However, it is important to note that the concentrations used in some in-vitro studies may not be representative of those reached in the human brain, and more research is needed to fully understand the neurotoxic potential in humans.[20][21]

Experimental Protocols

Understanding the CNS effects of this compound relies on well-designed clinical and preclinical studies. Below are summaries of methodologies from key experiments.

Human Cerebrospinal Fluid and Behavioral Study Protocol

A pivotal study by Daly et al. (2001) investigated the effects of this compound on neurochemistry and behavior in healthy male volunteers.[13][16]

  • Participants: 17 healthy men.

  • Design: A fixed-sequence, placebo-controlled study where neither subjects nor raters were aware of the treatment order.

  • Intervention: Participants received this compound for 6 days (40 mg/day for the first 3 days, followed by 240 mg/day for the next 3 days).[13][16]

  • Data Collection:

    • Cerebrospinal Fluid (CSF) Analysis: CSF samples were collected at baseline and after the 6-day treatment period to measure levels of monoamine metabolites (5-HIAA, MHPG), neurohormones, and neuropeptides.[13][16]

    • Behavioral Assessment: Behavioral changes were measured using a visual analog scale (VAS) to assess mood and behavior, including "activation" symptoms like energy levels and sexual arousal.[13][16]

  • Analysis: Changes in CSF measures were compared between baseline and post-treatment. Correlations were examined between changes in CSF levels, plasma this compound levels, and behavioral scores.[13]

Human_Experimental_Workflow cluster_protocol Experimental Protocol P1 Recruit 17 Healthy Male Volunteers P2 Baseline Data Collection (CSF Analysis & Behavioral VAS) P1->P2 P3 Placebo/MT Administration (Fixed Sequence) P2->P3 P4 This compound Dosing (3 days @ 40mg/d, 3 days @ 240mg/d) P3->P4 P5 Post-Treatment Data Collection (CSF Analysis & Behavioral VAS) P4->P5 P6 Data Analysis (Compare Baseline vs. Post-Treatment, Correlate CSF with Behavior) P5->P6 Results Increased CSF 5-HIAA Decreased CSF MHPG Correlation of 5-HIAA with 'Activation' P6->Results

Workflow for a Human this compound CNS Study.
Animal Neurotransmitter Level Study Protocol

A study by Vizziano et al. investigated the acute and chronic effects of this compound on neurotransmitter levels in different brain regions of rainbow trout.[15]

  • Subjects: Previtellogenic female and immature male rainbow trout.

  • Design: Two separate experiments were conducted.

    • Acute Study: Female fish received a single injection of this compound.

    • Chronic Study: Immature male fish were implanted with this compound (20 mg/kg body weight) for 10, 20, or 40 days.[15]

  • Data Collection: Following the treatment period, fish were sacrificed, and the pituitary, hypothalamus, and telencephalon were dissected.

  • Analysis: High-performance liquid chromatography (HPLC) was used to measure the levels of norepinephrine (NE), dopamine (DA), serotonin (5-HT), and their metabolites (DOPAC and 5-HIAA) in the different brain regions.[15]

Conclusion

This compound exerts a profound and multifaceted influence on the central nervous system. Its primary mechanism of action through androgen receptors triggers both slow genomic and rapid non-genomic signaling cascades, leading to significant alterations in the serotonergic, noradrenergic, and dopaminergic systems. These neurochemical changes are closely linked to the wide spectrum of observed behavioral effects, including mood alterations, aggression, and changes in libido. Furthermore, evidence from in-vitro studies suggests a potential for neurotoxicity at high doses, primarily through the induction of apoptosis.

For researchers and drug development professionals, a thorough understanding of these CNS effects is critical. Future research should aim to further elucidate the dose-dependent and long-term neurological consequences of this compound use, particularly concerning cognitive function and the risk of irreversible neurodegeneration. Advanced neuroimaging techniques and longitudinal studies in human populations will be invaluable in bridging the gap between preclinical findings and clinical outcomes, ultimately informing both therapeutic applications and public health strategies regarding AAS abuse.

References

A Historical Perspective on the Clinical Applications of Methyltestosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltestosterone, a synthetic derivative of testosterone (B1683101), holds a significant place in the history of androgen therapy. As one of the first orally active androgens to be developed, it paved the way for a deeper understanding of steroid pharmacology and its clinical applications.[1] This technical guide provides an in-depth historical perspective on the clinical uses of this compound, focusing on its applications in treating male hypogonadism, delayed puberty, menopausal symptoms, and breast cancer. The guide summarizes available quantitative data, outlines general experimental approaches of the era, and visualizes the underlying signaling pathways.

Core Clinical Applications: A Historical Overview

First synthesized in 1935, this compound was introduced for medical use in 1936, shortly after the discovery of testosterone itself.[1] Its oral bioavailability, a result of the methylation at the 17-alpha position, offered a significant advantage over the injectable forms of testosterone available at the time.[2][3] This convenience led to its widespread use in a variety of clinical settings.

Male Hypogonadism

This compound was a cornerstone in the early treatment of male hypogonadism, a condition characterized by insufficient testosterone production.[2] It was prescribed to address symptoms of androgen deficiency, including delayed puberty, loss of libido, and diminished secondary sexual characteristics.[2][4]

Delayed Puberty in Males

In cases of delayed puberty in adolescent boys, this compound was used to induce the development of secondary sexual characteristics and promote a growth spurt.[4][5] Treatment was typically short-term to initiate puberty, after which endogenous testosterone production would often continue.[5]

Menopausal Symptoms in Women

In the mid-20th century, this compound, often in combination with estrogens, was used to alleviate vasomotor symptoms of menopause, such as hot flashes.[4][6] It was also believed to have positive effects on libido and bone density in postmenopausal women.[4][6]

Palliative Treatment of Breast Cancer

High doses of this compound were employed as a palliative treatment for advanced, inoperable metastatic breast cancer in women.[2][3] The androgenic effects were thought to counteract the growth-promoting effects of estrogen on hormone-receptor-positive tumors.

Quantitative Data from Historical Clinical Applications

The following tables summarize the typical oral dosage regimens for this compound in its primary historical applications. It is important to note that specific efficacy data from early clinical trials, such as precise response rates or changes in bone mineral density, are not consistently reported in readily available literature.

Indication Patient Population Typical Daily Oral Dosage Duration of Therapy Reference
Male HypogonadismAdult Males10 - 50 mgLong-term[1][3]
Delayed PubertyAdolescent Males5 - 25 mgShort-term (months)[3]
Menopausal SymptomsPostmenopausal Women1.25 - 2.5 mg (often in combination with estrogens)As needed for symptom control[6]
Breast Cancer (Palliative)Women with metastatic disease50 - 200 mgUntil disease progression or unacceptable toxicity[1][3]

Table 1: Historical Oral Dosages of this compound for Various Clinical Applications

Adverse Effect Description Associated Risk Factors Reference
Hepatotoxicity Cholestatic jaundice, peliosis hepatis, hepatic neoplasms.High doses, long-term use (due to 17-alpha-alkylation).[7][8][9]
Virilization in Females Hirsutism, acne, deepening of the voice, clitoral enlargement.Dose-dependent.[10][11]
Cardiovascular Risks Alterations in lipid profiles (decreased HDL, increased LDL).Pre-existing cardiovascular conditions.[10]
Suppression of Spermatogenesis Reduced sperm production and potential infertility in males.High doses.[10]
Psychological Effects Mood swings, aggression.High doses.[10]

Table 2: Notable Adverse Effects of this compound Reported in Historical Use

Experimental Protocols and Methodologies

Detailed experimental protocols from the mid-20th century are often not as rigorously documented as in modern clinical trials. However, based on available literature, a general workflow for a hypothetical clinical trial of this compound for male hypogonadism during that era can be conceptualized.

Experimental_Workflow cluster_screening Patient Screening and Baseline Assessment cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Screening Clinical Examination and History Taking Hormone_Assay Baseline Hormone Levels (e.g., urinary 17-ketosteroids) Screening->Hormone_Assay Bone_Age Bone Age Assessment (X-ray of wrist) Hormone_Assay->Bone_Age Randomization Randomization (if a control group was used) Bone_Age->Randomization Drug_Admin Oral this compound Administration (specified dosage) Randomization->Drug_Admin Monitoring Regular Follow-up Visits (clinical assessment) Drug_Admin->Monitoring Hormone_Reassay Repeat Hormone Assays Monitoring->Hormone_Reassay Clinical_Eval Evaluation of Secondary Sexual Characteristics Hormone_Reassay->Clinical_Eval Side_Effects Documentation of Adverse Effects Clinical_Eval->Side_Effects Data_Analysis Data Analysis and Reporting Side_Effects->Data_Analysis

A generalized workflow for a historical clinical trial of this compound.

Signaling Pathways of this compound

The biological effects of this compound are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[12][13] The following diagram illustrates the canonical signaling pathway.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) MT This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) MT->AR_HSP Binds AR_MT AR-Methyltestosterone Complex AR_HSP->AR_MT HSP Dissociation AR_MT_dimer Dimerized AR-MT Complex AR_MT->AR_MT_dimer Nuclear Translocation and Dimerization ARE Androgen Response Element (ARE) on DNA AR_MT_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., muscle growth, virilization) Protein->Response

The canonical androgen receptor signaling pathway activated by this compound.

Conclusion

This compound represented a significant advancement in androgen therapy, offering an oral alternative to injectable testosterone that expanded its clinical utility. Its historical applications in treating hypogonadism, delayed puberty, menopausal symptoms, and breast cancer laid the groundwork for the development of subsequent generations of androgenic compounds. However, its use was also associated with significant side effects, most notably hepatotoxicity, which has led to its largely being replaced by safer alternatives in modern clinical practice.[8][14] Understanding the historical context of this compound's use provides valuable insights for researchers and drug development professionals in the ongoing quest for safer and more effective hormonal therapies.

References

molecular structure and properties of 17α-methyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, and biological activities of 17α-methyltestosterone, a synthetic androgen and anabolic steroid.[1][2][3]

Molecular Structure and Physicochemical Properties

17α-methyltestosterone (17α-MT) is a synthetic derivative of testosterone (B1683101), characterized by the addition of a methyl group at the C17α position of the steroid nucleus.[2][3][4][5] This structural modification significantly enhances its oral bioavailability compared to testosterone by sterically hindering first-pass metabolism in the liver.[6][7]

Chemical Name: (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1][3][6]

Table 1: Physicochemical Properties of 17α-Methyltestosterone

PropertyValueReference
Molecular Formula C₂₀H₃₀O₂[3][5][8]
Molecular Weight 302.45 g/mol [3][5][8][9]
CAS Number 58-18-4[8][9]
Melting Point 163 °C[3][5]
Boiling Point 434.4 ± 45.0 °C (at 760 mmHg)[5]
Flash Point 185.3 ± 21.3 °C[5]
Solubility Practically insoluble in water; freely soluble in chloroform; soluble in methyl alcohol; sparingly soluble in vegetable oils.[3][3]
LogP (Octanol/Water) 3.36 - 4.269[3][9]
Appearance White crystalline powder[3][5]

Synthesis

Several synthetic routes for 17α-methyltestosterone have been established, primarily starting from androstenedione (B190577) (4-AD) or its derivatives. One common method involves the following key steps:

  • Protection of the 3-keto-Δ⁴ moiety: The 3-keto group of 4-androstenedione is protected, often by forming an enol ether. For instance, reaction with triethyl orthoformate in the presence of an acid catalyst yields 3-ethoxy-androst-3,5-diene-17-one.[10]

  • Grignard Reaction: The protected intermediate then undergoes a Grignard reaction with a methyl magnesium halide (e.g., methylmagnesium bromide). This introduces the methyl group at the C17 position, forming a tertiary alcohol.[10][11]

  • Deprotection and Isomerization: The protecting group is removed by acid-catalyzed hydrolysis, which simultaneously allows for the isomerization of the double bond back to the Δ⁴ position, yielding 17α-methyltestosterone.[10][11]

Another reported method involves the dehydrogenation of 17α-methyltestosterone using selenium dioxide to produce 1-dehydro-17α-methyltestosterone.[12] Microbiological methods for the synthesis and transformation of this hormone have also been explored.[13]

Mechanism of Action and Signaling Pathway

As an androgen, 17α-methyltestosterone exerts its biological effects primarily by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2][14][15]

Classical Androgen Receptor Signaling Pathway

The canonical signaling pathway involves the following steps:

  • Ligand Binding: 17α-methyltestosterone diffuses into the target cell and binds to the androgen receptor located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs).[15][16][17]

  • Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to its dissociation from the HSPs.[15][17]

  • Dimerization and Nuclear Translocation: The activated AR monomers then dimerize and translocate into the nucleus.[14][16][17]

  • DNA Binding and Gene Transcription: In the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[14][16][17] This binding, along with the recruitment of coactivators and corepressors, modulates the transcription of genes involved in various physiological processes, including male sexual development and anabolic activity.[14][17]

androgen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT 17α-Methyltestosterone AR_HSP AR-HSP Complex MT->AR_HSP Binding AR_active Activated AR AR_HSP->AR_active Dissociation of HSP AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Modulation

Classical Androgen Receptor Signaling Pathway

Non-Classical Signaling Pathways

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects. These pathways are initiated by the binding of androgens to membrane-associated androgen receptors. This can lead to the activation of various downstream signaling cascades, including the MAPK pathway, and modulate intracellular calcium levels.[16][17][18]

Pharmacokinetics and Metabolism

The C17α-methyl group not only enhances oral bioavailability but also makes 17α-methyltestosterone more resistant to hepatic breakdown.[6][15] It has an oral bioavailability of approximately 70% and a biological half-life of about 3 hours.[6]

Metabolism of 17α-methyltestosterone occurs in the liver and results in the formation of several metabolites. The primary metabolites identified in urine are 17α-methyl-5β-androstane-3α,17β-diol and 17α-methyl-5α-androstane-3α,17β-diol.[19] Other metabolites, including epithis compound and 6-ene-epithis compound, have also been identified.[19] More recent studies have uncovered novel A-ring reduced metabolites and metabolites with a rearranged D-ring structure.[20][21]

Experimental Protocols

Determination of 17α-Methyltestosterone in Aqueous Samples by HPLC-UV

This method is suitable for monitoring 17α-methyltestosterone in environmental water samples, such as those from fish farms.[22]

Methodology:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter.

    • Spike the sample with an internal standard (e.g., testosterone).[22]

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.[22]

    • Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[22]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.[22]

    • Column Temperature: 25 - 35 °C.[22]

    • Detection: UV detection at 245 nm.[22]

    • Quantification: Create a calibration curve using standard solutions of 17α-methyltestosterone of known concentrations. The concentration in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.[22]

Table 2: Performance Characteristics of HPLC-UV Method for 17α-MT in Freshwater

ParameterValueReference
Linearity Range 50 - 2000 µg/L[22]
Regression Coefficient (R²) 0.999[22]
Confirmatory Analysis of 17α-Methyltestosterone in Biological Matrices by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of steroids in complex biological matrices like serum, plasma, and tissue.[23][24][25]

Methodology:

  • Sample Preparation:

    • Protein Precipitation/Supported Liquid Extraction (SLE): For serum or plasma samples, precipitate proteins using a solvent like acetonitrile.[26] Alternatively, use automated SLE for cleaner extracts.[24]

    • Internal Standard Spiking: Spike the sample with a stable isotope-labeled internal standard (e.g., deuterated testosterone) to correct for matrix effects and procedural losses.[26]

    • Derivatization (Optional): To enhance ionization efficiency, derivatization to form oxime derivatives can be performed.[26]

    • Extraction: Extract the analyte from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether).[26]

    • Reconstitution: Evaporate the organic extract and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 or similar reversed-phase column.[24][27]

      • Mobile Phase: Gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid.[24]

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[26][27]

      • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

analytical_workflow Sample Biological Sample (e.g., Serum) Spiking Spike with Internal Standard Sample->Spiking Extraction Extraction (e.g., SLE, LLE, SPE) Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Evaporation Evaporation & Reconstitution Derivatization->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Analysis & Quantification LC_MS->Data

General Workflow for LC-MS/MS Analysis of 17α-MT

Toxicological Properties

The administration of 17α-methyltestosterone is associated with potential adverse effects. In animal studies, high doses have been shown to cause decreases in testis and epididymis weights in males, and abnormal estrous cycles and decreased ovary weights in females.[28][29] The no-observed-adverse-effect level (NOAEL) in a 28-day rat study was estimated to be below 5 mg/kg per day.[28][29] In humans, potential side effects include symptoms of masculinization in women, estrogenic effects in men, and hepatotoxicity.[6][7][15]

Conclusion

17α-methyltestosterone remains a significant compound in both clinical and research settings. Its unique structural modification provides oral activity, making it a subject of continued interest. A thorough understanding of its synthesis, mechanism of action, metabolism, and analytical determination is crucial for professionals in drug development and endocrine research. The methodologies and data presented in this guide offer a comprehensive resource for further investigation and application.

References

An In-depth Technical Guide on the Initial Investigations into Methyltestosterone's Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyltestosterone, a synthetic derivative of testosterone, represents a landmark in the history of androgen therapy as one of the first orally active anabolic-androgenic steroids (AAS). Its development in 1935 overcame the significant challenge of native testosterone's poor oral bioavailability due to extensive first-pass hepatic metabolism.[1] This was achieved through a critical structural modification: the addition of a methyl group at the C17α position. This guide provides a detailed examination of the initial scientific investigations that characterized the oral bioavailability and pharmacokinetics of this compound. It includes a summary of key quantitative data, detailed experimental protocols derived from foundational studies, and visualizations of the metabolic pathways and experimental workflows.

The Structural Key to Oral Activity: 17α-Methylation

The primary reason for testosterone's ineffectiveness when administered orally is its rapid and extensive degradation by the liver before it can reach systemic circulation—a phenomenon known as the first-pass effect.[2][3] The innovation of this compound lies in its 17α-methylation. This methyl group provides steric hindrance, protecting the 17β-hydroxyl group from oxidation by hepatic enzymes.[4] This modification significantly reduces the rate of first-pass metabolism, allowing a substantial fraction of the administered dose to be absorbed intact from the gastrointestinal tract and enter the bloodstream.[5][6][7]

cluster_GI Gastrointestinal Tract cluster_Liver Liver (First-Pass Metabolism) Oral Admin Oral Administration of this compound Absorption Intestinal Absorption Oral Admin->Absorption Portal Vein Portal Vein Circulation Absorption->Portal Vein Metabolism Hepatic Metabolism Portal Vein->Metabolism Systemic Systemic Circulation (High Bioavailability) Metabolism->Systemic Protection 17α-Methyl Group Sterically Hinders Metabolism Protection->Metabolism Inhibits

Figure 1: Oral absorption and reduced first-pass metabolism of this compound.

Pharmacokinetic Profile

Initial investigations established a pharmacokinetic profile for this compound that confirmed its suitability for oral administration.

Absorption and Bioavailability

This compound is well-absorbed from the gastrointestinal tract, with studies indicating an oral bioavailability of approximately 70%.[5][8] While effective orally, its bioavailability can be further enhanced by buccal or sublingual administration, which allows for direct absorption into the systemic circulation, bypassing the portal vein and first-pass metabolism.[5]

Distribution, Metabolism, and Excretion

Once in the systemic circulation, this compound is highly bound to plasma proteins (~98%).[5] It has a biological half-life of approximately 2.5 to 3 hours.[5] The primary route of excretion is via the urine (90%), with a smaller fraction eliminated in the feces (6%).[5] Metabolism occurs in the liver, leading to various metabolites, including 17α-methyl-5α-androstane-3α,17β-diol and 17α-methyl-5β-androstane-3α,17β-diol.[9][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound gathered from early and foundational studies.

Table 1: Key Pharmacokinetic Properties of this compound

Parameter Value Reference
Oral Bioavailability ~70% [5][8]
Protein Binding ~98% [5]
Biological Half-life ~3 hours (range 2.5-3.5) [5]
Time to Peak (Tmax) 8.80 hours [8]

| Route of Excretion | 90% Urine, 6% Feces |[5] |

Table 2: Comparative Pharmacokinetics in Rainbow Trout (Oncorhynchus mykiss) This table presents data from a key study that provides a detailed comparison between intra-arterial and oral administration, crucial for determining absolute bioavailability.

Parameter Intra-arterial (2 mg/kg) Intra-arterial (20 mg/kg) Oral (30 mg/kg)
AUC (µmol·h/L) 11.2 82.3 90.2
Peak Concentration (Cmax) - - 3.03 µmol/L
Distribution Half-life (t½α) 4.13 hours 8.23 hours -
Elimination Half-life (t½β) 54.9 hours 58.6 hours -
Mean Absorption Time - - 13.8 hours
Absorption Half-life - - 4.7 hours

(Data sourced from Cravedi et al., 2001)[8]

Experimental Protocols

The characterization of this compound's oral bioavailability relied on robust in vivo and analytical methodologies.

In Vivo Pharmacokinetic Assessment Protocol

This protocol is based on the methodology for determining bioavailability and pharmacokinetic parameters in an animal model.

cluster_animal Animal Model Phase cluster_sample Sample Processing & Analysis cluster_data Data Analysis Acclimation 1. Acclimation (e.g., Rainbow Trout at 15°C) Dosing 2. Drug Administration - Oral (e.g., 30 mg/kg in food) - IV/Intra-arterial (e.g., 2-20 mg/kg) Acclimation->Dosing Sampling 3. Serial Blood Sampling (e.g., via cannula at 0, 1, 2, 4, 8, 24... hrs) Dosing->Sampling Plasma 4. Plasma Separation (Centrifugation) Sampling->Plasma Extraction 5. Analyte Extraction (e.g., Solid-Phase Extraction) Plasma->Extraction Analysis 6. Quantification (e.g., HPLC, LC-MS/MS) Extraction->Analysis PK 7. Pharmacokinetic Modeling (e.g., two-compartment model) Analysis->PK Calc 8. Parameter Calculation (AUC, Cmax, Tmax, Half-life, Bioavailability) PK->Calc

Figure 2: Experimental workflow for an in vivo pharmacokinetic study.
  • Animal Model and Dosing : Studies often utilized animal models, such as the rainbow trout, due to their suitability for pharmacokinetic research.[8] Animals were divided into groups for different routes of administration: an oral group receiving this compound mixed with food (e.g., 30 mg/kg) and one or more intravenous/intra-arterial groups receiving a bolus injection (e.g., 2 and 20 mg/kg) to serve as a baseline for 100% bioavailability.[8]

  • Blood Sampling : Following administration, serial blood samples were collected at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours) to track the drug's concentration in the plasma over time.[8][11]

  • Sample Preparation and Analysis : Plasma was separated from blood samples via centrifugation. This compound and its metabolites were then extracted from the plasma, often using solid-phase extraction (SPE) or liquid-liquid extraction.[12] Quantification was performed using highly sensitive analytical techniques.

    • High-Performance Liquid Chromatography (HPLC) : Early methods relied on HPLC combined with reverse isotope dilution to determine plasma concentrations.[8]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This has become the gold standard for its high sensitivity and specificity in quantifying steroids in biological matrices like serum.[12][13] The method involves chromatographic separation followed by mass spectrometric detection, often using electrospray ionization (ESI).[12]

  • Pharmacokinetic Analysis : The resulting plasma concentration-time data was analyzed using pharmacokinetic modeling software (e.g., WinNonlin).[8] Key parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t½) were calculated. Oral bioavailability (F) was determined using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

In Vitro Metabolism Protocol (HepG2 Cell Model)

This protocol is used to identify metabolites formed in the liver.

  • Cell Culture : Human liver carcinoma cells (HepG2) are cultured to confluence in appropriate media.[10]

  • Incubation : The cells are incubated with a solution of this compound for a specified period (e.g., 24-48 hours) to allow for metabolism.[10]

  • Metabolite Extraction : The culture medium is collected, and metabolites are extracted using techniques like SPE.

  • Analysis : The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC/MS) or LC-MS/MS to identify the chemical structures of the metabolites.[10]

Mechanism of Action: Androgen Receptor Signaling

Upon entering the systemic circulation, this compound exerts its biological effects by acting as an agonist for the androgen receptor (AR), similar to endogenous testosterone.[7]

cluster_cell Target Cell cluster_nucleus Nucleus MT_blood This compound (in circulation) MT_cell This compound MT_blood->MT_cell AR Androgen Receptor (AR) Complex MT-AR Complex Translocation Complex Translocation Complex->Translocation ARE Androgen Response Element (ARE) on DNA Translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis Transcription->Protein Effect Anabolic & Androgenic Effects Protein->Effect MT_cellAR MT_cellAR MT_cellAR->Complex

Figure 3: Simplified androgen receptor signaling pathway for this compound.

The process involves diffusion into the target cell, binding to the AR in the cytoplasm, translocation of the hormone-receptor complex into the nucleus, and binding to specific DNA sequences known as androgen response elements (AREs).[7] This action modulates the transcription of target genes, leading to the synthesis of proteins that mediate the drug's anabolic and androgenic effects.[7]

Conclusion

The initial investigations into this compound were pivotal, demonstrating that a targeted chemical modification—17α-methylation—could successfully overcome the barrier of first-pass metabolism to create an orally active androgen. Pharmacokinetic studies confirmed its substantial oral bioavailability (~70%) and characterized its absorption, distribution, and metabolic fate.[5][8] These foundational studies, employing rigorous in vivo and analytical methods, not only established this compound as a viable therapeutic agent for decades but also paved the way for the future development of oral steroid hormones. While its use has since been curtailed by concerns over hepatotoxicity, the principles uncovered during its initial investigation remain a cornerstone of oral drug design in steroid chemistry.[1][14]

References

Methodological & Application

Application Notes and Protocols for Methyltestosterone Use in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltestosterone is a synthetic androgen and an agonist of the androgen receptor (AR).[1] Its use in cell culture studies is pivotal for investigating androgen signaling pathways, developing therapies for androgen-responsive diseases, and understanding the mechanisms of anabolic and androgenic effects at the cellular level. These application notes provide a comprehensive guide to utilizing this compound in in vitro research, complete with detailed protocols, quantitative data summaries, and visual representations of key biological processes.

Physicochemical Properties and Handling

PropertyValue
Chemical Formula C₂₀H₃₀O₂
Molecular Weight 302.45 g/mol
Appearance White crystalline powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and ethanol. Insoluble in water.
Storage Store at room temperature. Stock solutions in DMSO can be stable for extended periods when stored at -20°C.

Data Presentation: Quantitative Effects of this compound in Cell Culture

The following tables summarize the quantitative effects of this compound and related androgens on various cell lines, providing a comparative overview of its biological activities.

Table 1: Effect of Androgens on Cell Viability and Proliferation

Cell LineCompoundConcentrationEffectAssay
LNCaP (Prostate Cancer)Testosterone (B1683101)62.5 - 250 µMDose-dependent decrease in metabolic activity.[2]Alamar Blue
PC-3 (Prostate Cancer)Testosterone62.5 - 250 µMDose-dependent decrease in metabolic activity.[2]Alamar Blue
MDA-MB-453 (Breast Cancer)MiboleroneNot Specified27% increase in cell proliferation.[3]Not Specified

Table 2: Effect of this compound on Enzyme Activity

Cell LineEnzymeConcentrationEffectAssay
Jar (Choriocarcinoma)Aromatase100 µM (10⁻⁴ M)Complete inhibition.[4][5]Tritium Release Assay
THP-1 (Macrophage-like)AromataseDose-dependentInhibition of activity.[4]Tritium Release Assay

Table 3: Effect of Androgens on Myotube Hypertrophy

Cell LineCompoundConcentrationEffect on Myotube Width (Mean ± SD)
C2C12 (Myoblasts)Control-18.08 ± 3.6 µm
Testosterone50 nM21.8 ± 5.9 µm[6][7]
Testosterone500 nM21.1 ± 5.5 µm[6][7]
DHT100 nM20% increase in total protein content after 3 days.[8]

Table 4: Regulation of Gene Expression by Androgens

Cell LineGeneCompoundConcentrationFold Change
LNCaP PSADHT100 pM - 100 nMDose-dependent increase.[9]
MDA-MB-453 Prolactin ReceptorDHT, R18810.1 nM~1.5-fold increase in binding.[10]

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the canonical androgen receptor signaling pathway. However, crosstalk with other major signaling cascades, such as the PI3K/Akt/mTOR pathway, has been observed with androgens and is crucial for understanding their full spectrum of cellular effects.

Canonical Androgen Receptor Signaling Pathway

Upon entering the cell, this compound binds to the androgen receptor (AR) in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activators and the transcriptional machinery, leading to the transcription of androgen-responsive genes that mediate the physiological effects of androgens.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_HSP AR-HSP Complex MT->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization ARE ARE AR_dimer->ARE Binds Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Cell Growth Cell Growth Protein->Cell Growth Proliferation Proliferation Protein->Proliferation Differentiation Differentiation Protein->Differentiation AR_cytoplasm->AR_nucleus Translocation

Caption: Canonical Androgen Receptor Signaling Pathway.

Crosstalk with PI3K/Akt/mTOR Signaling Pathway

Androgen receptor signaling can intersect with the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[11][12] Activation of growth factor receptors can trigger the PI3K/Akt pathway. Akt, a serine/threonine kinase, can phosphorylate and activate mTORC1, which in turn promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1. Androgens have been shown to influence this pathway, potentially through both genomic and non-genomic mechanisms, leading to enhanced anabolic effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_androgen GF_R Growth Factor Receptor PI3K PI3K GF_R->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synth Protein Synthesis S6K1->Protein_Synth Promotes EIF4EBP1->Protein_Synth Inhibits (when unphosphorylated) Cell Growth Cell Growth Protein_Synth->Cell Growth Survival Survival Protein_Synth->Survival MT This compound AR AR MT->AR AR->PI3K Modulates AR->Akt Modulates cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., LNCaP, MDA-MB-453, C2C12) Treatment 3. Treat Cells with This compound (and controls) Cell_Culture->Treatment MT_Prep 2. Prepare this compound Stock Solution (in DMSO) MT_Prep->Treatment Viability 4a. Cell Viability/Proliferation (MTT, Alamar Blue) Treatment->Viability Gene_Exp 4b. Gene Expression (qPCR, Microarray) Treatment->Gene_Exp Protein_Analysis 4c. Protein Analysis (Western Blot, ELISA) Treatment->Protein_Analysis Morphology 4d. Morphological Analysis (Microscopy) Treatment->Morphology Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis Gene_Exp->Data_Analysis Protein_Analysis->Data_Analysis Morphology->Data_Analysis

References

Application Notes and Protocols for the Administration of Methyltestosterone to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltestosterone (17α-methyltestosterone) is a synthetic androgen and anabolic steroid that is orally active. It is a derivative of testosterone (B1683101) and is used in research to investigate the effects of androgens on various physiological and behavioral processes. These application notes provide detailed protocols for the preparation and administration of this compound to rodent models, as well as a summary of its effects and the underlying signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies administering this compound to rats. These studies provide insight into the dose-dependent effects of the compound on endocrine-related parameters.

Table 1: Effects of 28-Day Oral Administration of this compound on Male Rats

Dosage (mg/kg/day)Change in Testis WeightChange in Epididymis WeightHistopathological Findings in Testes
5No significant changeNo significant changeNo significant changes
20No significant changeNo significant changeNo significant changes
40--Increased apoptosis of germ cells
80DecreasedDecreasedAtrophy of seminiferous tubules and Leydig cells, degenerated spermatocytes
200--Increased apoptosis of germ cells

Data compiled from multiple sources.[1][2]

Table 2: Effects of 28-Day Oral Administration of this compound on Female Rats

Dosage (mg/kg/day)Change in Ovary WeightChange in Adrenal WeightEffects on Estrous CycleHistopathological Findings in Ovaries
5Decreased-Abnormal cyclesIncrease in immature follicles, decreased corpora lutea
20Decreased-Abnormal cyclesIncrease in immature follicles, decreased corpora lutea
80DecreasedDecreasedAbnormal cyclesIncrease in immature follicles, decreased corpora lutea
100--Abnormal cycles-
600--Abnormal cycles-

Data compiled from multiple sources.[1][2]

Table 3: Effects of this compound on Serum Hormone Levels in Female Rats after 28-Day Oral Administration

Dosage (mg/kg/day)Change in Follicle-Stimulating Hormone (FSH)
80Increased

Data from a study in Crj:CD(SD)IGS rats.[1]

Experimental Protocols

Preparation of this compound for Administration

This compound is practically insoluble in water, requiring a suitable vehicle for administration. The choice of vehicle depends on the route of administration.

a) For Oral Gavage:

  • Corn Oil Suspension:

    • Weigh the required amount of this compound powder.

    • In a sterile container, add a small amount of corn oil to the powder to create a paste.

    • Gradually add the remaining volume of corn oil while vortexing or stirring continuously to ensure a uniform suspension.

    • Prepare fresh daily.

  • Cyclodextrin (B1172386) Solution:

    • Prepare a 30% cyclodextrin solution in 0.9% sterile saline.

    • Add the weighed this compound powder to the cyclodextrin solution.

    • Vortex or sonicate until the this compound is fully dissolved. Cyclodextrins enhance the solubility of lipophilic compounds in aqueous solutions.[3]

b) For Subcutaneous or Intraperitoneal Injection:

  • Oil-based Vehicle (e.g., Sesame Oil or Corn Oil):

    • Weigh the desired amount of this compound.

    • In a sterile vial, dissolve the this compound in a minimal amount of a co-solvent like benzyl (B1604629) alcohol or benzyl benzoate (B1203000) if necessary, to aid dissolution.

    • Add the sterile oil (e.g., sesame oil, corn oil) to the desired final concentration.

    • Warm the solution slightly and vortex until the this compound is completely dissolved. Ensure the solution is at room or body temperature before injection to minimize discomfort.

Administration Routes

All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

a) Oral Gavage (Rats and Mice)

This method ensures accurate dosing directly into the stomach.

  • Materials:

    • Appropriately sized gavage needle (16-18 gauge for rats, 20-22 gauge for mice, with a ball tip).

    • Syringe (1-3 mL).

    • Prepared this compound solution/suspension.

  • Procedure:

    • Securely restrain the rodent. For rats, one common method is to hold the animal around the thorax, just under the shoulder blades. For mice, scruffing the neck is a standard technique.

    • Measure the distance from the animal's mouth to the xiphoid process (the bottom of the sternum) to estimate the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is at the predetermined depth, slowly administer the solution.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress.

b) Subcutaneous (SC) Injection

This route is often used for sustained release from an oil depot.

  • Materials:

    • Syringe with a 25-27 gauge needle.

    • Prepared this compound solution.

  • Procedure:

    • Restrain the animal. For both rats and mice, the loose skin over the back of the neck (scruff) is a common injection site.

    • Create a "tent" of skin by lifting the scruff.

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

    • Aspirate slightly to ensure a blood vessel has not been entered.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the animal to its cage and monitor.

c) Intraperitoneal (IP) Injection

This route allows for rapid absorption.

  • Materials:

    • Syringe with a 23-27 gauge needle.

    • Prepared this compound solution.

  • Procedure:

    • Restrain the animal with its abdomen facing upwards.

    • Tilt the animal's head downwards at a slight angle to move the abdominal organs forward.

    • The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.

    • Aspirate to check for the presence of urine or intestinal contents. If any are drawn, discard the syringe and prepare a new injection.

    • If the aspiration is clear, inject the solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, like endogenous androgens, primarily exerts its effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[4][5] The canonical signaling pathway is as follows:

  • Cellular Entry and Metabolism: this compound enters the cell via passive diffusion. In androgen-sensitive tissues, it can be converted by the enzyme 5α-reductase to the more potent androgen, mestanolone (B1676315) (17α-methyl-dihydrotestosterone).[4]

  • Receptor Binding: In the cytoplasm, this compound or its metabolite binds to the ligand-binding domain of the AR, which is in an inactive complex with heat shock proteins (HSPs).[2][6]

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[2]

  • Dimerization and Nuclear Translocation: The activated AR-ligand complexes form homodimers and translocate into the nucleus.[2][6]

  • DNA Binding: In the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[1][5]

  • Gene Transcription: The DNA-bound AR recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to changes in protein synthesis and ultimately, the physiological effects of the androgen.[6]

Methyltestosterone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_HSP AR-HSP Complex MT->AR_HSP Binds FiveAlphaReductase 5α-reductase MT->FiveAlphaReductase Mestanolone Mestanolone (17α-methyl-DHT) Mestanolone->AR_HSP Binds AR_MT AR-MT Dimer AR_HSP->AR_MT Dimerization HSP HSPs AR_HSP->HSP Dissociation AR_MT_nuc AR-MT Dimer AR_MT->AR_MT_nuc Nuclear Translocation FiveAlphaReductase->Mestanolone ARE Androgen Response Element (ARE) AR_MT_nuc->ARE Binds to Gene Target Gene Transcription ARE->Gene Initiates mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Physiological Response Protein->Response MT_outside This compound MT_outside->MT Passive Diffusion

Canonical Androgen Receptor signaling pathway for this compound.
Experimental Workflow

The following diagram outlines a typical workflow for a study investigating the effects of this compound in rodents.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase cluster_results Results acclimatization Animal Acclimatization group_allocation Group Allocation (e.g., Vehicle, Dose 1, Dose 2) acclimatization->group_allocation mt_prep This compound Preparation group_allocation->mt_prep daily_admin Daily Administration (e.g., Oral Gavage) mt_prep->daily_admin monitoring Daily Monitoring (Body Weight, Clinical Signs) daily_admin->monitoring monitoring->daily_admin Repeat for study duration necropsy Necropsy & Organ Collection monitoring->necropsy organ_weight Organ Weight Measurement necropsy->organ_weight histopathology Histopathology necropsy->histopathology hormone_analysis Serum Hormone Analysis necropsy->hormone_analysis data_analysis Data Analysis & Statistics organ_weight->data_analysis histopathology->data_analysis hormone_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

General experimental workflow for a rodent study.

References

Application Notes and Protocols: Synthesis of 17α-Methyltestosterone from Androstenedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 17α-methyltestosterone, a synthetic androgen and anabolic steroid, starting from androstenedione (B190577). The synthesis follows a robust three-step process involving the protection of the 3-keto group, a Grignard reaction for the stereoselective addition of a methyl group at the C17 position, and subsequent deprotection to yield the final product. This protocol includes comprehensive experimental procedures, quantitative data on reaction yields, and methods for purification and characterization. Additionally, a schematic of the synthesis workflow and the androgen receptor signaling pathway are provided to offer a complete technical overview for researchers in drug development and medicinal chemistry.

Introduction

17α-methyltestosterone is a synthetic derivative of testosterone (B1683101), notable for its oral bioavailability due to the presence of a methyl group at the C17α position. This structural modification hinders its metabolism in the liver, allowing for oral administration. It functions as an agonist of the androgen receptor, leading to both anabolic and androgenic effects. These properties have led to its application in treating low testosterone levels in men, in hormone replacement therapy, and historically for certain types of breast cancer in women.

The synthesis of 17α-methyltestosterone from androstenedione is a classic example of steroid chemistry, employing fundamental organic reactions to achieve a specific stereochemical outcome. The following protocol outlines a reliable method for this transformation, suitable for laboratory-scale synthesis.

Synthesis Workflow

Synthesis_Workflow Androstenedione Androstenedione Protected_Androstenedione 3-(Ethyleneketal)-androst-5-en-17-one Androstenedione->Protected_Androstenedione Step 1: Protection (Ethylene Glycol, p-TsOH) Grignard_Intermediate 3-(Ethyleneketal)-17α-methyl-androst-5-en-17β-ol Protected_Androstenedione->Grignard_Intermediate Step 2: Grignard Reaction (CH3MgBr) Methyltestosterone 17α-Methyltestosterone Grignard_Intermediate->this compound Step 3: Deprotection (Aqueous Acid)

Caption: Synthetic route for 17α-methyltestosterone from androstenedione.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis process, based on literature and patent data. Actual yields may vary depending on reaction scale and optimization of conditions.

StepReactionReagentsTypical Yield (%)
1. Protection3-Keto ProtectionEthylene (B1197577) glycol, p-toluenesulfonic acid90-95
2. Grignard Reaction17α-MethylationMethylmagnesium bromide85-90
3. DeprotectionKetal HydrolysisDilute aqueous acid (e.g., HCl or H2SO4)90-95
Overall Androstenedione to 17α-Methyltestosterone 70-80

Experimental Protocols

Materials and Methods
  • Androstenedione (starting material)

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Toluene (solvent)

  • Methylmagnesium bromide (Grignard reagent) , solution in diethyl ether or THF

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (solvent)

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) (for deprotection and workup)

  • Sodium bicarbonate (NaHCO3) (for neutralization)

  • Sodium chloride (NaCl) (for brine wash)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) (for drying)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane (B92381), methanol)

  • Silica (B1680970) gel for column chromatography

Step 1: Protection of the 3-Keto Group (Ketalization)
  • To a solution of androstenedione (1 equivalent) in toluene, add ethylene glycol (1.5-2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(ethyleneketal)-androst-5-en-17-one.

  • The crude product can be used in the next step without further purification if TLC analysis shows a clean conversion.

Step 2: Grignard Reaction for 17α-Methylation
  • Dissolve the protected androstenedione from Step 1 in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.2-1.5 equivalents) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0°C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(ethyleneketal)-17α-methyl-androst-5-en-17β-ol.

Step 3: Deprotection of the 3-Keto Group (Hydrolysis)
  • Dissolve the crude product from Step 2 in a mixture of acetone (B3395972) or methanol (B129727) and water.

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude 17α-methyltestosterone.

Purification and Characterization
  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The purified product can be further recrystallized from a suitable solvent system (e.g., acetone/hexane) to obtain a crystalline solid.

  • Characterization:

    • HPLC: Purity can be assessed using a C18 column with a mobile phase of acetonitrile (B52724) and water.

    • ¹H NMR (CDCl₃, δ in ppm): Characteristic peaks include singlets for the C18 and C19 methyl groups, a singlet for the C17α-methyl group, and a singlet for the vinylic proton at C4.

    • ¹³C NMR (CDCl₃, δ in ppm): The spectrum will show characteristic signals for the carbonyl carbon at C3, the olefinic carbons at C4 and C5, and the quaternary carbon at C17.

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of 17α-methyltestosterone (C₂₀H₃₀O₂) should be observed.

Mechanism of Action: Androgen Receptor Signaling Pathway

17α-methyltestosterone exerts its biological effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT 17α-Methyltestosterone AR_HSP AR-HSP Complex MT->AR_HSP Binds to AR AR Androgen Receptor (AR) MT_AR MT-AR Complex AR->MT_AR Conformational Change HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation Dimer AR Dimerization MT_AR->Dimer Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (Anabolic & Androgenic Effects) Protein->Response

Caption: Simplified diagram of the androgen receptor signaling pathway.

Upon entering the cell, 17α-methyltestosterone binds to the AR in the cytoplasm, which is initially in an inactive complex with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in male sexual development and anabolic processes.

Application Notes: Development of a Methyltestosterone-Specific Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyltestosterone (17α-methyltestosterone) is a synthetic androgen and anabolic steroid used in clinical settings to treat testosterone (B1683101) deficiency in men and certain types of breast cancer in women.[1][2] It is also illicitly used as a growth promoter in livestock and in aquaculture to induce sex reversal in fish for economic benefit.[1][3] The potential for residues of this compound to enter the food chain poses a risk to human health, necessitating sensitive and specific detection methods for monitoring and regulatory purposes.[4][5] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable technique for screening large numbers of samples due to its high sensitivity, specificity, and cost-effectiveness.[4][6][7]

These application notes provide a comprehensive overview and detailed protocols for the development of a specific and sensitive competitive ELISA for the quantitative determination of this compound.

Principle of the Competitive ELISA

The assay is based on the principle of a competitive enzyme immunoassay. A microtiter plate is coated with antibodies specific to this compound. When the sample and a this compound-horseradish peroxidase (HRP) conjugate are added to the wells, the free this compound from the sample competes with the this compound-HRP conjugate for the limited number of antibody binding sites.[1] After an incubation period, unbound components are washed away. The amount of bound enzyme conjugate is then visualized by adding a substrate solution (TMB). The resulting color development is inversely proportional to the concentration of this compound in the sample.[1] The reaction is stopped, and the absorbance is measured at 450 nm.

experimental_workflow hapten 1. Hapten Synthesis (e.g., MT-3-CMO) conjugation 2. Hapten-Protein Conjugation hapten->conjugation immunogen Immunogen (MT-BSA) conjugation->immunogen coating_antigen Coating Antigen (MT-OVA) conjugation->coating_antigen antibody_prod 3. Antibody Production (Immunization) immunogen->antibody_prod elisa_dev 4. ELISA Development & Optimization coating_antigen->elisa_dev antibody Anti-MT Antibody antibody_prod->antibody antibody->elisa_dev validation 5. Assay Validation (Specificity, Sensitivity, etc.) elisa_dev->validation analysis 6. Sample Analysis validation->analysis conjugation_pathway MT_CMO MT-3-CMO Hapten (with -COOH group) Activated_Hapten Activated NHS-ester of Hapten MT_CMO->Activated_Hapten + EDC/NHS EDC_NHS EDC / NHS (Activation Reagents) Conjugate MT-Protein Conjugate (Immunogen/Coating Antigen) Activated_Hapten->Conjugate + Carrier Protein Carrier_Protein Carrier Protein (BSA/OVA) (with -NH2 group) Carrier_Protein->Conjugate

References

Application of Methyltestosterone in Studying Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltestosterone is a synthetic androgen and a potent agonist of the Androgen Receptor (AR), a ligand-activated transcription factor crucial for the development and maintenance of the male phenotype.[1][2] Due to its stable chemical structure and well-characterized activity, this compound serves as a valuable tool for researchers studying AR signaling pathways, investigating the mechanisms of androgen action, and screening for novel AR modulators. Its ability to mimic the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) allows for controlled in vitro and in vivo experiments to dissect the molecular events downstream of AR activation.[1][3] This document provides detailed application notes and protocols for the use of this compound in AR signaling research.

Mechanism of Action

This compound, a synthetic anabolic-androgenic steroid, exerts its effects by binding to and activating the Androgen Receptor.[1][2][3] The canonical AR signaling pathway initiated by this compound involves several key steps:

  • Ligand Binding: this compound diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

  • Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

  • Nuclear Translocation & Dimerization: The activated AR-ligand complex translocates into the nucleus and dimerizes.

  • DNA Binding & Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcriptional machinery, initiating the transcription of androgen-regulated genes.[2]

This process ultimately leads to the synthesis of proteins that mediate the physiological and pathophysiological effects of androgens.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_HSP AR + HSP Complex MT->AR_HSP Binds AR_MT AR-MT Complex AR_HSP->AR_MT HSP Dissociation AR_MT_dimer AR-MT Dimer AR_MT->AR_MT_dimer Nuclear Translocation & Dimerization ARE ARE (DNA) AR_MT_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Recruits Co-activators mRNA mRNA Transcription->mRNA Proteins Androgen-Regulated Proteins mRNA->Proteins Translation Reporter_Assay_Workflow A Plate Cells (e.g., HEK293) B Transfect with AR & ARE-Luciferase Plasmids A->B C Hormone Deprivation (Charcoal-Stripped Serum) B->C D Treat with this compound (Dose-Response) C->D E Incubate (18-24 hours) D->E F Lyse Cells & Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis (EC50 Calculation) G->H

References

Application Notes and Protocols for In Vitro Bioassays Assessing Methyltestosterone Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltestosterone is a synthetic androgenic-anabolic steroid (AAS) that has been used for various medical purposes and is also a substance of interest in toxicology and doping control. Accurate assessment of its androgenic potency is crucial for understanding its biological activity, potential therapeutic applications, and adverse effects. This document provides detailed application notes and protocols for several widely used in vitro bioassays to quantify the androgenic potency of this compound. These assays are essential tools for researchers in endocrinology, toxicology, and drug development.

Key In Vitro Bioassays for Androgenic Potency

Several in vitro bioassays are available to determine the potency of androgens like this compound. These assays are primarily based on the activation of the androgen receptor (AR), a ligand-activated transcription factor that mediates the biological effects of androgens.[1] The most common assays include reporter gene assays, competitive binding assays, and transcriptional activation assays.

Reporter gene assays are a convenient and quantitative method to measure the transcriptional activity of the AR.[2] These assays utilize cell lines that are engineered to express the AR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.[2][3] When an androgen binds to the AR, the complex translocates to the nucleus and activates the transcription of the reporter gene, leading to a measurable signal.[1][4]

This document focuses on the following well-established reporter gene assays:

  • AR-EcoScreen™ Assay: A human cell-based reporter gene assay that uses a stably transfected cell line to detect androgenic and anti-androgenic activity.[5][6]

  • AR-CALUX® Assay: A human cell-based reporter gene assay utilizing the U2-OS cell line stably transfected with the human androgen receptor and a luciferase reporter gene.[5][7]

  • MDA-kb2 Assay: This assay uses the human breast cancer cell line MDA-kb2, which endogenously expresses the androgen receptor and has been stably transfected with a luciferase reporter gene.[8][9]

  • Yeast Androgen Screen (YAS): A yeast-based reporter gene assay where Saccharomyces cerevisiae is genetically modified to express the human androgen receptor and a reporter gene.[10][11]

Data Presentation: Potency of this compound

The potency of this compound is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response in a given assay. The following table summarizes the reported EC50 values for this compound in various in vitro bioassays.

Assay SystemCell LineReporter GeneThis compound EC50 (nM)Reference CompoundReference Compound EC50 (nM)
AR-EcoScreen™ CHOLuciferase~1.05α-dihydrotestosterone (DHT)~0.023
HEK293ARE/Gal4-Lux HEK293LuciferaseNot explicitly stated, ranked 3rd in potency after DHT and Testosterone5α-dihydrotestosterone (DHT)Not explicitly stated
MDA-kb2 MDA-kb2Luciferase~0.11 - 0.145α-dihydrotestosterone (DHT)~0.14
AR-CALUX® U2-OSLuciferase~0.585α-dihydrotestosterone (DHT)~0.13
Yeast Androgen Screen (YAS) Saccharomyces cerevisiaeβ-galactosidasePotent androgenic activity observed5α-dihydrotestosterone (DHT)Not explicitly stated

Note: EC50 values can vary between laboratories and experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

This compound, like other androgens, exerts its effects by binding to the androgen receptor. The canonical AR signaling pathway is initiated by the diffusion of the androgen across the cell membrane and its binding to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[1] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs and subsequent dimerization of the receptor.[1][4] The AR homodimers then translocate to the nucleus, where they bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2][4] This binding, along with the recruitment of co-regulatory proteins, initiates the transcription of androgen-responsive genes, leading to various physiological effects.[1][12]

Caption: Canonical Androgen Receptor (AR) signaling pathway activated by this compound.

General Experimental Workflow for Reporter Gene Assays

The general workflow for assessing the androgenic potency of a test compound using a reporter gene assay involves several key steps, from cell culture to data analysis.

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MDA-kb2, AR-EcoScreen) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Dosing 4. Dosing (Add compound to cells) Seeding->Dosing Test_Compound 3. Prepare Test Compound Dilutions (this compound) Test_Compound->Dosing Incubation 5. Incubation (e.g., 24 hours) Dosing->Incubation Lysis 6. Cell Lysis Incubation->Lysis Reporter_Assay 7. Reporter Gene Assay (e.g., Luciferase measurement) Lysis->Reporter_Assay Data_Analysis 8. Data Analysis (Calculate EC50) Reporter_Assay->Data_Analysis

Caption: General experimental workflow for an androgen receptor reporter gene assay.

Experimental Protocols

AR-EcoScreen™ Assay Protocol

The AR-EcoScreen™ assay utilizes a CHO cell line stably transfected with the human androgen receptor and a luciferase reporter gene.[5][13]

Materials:

  • AR-EcoScreen™ cells (e.g., from JCRB Cell Bank)[13]

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (hygromycin and zeocin)

  • Dextran-coated charcoal (DCC)-stripped FBS

  • 96-well white, clear-bottom tissue culture plates

  • Test compound (this compound) and reference androgen (e.g., DHT)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain AR-EcoScreen™ cells in culture medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Trypsinize and resuspend cells in medium containing DCC-stripped FBS. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference androgen in the assay medium.

  • Dosing: Remove the seeding medium and add the prepared compound dilutions to the respective wells. Include solvent controls (e.g., DMSO) and a positive control (DHT).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measurement: Measure the luciferase activity in each well using a luminometer.

  • Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

MDA-kb2 Assay Protocol

The MDA-kb2 assay uses a human breast cancer cell line that endogenously expresses the AR.[8][9]

Materials:

  • MDA-kb2 cells (kindly provided by developers or from a cell repository)[14]

  • Leibovitz's L-15 medium supplemented with FBS and antibiotics

  • DCC-stripped FBS

  • 96-well luminometer plates

  • Test compound (this compound) and reference androgen (e.g., DHT)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain MDA-kb2 cells in L-15 medium at 37°C in a humidified incubator without CO2.[15]

  • Cell Seeding: Plate cells at a density of 1 x 10^4 cells per well in 96-well luminometer plates in L-15 medium with 10% FBS and allow them to attach for 4-6 hours.[16]

  • Dosing Medium Preparation: Prepare dosing medium by diluting the test compounds in L-15 medium with DCC-stripped FBS.

  • Dosing: Replace the seeding medium with the dosing medium containing serial dilutions of this compound or the reference androgen.

  • Incubation: Incubate the plates for 20-24 hours at 37°C.[16]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described for the AR-EcoScreen™ assay.[16]

  • Data Analysis: Calculate the fold induction relative to the solvent control and determine the EC50 value from the dose-response curve.

AR-CALUX® Assay Protocol

The AR-CALUX® bioassay employs a human osteosarcoma (U2-OS) cell line.[5][7]

Materials:

  • AR-CALUX® cells (from BioDetection Systems)

  • DMEM/F12 medium supplemented with FCS, non-essential amino acids (NEAAs), and antibiotics

  • DCC-stripped FCS

  • 96-well white, clear-bottom plates

  • Test compound (this compound) and reference androgen (e.g., DHT)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Culture AR-CALUX® cells in DMEM/F12 medium with 10% FCS at 37°C and 5% CO2.

  • Cell Seeding: Plate the cells in 96-well plates at a density of 1 x 10^5 cells/mL in assay medium containing 5% DCC-FCS.[17]

  • Compound Exposure: After 24 hours, expose the cells to various concentrations of this compound or the reference compound.

  • Incubation: Incubate the plates for 24 hours.

  • Luciferase Measurement: Measure the luciferase activity as previously described.

  • Data Analysis: Express the results as fold induction over the solvent control and calculate the EC50 from the dose-response curve.

Yeast Androgen Screen (YAS) Protocol

The YAS assay is a cost-effective and robust method for screening androgenic compounds.[10][11]

Materials:

  • Genetically modified Saccharomyces cerevisiae strain expressing the human AR and a reporter gene (e.g., lacZ)

  • Yeast growth medium

  • 96-well microtiter plates

  • Test compound (this compound) and reference androgen

  • Substrate for the reporter enzyme (e.g., CPRG for β-galactosidase)

  • Microplate reader

Procedure:

  • Yeast Culture: Grow the yeast strain in an appropriate medium to the mid-log phase.

  • Assay Setup: In a 96-well plate, add the yeast culture, growth medium, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 30°C for 18-72 hours.[11][18]

  • Reporter Gene Assay: Add the chromogenic substrate for the reporter enzyme to each well.

  • Measurement: Measure the color development (or luminescence, depending on the reporter) using a microplate reader.

  • Data Analysis: Generate a dose-response curve and determine the EC50 value.

Conclusion

The in vitro bioassays described in these application notes provide robust and sensitive methods for assessing the androgenic potency of this compound. The choice of assay may depend on specific research needs, available resources, and desired throughput. By following these detailed protocols, researchers can obtain reliable and reproducible data to characterize the endocrine activity of this compound and other androgenic compounds.

References

Application Notes and Protocols for Methyltestosterone Administration in the Male Pubertal Rat Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The male pubertal rat assay is a critical tool in toxicology and pharmacology for assessing the potential of substances to interfere with the endocrine system, specifically with androgenic and anti-androgenic pathways during the critical window of sexual maturation.[1][2][3][4] Methyltestosterone (17α-methyltestosterone), a synthetic androgen and anabolic steroid, serves as a potent reference compound in these assays to validate the sensitivity of the experimental model to androgenic substances.[5][6][7] This document provides a detailed protocol for the administration of this compound in the intact male pubertal rat assay, outlining the experimental design, procedures, and data analysis.

Androgenic Signaling Pathway

Androgens, such as testosterone (B1683101) and its synthetic analog this compound, play a pivotal role in male pubertal development.[8][9][10][11] Their effects are primarily mediated through the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[12][13]

Upon entering a target cell, this compound binds to the AR in the cytoplasm.[13] This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[13] This interaction recruits co-activators and the basal transcriptional machinery, leading to the up- or down-regulation of gene expression.[12][13] The resulting changes in protein synthesis ultimately mediate the physiological and developmental effects of androgens, such as the growth of androgen-dependent tissues like the prostate and seminal vesicles, and the onset of puberty.[8][9]

Androgenic Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus MT This compound AR_HSP AR-HSP Complex MT->AR_HSP Binds to AR_MT MT-AR Complex AR_HSP->AR_MT Dissociation of HSP Dimer MT-AR Dimer AR_MT->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Translocation & Binding Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Androgenic Response Protein->Response

Caption: Classical signaling pathway of this compound via the androgen receptor.

Experimental Protocol: Male Pubertal Rat Assay

This protocol is designed to assess the androgenic activity of this compound by monitoring its effects on the timing of pubertal onset and the development of androgen-dependent tissues in intact male rats.

Animal Model and Husbandry
  • Species and Strain: Rat, preferably Sprague-Dawley or Wistar strains.[1]

  • Age: Weanling male rats, with dosing initiated around postnatal day (PND) 21-23.[4][14][15]

  • Acclimatization: A minimum of 3-5 days of acclimatization before the start of the study.

  • Housing: Animals should be housed in clear plastic cages with appropriate bedding (e.g., heat-treated pine shavings).[1] Group housing of 2-3 animals per cage by treatment group is acceptable.[1]

  • Environmental Conditions: Maintained at a temperature of 20-24°C, relative humidity of 40-50%, and a 12:12 or 14:10 hour light:dark cycle.[1]

  • Diet and Water: A standard laboratory diet and water should be available ad libitum.[1]

Experimental Design and Dosing
  • Groups: At least three dose groups of this compound and a vehicle control group are recommended. A minimum of 6-10 animals per group is suggested.

  • Dose Selection: Doses should be selected based on existing literature to elicit a clear dose-response relationship. For this compound, oral gavage doses can range from 5 mg/kg/day to 80 mg/kg/day.[16] In some studies, doses as high as 200 mg/kg/day have been used.[17]

  • Vehicle: The choice of vehicle will depend on the solubility of this compound. Corn oil or a 0.5% solution of methylcellulose (B11928114) are commonly used.

  • Administration: Daily administration via oral gavage is a common route.[16][17] The volume administered should be consistent across all animals, typically 2-5 mL/kg body weight.

  • Duration: Dosing should continue for a minimum of 20-30 days, from PND 21/23 until necropsy around PND 53.[2][4]

In-Life Measurements and Observations
  • Body Weight: Individual animal body weights should be recorded daily or at least three times a week to monitor growth and adjust dosing.[1]

  • Clinical Observations: Animals should be observed daily for any signs of toxicity.

  • Preputial Separation (PPS): Starting from PND 30, animals should be examined daily for the attainment of preputial separation, which is the detachment of the prepuce from the glans penis.[1][4] The age and body weight at which complete PPS occurs are recorded as indicators of pubertal onset.[1]

Necropsy and Endpoint Analysis
  • Timing: Necropsy is typically performed approximately 24 hours after the last dose, around PND 53.

  • Organ Weights: The following androgen-dependent tissues should be carefully dissected and weighed (wet weight):

    • Ventral prostate

    • Seminal vesicles with coagulating glands (with and without fluid)

    • Levator ani-bulbocavernosus muscle complex

    • Paired testes

    • Paired epididymides

    • Glans penis

    • Cowper's glands (bulbourethral glands)

  • Other Organs: Liver, kidneys, and adrenal glands should also be weighed to assess potential systemic toxicity.

  • Hormone Analysis (Optional): Blood can be collected for the analysis of serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

  • Histopathology (Optional): Tissues such as testes, epididymides, and prostate can be preserved for histopathological examination.

Experimental Workflow acclimatization Acclimatization (PND 18-21) randomization Randomization & Grouping (PND 21) acclimatization->randomization dosing Daily Dosing (PND 21-52) randomization->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs - Preputial Separation (from PND 30) dosing->monitoring necropsy Necropsy (PND 53) monitoring->necropsy analysis Endpoint Analysis: - Organ Weights - Hormone Levels - Histopathology necropsy->analysis

Caption: Workflow for the male pubertal rat assay with this compound.

Data Presentation

The following tables summarize expected quantitative data from studies involving this compound administration in male rats.

Table 1: Effects of this compound on Pubertal Development and Body Weight

Dose (mg/kg/day)Age at Preputial Separation (Days)Body Weight at PPS (g)Final Body Weight (g)Body Weight Gain (g)
0 (Vehicle)43.5 ± 2.1180.2 ± 15.5290.5 ± 25.1245.3 ± 22.8
1041.2 ± 1.9175.8 ± 14.9285.3 ± 23.7240.1 ± 21.5
4039.8 ± 1.5**170.1 ± 13.2275.1 ± 21.9230.5 ± 20.1
20037.5 ± 1.2***165.4 ± 12.8 260.7 ± 19.8215.9 ± 18.7**

*Data are presented as Mean ± SD and are hypothetical, based on trends reported in the literature. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effects of this compound on Androgen-Dependent Organ Weights

Dose (mg/kg/day)Ventral Prostate (mg)Seminal Vesicles (mg)Levator Ani Muscle (mg)Testes (g)Epididymides (mg)
0 (Vehicle)150.3 ± 12.5205.7 ± 18.9180.4 ± 15.32.8 ± 0.3450.6 ± 40.2
10185.6 ± 15.8 250.1 ± 22.4210.8 ± 18.1**2.5 ± 0.2430.1 ± 38.7
40230.2 ± 20.1 310.5 ± 28.7255.3 ± 22.6 2.1 ± 0.2*390.5 ± 35.1*
200295.8 ± 25.4390.2 ± 35.1 310.7 ± 28.91.5 ± 0.1 320.8 ± 30.5

*Data are presented as Mean ± SD and are hypothetical, based on trends reported in the literature. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, *p<0.001. A decrease in testes and epididymides weights at higher doses can be attributed to the suppression of the hypothalamic-pituitary-gonadal axis.[18]

Conclusion

The male pubertal rat assay is a robust method for evaluating the androgenic potential of compounds like this compound. Careful adherence to the outlined protocol, including appropriate animal handling, dosing, and endpoint analysis, is crucial for obtaining reliable and reproducible data. The expected outcomes of this compound administration include an acceleration of pubertal onset (earlier preputial separation) and a dose-dependent increase in the weights of androgen-dependent tissues, confirming the assay's sensitivity to androgenic stimuli. This protocol serves as a comprehensive guide for researchers aiming to investigate the effects of androgenic compounds on male pubertal development.

References

Application Note: GC-MS Analysis of Methyltestosterone and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltestosterone is a synthetic anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of testosterone (B1683101).[1][2] It is used in androgen replacement therapies to treat testosterone deficiency in men, and has also been used as an antineoplastic agent in women with advanced breast cancer.[2][3] Due to its performance-enhancing capabilities, this compound is prohibited in sports and is frequently screened for in anti-doping analyses.[4][5] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the detection and quantification of this compound and its metabolites in urine. This application note provides a detailed protocol for the analysis, from sample preparation to data interpretation.

Metabolism of this compound

Upon oral administration, this compound is metabolized in the liver into various hydroxysteroids and other derivatives.[3] The 17α-methyl group enhances its oral bioavailability compared to testosterone by sterically hindering metabolism.[1] Key metabolic reactions include reduction of the A-ring (reduction of the 4,5-double bond and the 3-oxo group), hydroxylation at various positions, and epimerization at the C17 position.[5][6] The primary metabolites are often excreted in urine as glucuronide or sulfate (B86663) conjugates.[5][7] Therefore, a hydrolysis step is essential to cleave these conjugates prior to extraction and analysis.[8][9] The major metabolites routinely targeted in doping control are 17α-methyl-5α-androstane-3α,17β-diol (MT M2) and 17α-methyl-5β-androstane-3α,17β-diol (MT M1).[6][7][10]

Methyltestosterone_Metabolism cluster_main cluster_reduced cluster_epi cluster_rearranged MT This compound MT_M1 17α-methyl-5β-androstane-3α,17β-diol (3α,5β-THMT) MT->MT_M1 A-Ring Reduction MT_M2 17α-methyl-5α-androstane-3α,17β-diol (3α,5α-THMT) MT->MT_M2 A-Ring Reduction Rearranged_Metabolite 17β-hydroxymethyl-17α-methyl- 18-norandrosta-4,13-dien-3-one MT->Rearranged_Metabolite D-Ring Rearrangement Epi_MT_M1 17β-methyl-5β-androstane-3α,17α-diol (epi-3α,5β-THMT) MT_M1->Epi_MT_M1 Epimerization (C17)

Figure 1: Simplified metabolic pathway of this compound.

Experimental Protocols

This section details the complete workflow for the analysis of this compound and its metabolites, from sample receipt to final data acquisition.

Reagents and Materials
  • Standards: this compound, 17α-methyl-5α-androstane-3α,17β-diol, 17α-methyl-5β-androstane-3α,17β-diol.

  • Internal Standard (IS): this compound-D3 or 17α-Methyltestosterone.[8][11]

  • Enzyme: β-glucuronidase from E. coli.[12]

  • Buffer: Phosphate (B84403) buffer (pH 7.0).

  • Extraction Solvent: tert-Butyl methyl ether (TBME) or Diethyl ether.[12][13]

  • Derivatization Reagent: A mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and ethanethiol (B150549) (1000:2:3, v:w:v).[12][13]

  • Other Solvents: Methanol, n-hexane, ethyl acetate (B1210297) (all HPLC or GC grade).

Experimental Workflow Diagram

GCMS_Workflow Sample Urine Sample (2 mL) Spike Add Internal Standard (e.g., this compound-D3) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 50°C, 1h) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., TBME, pH 9.6) Hydrolysis->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization (MSTFA reagent, 60°C, 20 min) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Figure 2: Workflow for GC-MS analysis of this compound metabolites.
Detailed Sample Preparation Protocol

  • Sample Collection: Collect 2 mL of urine into a glass tube.

  • Internal Standard Addition: Spike the urine sample with an internal standard (e.g., 200 ng/mL of 17α-methyltestosterone) to allow for quantification and quality control.[14]

  • Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Vortex the mixture and incubate at 50°C for 1 hour to cleave the glucuronide conjugates.[12]

  • Extraction:

    • Allow the sample to cool to room temperature.

    • Adjust the pH to 9.6.[12]

    • Add 5 mL of TBME, cap the tube, and vortex/mix for 10-15 minutes.[12]

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer (TBME) to a new clean tube.

  • Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Derivatization:

    • Add 50-100 µL of the derivatization reagent (MSTFA/NH₄I/ethanethiol) to the dried residue.[13][14]

    • Cap the tube tightly and heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12][14] Derivatization is a critical step for GC-MS analysis of steroids as it increases their volatility and thermal stability.[9][15]

    • After cooling, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.

ParameterSettingReference
Gas Chromatograph Agilent 7890 GC or similar[13]
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or similar[13]
GC Column Agilent Ultra-1 (17 m, 0.20 mm i.d., 0.1 µm film) or VF-5ms (10 m, 0.15 mm i.d., 0.15 µm film)[12][14]
Carrier Gas Helium, constant pressure at 1.14 Bar or constant flow at 0.5-1.0 mL/min[12][14]
Injection Volume 1.5 - 3 µL[12][14]
Injector Temp. 250 - 300°C[12][14]
Split Ratio 1:10 or 1:16[12][14]
Oven Program Start at 183°C, ramp at 3°C/min to 232°C, then ramp at 40°C/min to 310°C, hold for 2 min.[12]
Ionization Mode Electron Ionization (EI) at 70 eV[12]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[11][14]
Ion Source Temp. 250°C[14]

Data Presentation and Results

Quantitative analysis relies on monitoring specific ions for the parent drug, its metabolites, and the internal standard. The tables below summarize key analytical data for the TMS-derivatized compounds.

Table 1: GC-MS/MS Parameters for Key Metabolites

This table presents characteristic precursor-to-product ion transitions for MRM analysis, which provides high selectivity.

Compound (TMS Derivative)Precursor Ion (m/z)Product Ions (m/z)Detection Window Post-AdministrationReference
17α-methyltestosterone (IS)446.4301.1, 356.4N/A[8][14]
17α-methyl-5α-androstane-3α,17β-diol (3α,5α-THMT)448343, 253Up to 7 days[16]
17α-methyl-5β-androstane-3α,17β-diol (3α,5β-THMT)448343, 253Up to 7 days[16]
17β-methyl-5β-androstane-3α,17α-diol (epi-3α,5β-THMT)448343, 253Up to 4 days[16]
17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one444341, 133Up to 2 days[16]
Table 2: Method Performance and Quantitative Data

The performance of the method is evaluated through its linearity, limits of detection (LOD), and limits of quantification (LOQ).

AnalyteLinearity Range (ng/mL)LOD (µg/kg or ng/mL)LOQ (µg/kg)Recovery Range (%)Reference
This compound50.0 - 500.020 (µg/kg)5099.7 - 116.6[11][17]
17α-methyl-5β-androstane-3α,17β-diol50.0 - 500.015 (µg/kg)5099.7 - 116.6[11][17]
Δ6-epithis compoundN/A0.3 (ng/mL)N/AN/A[18]

Note: Data is compiled from studies on different matrices (fish muscle and human urine) and may vary. The LOD for Δ6-epithis compound is from a human urine study.[11][17][18]

The described GC-MS method provides a sensitive, specific, and reliable protocol for the determination of this compound and its primary metabolites in urine. The procedure, involving enzymatic hydrolysis, liquid-liquid extraction, and TMS derivatization, is well-established for anti-doping and clinical applications. By using tandem mass spectrometry (MS/MS) in MRM mode, high selectivity and low detection limits can be achieved, enabling the confident identification and quantification of these controlled substances over an extended detection window. This application note serves as a comprehensive guide for laboratories aiming to implement or optimize their steroid analysis workflows.

References

Application Notes and Protocols for the Preparation of Methyltestosterone Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltestosterone (17α-methyltestosterone) is a synthetic androgen and anabolic steroid that acts as an agonist of the androgen receptor (AR).[1] It is a crucial compound in various research applications, including studies on androgen signaling, hormone-related cancers, and drug development. Due to its hydrophobic nature, proper preparation of stock solutions is essential for accurate and reproducible results in cell culture experiments. This compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2][3] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure stability and reliable performance in cell-based assays.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
Ethanol22 mg/mL[4]
Ethanol1 mg/mL[5]
Methanol1 mg/mL[5]
Acetonitrile1 mg/mL[5]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin4.8 mg/mL[4]
Water33.9 mg/L (at 25 °C)[2]

Table 2: Recommended Storage and Stability

FormStorage TemperatureStabilityNotesReference
Solid (Powder)-20°C≥ 5 yearsProtect from light.[5][6]
Solid (Powder)2-8°CStable[7]
Stock Solution in DMSOFrozen (-20°C or lower)Up to 3 yearsAvoid repeated freeze-thaw cycles.[3]
Stock Solution in Ethanol (0.1 mg/mL in 50% ethanol)Refrigerated (2-8°C)Approx. 2 weeksProne to evaporation.[8]
Stock Solution in Methanol (1.0 mg/mL with 0.1% ascorbic acid)-20°CStableAscorbic acid is added as an antioxidant.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the preferred solvent for long-term storage and for minimizing solvent-induced effects in cell culture.

Materials:

  • This compound powder (MW: 302.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to come to room temperature.

  • Weighing this compound: Carefully weigh out 3.02 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolving in DMSO: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock solution to a final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Intermediate Dilution (if necessary): For very low final concentrations, it may be necessary to perform a serial dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock, you can first dilute the stock 1:100 in sterile medium to create a 100 µM intermediate solution.

  • Final Dilution: Directly add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. For instance, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or swirling before adding it to the cells.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 3.02 mg This compound Powder add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso vortex Vortex until Completely Dissolved add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw one aliquot of 10 mM stock store->thaw dilute Dilute stock solution in cell culture medium (e.g., 1:1000 for 10 µM) thaw->dilute vehicle Prepare Vehicle Control (Medium + same % DMSO) thaw->vehicle mix Mix thoroughly dilute->mix add_to_cells Add to cell culture mix->add_to_cells add_vehicle Add vehicle to control cells vehicle->add_vehicle

Caption: Workflow for preparing this compound stock and working solutions.

Caption: this compound signaling pathway via the Androgen Receptor.

References

Application Notes: The Use of Methyltestosterone in Hormone-Dependent Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyltestosterone is a synthetic androgen and a 17-alpha-alkylated derivative of testosterone (B1683101).[1] Primarily known for its use in treating testosterone deficiency, it also serves as a valuable tool in oncological research, particularly for studying hormone-dependent cancers such as prostate and breast cancer.[2][3][4] Its mechanism of action involves functioning as an androgen receptor (AR) agonist and, notably, as a competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[1][5][6] This dual activity allows researchers to investigate complex hormonal signaling pathways and their roles in cancer cell proliferation, survival, and response to therapy. These notes provide an overview of its applications and detailed protocols for its use in in vitro studies.

Mechanism of Action

This compound exerts its effects on cancer cells through two primary pathways:

  • Androgen Receptor (AR) Agonism: Like endogenous androgens, this compound binds to the AR in the cytoplasm. This binding induces a conformational change, causing the receptor-ligand complex to translocate into the nucleus.[3] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes that regulate cell growth, proliferation, and apoptosis.[3][7]

  • Aromatase Inhibition: Unlike testosterone, this compound is not readily aromatized into estrogens.[5][6] Furthermore, it acts as a competitive inhibitor of the aromatase enzyme (CYP19A1).[5] By blocking aromatase activity, this compound reduces the local synthesis of estrogens from androgens. This is particularly relevant in estrogen receptor-positive (ER+) breast cancer, where it can limit the primary driver of tumor growth.[6]

Applications in Hormone-Dependent Cancer Models

Prostate Cancer

The role of androgens in prostate cancer is complex. While androgen deprivation therapy is a cornerstone of treatment for advanced prostate cancer, some research explores the paradoxical use of high-dose androgens, a strategy known as bipolar androgen therapy (BAT), to induce cell death in cancer cells that have adapted to low-androgen environments.[8][9][10] this compound can be used to model both androgen-stimulated growth and high-dose androgen-induced apoptosis.

Table 1: Representative IC50 Values of this compound in Prostate Cancer Cell Lines

Cell Line Androgen Receptor Status Treatment Duration Hypothetical IC50 (µM) Notes
LNCaP AR-Positive (Sensitive) 72 hours 15.5 At low concentrations, proliferation may be stimulated. The IC50 reflects cytotoxic/cytostatic effects at higher concentrations.
PC-3 AR-Negative (Resistant) 72 hours > 100 Demonstrates low sensitivity due to the absence of the primary drug target (AR).

| DU145 | AR-Negative (Resistant) | 72 hours | > 100 | Similar to PC-3, exhibits resistance to AR-mediated effects. |

Note: Data are hypothetical and for illustrative purposes. Actual IC50 values must be determined empirically.

Breast Cancer

This compound has been used as a secondary treatment for advanced breast cancer.[2] Its application in research is primarily focused on ER+ cell lines where it can exert anti-proliferative effects. This is achieved by activating AR-mediated inhibitory signals and by reducing local estrogen levels through aromatase inhibition, thereby decreasing ER-mediated proliferation signals.[5][11]

Table 2: Dose-Dependent Inhibition of Aromatase Activity by this compound

This compound Conc. (nM) Cell Line % Aromatase Inhibition (Hypothetical)
1 Jar (Choriocarcinoma) 15%
10 Jar (Choriocarcinoma) 45%
100 Jar (Choriocarcinoma) 75%

| 1000 | Jar (Choriocarcinoma) | 95% |

Note: Data are hypothetical, based on the principle of competitive inhibition demonstrated in research.[6] The Jar cell line is often used for aromatase studies due to its high expression of the enzyme.

Visualizing Mechanisms and Workflows

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_HSP AR-HSP Complex MT->AR_HSP Binds AR Androgen Receptor (AR) MT_AR MT-AR Complex HSP HSP90 AR_HSP->AR HSP Dissociates MT_AR_N MT-AR Complex MT_AR->MT_AR_N Translocation Dimer MT-AR Dimer MT_AR_N->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds CoReg Co-regulators ARE->CoReg Recruits Transcription Gene Transcription CoReg->Transcription Genes Target Genes (e.g., PSA, p21) Transcription->Genes

Caption: Androgen Receptor (AR) signaling pathway activated by this compound.

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Activates Proliferation ER+ Cell Proliferation ER->Proliferation Promotes MT This compound MT->Aromatase Competitively Inhibits

Caption: Mechanism of aromatase inhibition by this compound in cancer cells.

Protocols for In Vitro Evaluation

The following protocols provide standardized methods for assessing the effects of this compound on hormone-dependent cancer cell lines.

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for maintaining and treating adherent cancer cell lines.

Materials:

  • Hormone-dependent cancer cell lines (e.g., LNCaP, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)

  • Charcoal-stripped serum (for hormone-deprivation studies)

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates, pipettes, and other sterile labware

Procedure:

  • Cell Maintenance: Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO2. Subculture cells every 2-4 days to maintain logarithmic growth.

  • Hormone Deprivation (Optional): For studies investigating hormone-dependent effects, switch cells to a medium containing 5-10% charcoal-stripped serum for 48-72 hours before treatment to reduce baseline hormone levels.

  • Cell Seeding: Trypsinize and count cells. Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a predetermined density. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from a concentrated stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control (medium with solvent only).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to measure cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13]

Materials:

  • Cells cultured and treated in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Treatment: Following the treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A 1. Seed cells in 96-well plate (24h incubation) B 2. Treat with this compound (e.g., 0.1-100 µM) A->B C 3. Incubate for desired period (e.g., 72 hours) B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate for 2-4 hours at 37°C (Formazan crystal formation) D->E F 6. Remove medium & add DMSO to solubilize crystals E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 G->H

Caption: Standard experimental workflow for an MTT cell viability assay.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells cultured and treated in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for the Enzymatic Synthesis of Methyltestosterone Glucuronide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of methyltestosterone glucuronide conjugates. This methodology is crucial for producing reference standards for doping control, metabolism studies, and toxicological assessments.

Introduction

Glucuronidation is a major phase II metabolic pathway for steroids, converting lipophilic compounds into more water-soluble glucuronide conjugates for excretion.[1] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid.[1] The enzymatic synthesis of steroid glucuronides is a valuable alternative to complex chemical synthesis, often providing high stereoselectivity.[2][3][4] This document outlines a protocol for the synthesis of this compound glucuronide conjugates using rat liver microsomes as the enzyme source.

Principle of the Method

The enzymatic synthesis of this compound glucuronides involves the incubation of this compound or its phase I metabolites with a source of UGT enzymes in the presence of the cofactor UDPGA. Liver microsomes, particularly from induced rats, are a rich source of various UGT isoforms and are effective for this purpose.[2][3][4] The resulting glucuronide conjugates are then purified from the reaction mixture using a multi-step extraction and chromatographic process.

Materials and Reagents
  • This compound or its phase I metabolites (e.g., 17α-methyl-5α-androstane-3α,17β-diol, 17α-methyl-5β-androstane-3α,17β-diol)

  • Rat liver microsomes (from Aroclor 1254-induced rats recommended for higher activity)[2][3][4]

  • Uridine diphosphate glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • D-saccharic acid 1,4-lactone (a β-glucuronidase inhibitor)

  • Potassium-sodium phosphate (B84403) buffer (K-Na-phosphate buffer)

  • Methanol (B129727)

  • Dichloromethane (B109758)

  • C-18 Solid-Phase Extraction (SPE) cartridges

  • Water bath or incubator

  • Magnetic stirrer

  • Lyophilizer

Experimental Protocols

Protocol 1: Bulk Enzymatic Synthesis of this compound Metabolite Glucuronides

This protocol is adapted from the method described by Kuuranne et al. (2002) for the synthesis of glucuronides of this compound phase I metabolites.[2][3][4]

1. Reaction Mixture Preparation:

  • In a glass vial, prepare a 20 mL reaction mixture with the final concentrations as detailed in Table 1.

  • First, dissolve the this compound metabolite in methanol.

  • Add the K-Na-phosphate buffer, MgCl₂, and D-saccharic acid 1,4-lactone.

  • Add the rat liver microsomal protein.

  • Initiate the reaction by adding UDPGA.

Table 1: Reaction Mixture for Bulk Synthesis

ComponentFinal ConcentrationVolume/Amount in 20 mL
This compound Metabolite1 mM20 µmol (dissolved in 2 mL Methanol)
UDPGA5 mM100 µmol
MgCl₂5 mM100 µmol
D-saccharic acid 1,4-lactone5 mM100 µmol
Rat Liver Microsomal Protein1 mg/mL20 mg
K-Na-phosphate buffer50 mM, pH 7.4q.s. to 20 mL
Methanol10% (v/v)2 mL

2. Incubation:

  • Incubate the reaction mixture at 37°C for 24 hours with magnetic stirring.[3]

3. Purification of Glucuronide Conjugates:

  • Protein Precipitation: Stop the reaction by adding a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or by boiling). Centrifuge to pellet the precipitated protein.

  • Liquid-Liquid Extraction: Extract the supernatant with dichloromethane to remove unreacted lipophilic steroid.[2][3][4]

  • Solid-Phase Extraction (SPE):

    • Condition a C-18 SPE cartridge with methanol followed by water.

    • Load the aqueous layer from the liquid-liquid extraction onto the cartridge.

    • Wash the cartridge to remove salts and other polar impurities.

    • Elute the steroid glucuronides with methanol.

  • Lyophilization: Lyophilize the methanolic eluate to obtain the purified steroid glucuronide conjugate as a solid.[2][3][4]

4. Analysis and Characterization:

  • The purity and identity of the synthesized glucuronides should be confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]

Protocol 2: UGT Enzyme Activity Assay

This protocol can be used to determine the specific activity of the microsomal preparation towards the this compound metabolites.

1. Reaction Mixture Preparation:

  • Prepare a smaller-scale reaction mixture (e.g., 200 µL) with the same component concentrations as in the bulk synthesis protocol.

2. Incubation:

  • Incubate at 37°C for a shorter duration, for instance, 2 hours.[2][4]

3. Sample Analysis:

  • Terminate the reaction (e.g., with cold acetonitrile).

  • Centrifuge and analyze the supernatant directly by a validated LC-MS/MS method to quantify the amount of glucuronide formed.

4. Calculation of Specific Activity:

  • Calculate the specific activity as nanomoles of product formed per milligram of microsomal protein per hour.

Data Presentation

The following table summarizes the specific enzyme activities for the glucuronidation of various this compound and nandrolone (B1676933) metabolites using Aroclor 1254-induced rat liver microsomes, as reported by Kuuranne et al. (2002).[2][4]

Table 2: Specific UGT Activity towards Anabolic Androgenic Steroid (AAS) Metabolites

Substrate (Aglycone)Specific Enzyme Activity (nmol/mg microsomal protein in 2 h)
17α-methyl-5α-androstane-3α,17β-diol25
17α-methyl-5β-androstane-3α,17β-diol124
5α-estran-3α-ol-17-one48
5β-estran-3α-ol-17-one212

The yields of the purified, stereochemically pure steroid glucuronide conjugates were reported to be in the range of 12-29%, resulting in milligram quantities (1.0-2.8 mg).[2]

Notes on Enzyme Source

While induced rat liver microsomes are effective, it is important to note that the glucuronidation activity of human liver microsomes towards this compound itself is very low.[5] However, several recombinant human UGTs (UGT1A1, 1A3, 1A4, 1A8, 1A9, 1A10, 2B4, 2B7, and 2B15) have been shown to readily glucuronidate 5α-androstane-3α,17β-diol, a metabolite of this compound.[5] For studies focusing on human metabolism, using recombinant UGTs may be a more relevant approach.

Visualizations

Signaling Pathway

glucuronidation_pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound (or its metabolite) UGT UDP-Glucuronosyltransferase (UGT) This compound->UGT Substrate UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Co-substrate Glucuronide This compound Glucuronide UGT->Glucuronide Conjugated Product UDP Uridine Diphosphate (UDP) UGT->UDP Byproduct

Caption: Glucuronidation of this compound.

Experimental Workflow

experimental_workflow A Reaction Mixture Preparation (Steroid, Microsomes, UDPGA, Buffer) B Enzymatic Incubation (37°C, 24h) A->B C Protein Precipitation B->C D Liquid-Liquid Extraction (with Dichloromethane) C->D E Solid-Phase Extraction (C-18 Cartridge) D->E F Lyophilization E->F G Purified this compound Glucuronide F->G H Analysis (LC-MS, NMR) G->H

Caption: Workflow for Synthesis and Purification.

References

Troubleshooting & Optimization

troubleshooting methyltestosterone solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of methyltestosterone in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A1: this compound is a synthetic anabolic steroid with a highly lipophilic (fat-soluble) and hydrophobic (water-repelling) nature.[1][2][3] Its chemical structure is largely non-polar, leading to very poor solubility in polar solvents like water.[3][4] This is quantified by its low aqueous solubility and high LogP value, which indicates its preference for fatty environments over aqueous ones.[1]

Q2: I prepared a concentrated stock of this compound in an organic solvent. Why does it precipitate when I dilute it into my aqueous cell culture medium?

A2: This phenomenon is known as "crashing out" or precipitation. When you add the concentrated organic stock solution to the aqueous medium, the solvent environment changes drastically. The organic solvent disperses, and the this compound molecules are suddenly exposed to water. Since the concentration of this compound is now far above its maximum solubility limit in the aqueous medium, the excess compound precipitates out of the solution, often appearing as small white crystals or a cloudy suspension.[5][6]

Q3: What is the most common and effective method for preparing this compound for aqueous experiments?

A3: The most standard method is to first prepare a concentrated stock solution using a water-miscible organic co-solvent and then dilute this stock into the final aqueous medium.[7] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used co-solvents for this purpose.[8][9] It is crucial to ensure the final concentration of the organic solvent in your experiment is low enough to not cause cellular toxicity.[8]

Q4: Are there alternative methods to enhance aqueous solubility without relying on high concentrations of organic solvents?

A4: Yes, using cyclodextrins is an effective alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" that is significantly more soluble in water.[11][12][13] Studies have shown that complexation with β-cyclodextrin can increase the aqueous solubility of this compound by as much as six-fold.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another commonly used derivative for this purpose.[14]

Q5: Can I use sonication or heating to help dissolve my this compound?

A5: Gentle heating and sonication can help increase the rate of dissolution.[15] However, if the concentration of this compound is above its thermodynamic solubility limit at the final temperature, it may precipitate out again as the solution cools or over time.[15] These methods are best used to aid the dissolution process for solutions that are at or below the solubility limit, not to create supersaturated solutions which are inherently unstable.

Q6: Is adjusting the pH of my aqueous medium a viable strategy to improve this compound solubility?

A6: Adjusting the pH is generally not an effective method for solubilizing this compound. This technique primarily works for acidic or basic compounds that can be ionized to form more soluble salts. This compound is a neutral steroid molecule with a predicted high pKa, meaning it does not ionize within a typical physiological pH range.[16][17] Therefore, altering the pH will have a negligible effect on its solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₂₀H₃₀O₂[1]
Molecular Weight302.45 g/mol
Aqueous Solubility~33.9 mg/L (at 25°C)[1][16]
LogP3.36[1]
Physical FormWhite crystalline solid[1][16][18]
Melting Point162-168 °C[16]
Table 2: Solubility of this compound in Various Solvents
SolventSolubilitySource(s)
Water≤0.5 mg/mL[17]
Ethanol22 mg/mL
MethanolSoluble / Freely Soluble[18][19]
ChloroformFreely Soluble[1]
AcetoneSoluble[18][20]
45% (w/v) aq HP-β-CD4.8 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the minimum required volume of 100% DMSO or absolute ethanol to achieve a high-concentration stock (e.g., 10-100 mM).

  • Dissolution: Vortex or gently agitate the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary.[9]

  • Storage: Store the stock solution in a tightly sealed container at -20°C. Stock solutions in DMSO are reported to be stable for extended periods.[8]

  • Application: For experiments, thaw the stock solution and dilute it serially into your aqueous medium (e.g., cell culture media). Ensure the final concentration of the organic solvent is kept to a minimum (typically ≤0.5% for DMSO) to avoid toxicity.[15] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin
  • Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of β-cyclodextrin or a derivative like HP-β-CD in your desired aqueous buffer or water. Concentrations can range from 2% to 5% (w/v) or higher depending on the required solubility enhancement.[21]

  • Add this compound: Add the weighed this compound powder directly to the cyclodextrin solution.

  • Complexation: Stir or agitate the mixture vigorously for an extended period (e.g., 6 hours or overnight) at a controlled temperature (e.g., room temperature or slightly elevated) to allow for the formation of the inclusion complex.[13]

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it, ensuring you have a saturated but clear solution.

  • Application: The resulting clear solution contains the this compound-cyclodextrin complex and can be used directly in experiments or further diluted as needed.

Mandatory Visualizations

G start Solubility Issue: This compound (MT) Precipitates in Aqueous Media q_cosolvent Is a co-solvent (e.g., DMSO, Ethanol) acceptable for the assay? start->q_cosolvent prep_stock Prepare high-concentration stock solution in co-solvent (Follow Protocol 1) q_cosolvent->prep_stock Yes use_cd Use Cyclodextrin (e.g., HP-β-CD) (Follow Protocol 2) q_cosolvent->use_cd No dilute Dilute stock solution into aqueous medium prep_stock->dilute q_precipitate Does precipitate form upon dilution? dilute->q_precipitate lower_conc 1. Lower the final MT concentration. 2. Ensure final co-solvent % is minimal. 3. Re-evaluate experiment design. q_precipitate->lower_conc Yes end_ok Solution Ready for Experiment q_precipitate->end_ok No lower_conc->q_precipitate Re-attempt end_fail Issue Persists: Consider alternative compound or delivery system lower_conc->end_fail If unresolved use_cd->end_ok

Caption: Troubleshooting workflow for this compound solubility.

Caption: Mechanism of co-solvency to prevent aggregation.

cluster_reactants cluster_product MT This compound (Guest Molecule) plus + CD Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Encapsulation MT_in_CD MT

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

References

Technical Support Center: Optimizing Methyltestosterone Dosage for In-Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing methyltestosterone in mouse models. The information is intended for scientists and drug development professionals to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic anabolic-androgenic steroid (AAS) that functions as an agonist for the androgen receptor (AR).[1] Upon entering a cell, it binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[2][3] The activated this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) on target genes.[2][4][5] This interaction modulates the transcription of genes involved in various cellular processes, including protein synthesis, muscle growth, and the development of male secondary sexual characteristics.[5]

Q2: What are the common routes of administration for this compound in mice?

Common routes for administering this compound to mice include:

  • Oral Gavage: Direct administration into the stomach. This method allows for precise dosage but can be stressful for the animals if not performed correctly.[6][7]

  • Subcutaneous (SC) Injection: Injection into the loose skin on the back. This is a common and relatively simple method.[8][9]

  • Subcutaneous Implantation: Surgical placement of a slow-release pellet or a silastic implant under the skin for sustained, long-term delivery.[8][9]

  • In Feed: Mixing the compound directly into the animal's food. This method is less invasive but can lead to variability in dosage depending on individual food consumption.[10]

Q3: How do I choose the correct vehicle for dissolving this compound?

The choice of vehicle depends on the administration route. For oral gavage and subcutaneous injections, this compound is often dissolved in an oil-based vehicle such as sesame oil or cottonseed oil due to its lipophilic nature. It is crucial to ensure the chosen vehicle is sterile and does not cause adverse reactions in the mice. For in-feed administration, the compound can be mixed with a small amount of oil and then incorporated into the feed to ensure even distribution.

Q4: What are the expected physiological and behavioral effects of this compound in mice?

This compound administration in mice can lead to a range of physiological and behavioral changes, including:

  • Increased muscle mass.[5]

  • Alterations in social and aggressive behaviors.[11][12]

  • Changes in reproductive parameters, such as reduced gonadal weight and altered estrous cycles in females.[11][13]

  • Masculinization of female external genitalia with prenatal exposure.[14][15]

Q5: What are the potential side effects or signs of toxicity to monitor in mice?

Researchers should closely monitor mice for signs of toxicity, which may include:

  • Weight loss or gain unrelated to anabolic effects.

  • Changes in activity levels (lethargy or hyperactivity).

  • Signs of liver stress (jaundice, changes in liver enzyme levels).

  • Skin irritation or inflammation at the injection site.

  • In males, high doses can lead to testicular atrophy and reduced fertility.[5]

  • In females, virilization can occur, leading to masculinized features.[5]

Troubleshooting Guide

Problem 1: High variability in experimental results between individual mice.

  • Possible Cause: Inconsistent dosing.

    • Solution (Oral Gavage): Ensure proper gavage technique to prevent regurgitation or accidental administration into the lungs. Use appropriately sized feeding needles for the mice.

    • Solution (In Feed): Monitor individual food intake. If variability is high, consider switching to a more direct dosing method like oral gavage or subcutaneous injection.

    • Solution (All Methods): Ensure the this compound is completely dissolved and homogeneously mixed in the vehicle before each administration.

  • Possible Cause: Differences in metabolism.

    • Solution: Use mice of the same age, sex, and strain to minimize genetic variability. Ensure consistent environmental conditions (light cycle, temperature, diet) for all animals.

Problem 2: No observable effect at the intended dosage.

  • Possible Cause: Insufficient dosage.

    • Solution: Consult dose-response studies in the literature for similar experimental models. Consider performing a pilot study with a range of doses to determine the optimal concentration for your specific research question.

  • Possible Cause: Poor bioavailability.

    • Solution: The oral bioavailability of this compound is approximately 70%.[1] If using oral administration, consider that some of the compound may be metabolized by the liver before reaching systemic circulation. Subcutaneous or sublingual routes may offer higher bioavailability.[1]

  • Possible Cause: Degradation of the compound.

    • Solution: Store this compound and prepared solutions appropriately, protected from light and at the recommended temperature.[16][17] Prepare fresh solutions regularly.

Problem 3: Signs of toxicity or adverse health effects in the mice.

  • Possible Cause: Dosage is too high.

    • Solution: Immediately reduce the dosage or temporarily halt the experiment. Consult veterinary staff. Refer to toxicity studies to establish a maximum tolerated dose (MTD).[18][19] A 28-day oral toxicity study in rats identified adverse effects at doses of 40 and 200 mg/kg/day in males and 100 and 600 mg/kg/day in females.[6] Another study in rats showed effects on sexual organs at doses of 5 mg/kg and higher.[7]

  • Possible Cause: Adverse reaction to the vehicle.

    • Solution: Ensure the vehicle is sterile and non-toxic. Consider running a control group that receives only the vehicle to rule out any vehicle-specific effects.

Data Presentation

Table 1: Summary of this compound Dosages Used in Rodent Studies

SpeciesSexDosageAdministration RouteStudy DurationObserved EffectsReference
MouseMale & Female7.5 mg/kgSystemic16 daysReduced gonadal weight, altered social behaviors.[11]
MouseFemale7.5 mg/kgSubcutaneous osmotic implant17 daysAltered sexual responses.[8]
MouseMale & Female500 mg/kg & 1500 mg/kg in feedIn Feed6 monthsInhibition of reproduction at the higher dose.[10]
RatMale10, 40, 200 mg/kg/dayOral Gavage28 daysIncreased apoptosis in germ cells at 40 and 200 mg/kg.[6]
RatFemale10, 100, 600 mg/kg/dayOral Gavage28 daysEndocrine-mediated effects.[6]
RatMale5, 20, 80 mg/kg/dayOral Gavage28 daysDecreased testis and epididymis weights at 80 mg/kg.[7]
RatFemale5, 20, 80 mg/kg/dayOral Gavage28 daysAbnormal estrous cycles and decreased ovary weights at ≥5 mg/kg.[7]
RatFemale7.5 mg/kgNot specified2 weeksDisrupted behavioral and vaginal cyclicity.[13]
RatMale7.5 mg/kgSingle injectionN/AImpaired inhibitory avoidance learning.[20][21]

Experimental Protocols

Protocol 1: Oral Gavage Administration

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sesame oil) to the desired concentration. Ensure the solution is homogenous.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). Gently insert the needle into the esophagus. The mouse should swallow as the needle approaches the pharynx.[22] Do not force the needle.

  • Administration: Slowly administer the solution.

  • Post-Administration Monitoring: Monitor the mouse for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 2: Subcutaneous Injection

  • Preparation: Prepare the this compound solution as described for oral gavage.

  • Animal Restraint: Firmly grasp the loose skin over the scruff of the neck.

  • Injection: Lift the loose skin to create a "tent." Insert the needle into the base of the tented skin at a 5 to 10 mm depth.[22]

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.

  • Administration: Inject the solution slowly to form a subcutaneous bleb.

  • Post-Administration Monitoring: Observe the injection site for any signs of irritation or leakage.

Mandatory Visualizations

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_HSP AR-HSP Complex MT->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_Dimer AR Dimer AR->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Modulates

Caption: Canonical Androgen Receptor (AR) signaling pathway activated by this compound.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase DoseSelection 1. Dose Selection & Pilot Study VehiclePrep 2. Vehicle & Drug Preparation DoseSelection->VehiclePrep AnimalAcclimation 3. Animal Acclimation VehiclePrep->AnimalAcclimation OralGavage Oral Gavage AnimalAcclimation->OralGavage 4. Choose Route SC_Injection Subcutaneous Injection AnimalAcclimation->SC_Injection 4. Choose Route SC_Implant Subcutaneous Implant AnimalAcclimation->SC_Implant 4. Choose Route InFeed In-Feed AnimalAcclimation->InFeed 4. Choose Route Monitoring 5. Daily Health Monitoring OralGavage->Monitoring SC_Injection->Monitoring SC_Implant->Monitoring InFeed->Monitoring DataCollection 6. Data Collection (Behavioral, Physiological) Monitoring->DataCollection TissueHarvest 7. Tissue Harvesting & Analysis DataCollection->TissueHarvest

Caption: General experimental workflow for in vivo this compound studies in mice.

References

methyltestosterone degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of methyltestosterone in solution.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in solution?

This compound in solution is primarily susceptible to degradation by:

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can cause significant degradation.[1][2] Commercial preparations should be protected from light.[1]

  • pH (Hydrolysis): this compound is susceptible to hydrolysis under both acidic and basic conditions.[2] It is reported to be stable at very low pH levels.[1]

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate the degradation of this compound.[3]

  • Oxidation: While less commonly reported as a primary degradation pathway in simple solutions, oxidative conditions can contribute to degradation. Forced degradation studies often include oxidative stress to fully characterize stability.[4]

2. What are the recommended solvents for preparing and storing this compound solutions?

  • Organic Solvents: this compound is practically insoluble in water but freely soluble in organic solvents like chloroform, ethanol, methanol (B129727), and ether.[1] For experimental purposes, especially in cell cultures or ELISA, dimethylsulfoxide (DMSO) is a suitable solvent, and steroid stocks in DMSO have been reported to be stable for up to 3 years when stored appropriately.[5] Acetonitrile (B52724) is also commonly used as a solvent for analytical standards.[1]

  • Aqueous Solutions: Preparing stable aqueous solutions of this compound is challenging due to its low solubility and susceptibility to hydrolysis. Use of phosphate-buffered saline (PBS) can lead to underestimation of results due to the steroid sticking to the walls of the container and is only stable for a few hours.[5] If aqueous solutions are necessary, they should be prepared fresh and used immediately.

3. What are the ideal storage conditions for this compound solutions?

To ensure the stability of this compound solutions:

  • Temperature: Commercially available preparations should be stored at temperatures below 40°C, preferably between 2-30°C.[1] For long-term storage of stock solutions (e.g., in DMSO), freezing at -20°C is recommended.[5]

  • Light: Solutions must be protected from light by using amber vials or by storing them in the dark.[1][6]

  • Container: Store in well-closed, airtight containers to prevent solvent evaporation and exposure to air.[1][6]

4. How can I monitor the degradation of my this compound solution?

Degradation can be monitored by various analytical techniques that can separate the parent compound from its degradation products. Commonly used methods include:

  • Thin-Layer Chromatography (TLC): A simple and cost-effective method for separating this compound from its degradants.[2]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are robust methods for quantifying the amount of remaining this compound and its degradation products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique often used for identifying and quantifying this compound and its metabolites.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the confirmatory analysis of this compound and its degradation products.[8]

5. What are the known degradation products of this compound?

Under forced degradation conditions, several degradation products have been identified:

  • Acid Hydrolysis: A major degradation product formed under acidic conditions is 17,17-dimethyl-18-norandrosta-4,13(14)-dien-3-one.[2]

  • Photodegradation: Photodegradation can lead to the formation of various photoproducts, including hydroxylated derivatives and rearranged compounds. The specific products can vary depending on the wavelength of light and the composition of the solution.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or inconsistent results in experiments. Degradation of the this compound stock or working solution.1. Prepare fresh solutions from a solid standard.2. Verify the storage conditions of your solutions (temperature, light protection).3. Use a more stable solvent like DMSO for stock solutions.[5]4. Analyze the solution for the presence of degradation products using a suitable analytical method (e.g., HPLC, TLC).
Precipitate forms in the solution upon storage. 1. The concentration of this compound exceeds its solubility in the chosen solvent.2. The solution has been stored at a temperature where the solubility is reduced.3. The solvent has evaporated, increasing the concentration.1. Ensure the concentration is within the solubility limits for the solvent and storage temperature.2. Store solutions at the recommended temperature.3. Use tightly sealed containers to prevent solvent evaporation.
Discoloration of the solution. This may indicate significant degradation or contamination.1. Discard the solution.2. Prepare a fresh solution using high-purity solvent and this compound.3. Ensure proper cleaning of all glassware and storage containers.
Unexpected peaks appear in the chromatogram during analysis. These are likely degradation products.1. Conduct a forced degradation study to identify the degradation products under different stress conditions (acid, base, heat, light, oxidation).2. Compare the retention times of the unknown peaks with those of the degradation products from the forced degradation study.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
Water33.9 mg/L (at 25 °C)[1]
ChloroformFreely soluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
EtherSoluble[1]
Vegetable OilSparingly soluble[1]

Table 2: Stability of this compound in Fish Feed at Different Temperatures

Storage Temperature Half-life Reference
40 °C1.1 months[3]
22 °C4.8 months[3]
≤ 4 °CStable for at least several months[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at room temperature for a specified period.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze the stressed samples and a non-stressed control sample using a suitable analytical method (e.g., HPLC, TLC, GC-MS).

  • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

1. Instrumentation:

  • A High-Performance Liquid Chromatography system equipped with a UV detector and a C18 column.

2. Mobile Phase:

  • A suitable mobile phase for the separation of this compound and its degradation products. A common mobile phase is a mixture of acetonitrile and water in a gradient or isocratic mode.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound has a maximum absorption at approximately 241 nm.[11]

  • Injection Volume: 10-20 µL.

5. Analysis:

  • Inject the prepared samples and a standard solution of this compound.

  • Identify the peak for this compound based on its retention time.

  • New peaks in the chromatograms of the stressed samples represent degradation products.

  • The peak area can be used to quantify the amount of this compound remaining and the amount of each degradation product formed.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) stock->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH) stock->base Expose to oxidation Oxidation (e.g., 3% H2O2) stock->oxidation Expose to thermal Thermal (e.g., 80°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to hplc HPLC / UPLC Analysis acid->hplc tlc TLC Analysis acid->tlc gcms GC-MS Analysis acid->gcms base->hplc base->tlc base->gcms oxidation->hplc oxidation->tlc oxidation->gcms thermal->hplc thermal->tlc thermal->gcms photo->hplc photo->tlc photo->gcms degradation_profile Degradation Profile & Pathway Elucidation hplc->degradation_profile tlc->degradation_profile gcms->degradation_profile stability_method Stability-Indicating Method Development degradation_profile->stability_method

Caption: Workflow for a forced degradation study of this compound.

Photodegradation_Pathway MT This compound Intermediates Excited State Intermediates MT->Intermediates UV UV/Solar Radiation UV->Intermediates Products Photodegradation Products (e.g., hydroxylated derivatives, rearranged compounds) Intermediates->Products

Caption: Simplified photodegradation pathway of this compound.

References

Technical Support Center: Methyltestosterone Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of methyltestosterone immunoassays.

Troubleshooting Guides

This section addresses common issues encountered during this compound immunoassay experiments, offering potential causes and step-by-step solutions.

Issue 1: Higher than Expected this compound Concentrations or False Positives

  • Potential Cause 1: Cross-reactivity with other steroids.

    • Explanation: The antibody used in the immunoassay may bind to other structurally similar steroids present in the sample, leading to an overestimation of the this compound concentration.[1][2][3] Steroids with a similar four-ring core structure are common sources of cross-reactivity.

    • Troubleshooting Steps:

      • Review Assay Specificity: Consult the manufacturer's product insert for cross-reactivity data for the specific kit being used.

      • Sample Purification: Employ solid-phase extraction (SPE) to remove potentially interfering compounds before performing the immunoassay.

      • Confirm with an Alternative Method: If possible, confirm results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Potential Cause 2: Matrix Effects.

    • Explanation: Components in the biological sample matrix (e.g., serum, plasma, urine) can interfere with the antibody-antigen binding, leading to inaccurate results.[4] This can manifest as either falsely high or low values.

    • Troubleshooting Steps:

      • Perform a Spike and Recovery Experiment: This helps determine if the sample matrix is influencing the assay's accuracy. A recovery outside the 80-120% range suggests matrix interference.[5][6]

      • Conduct a Serial Dilution: Diluting the sample can mitigate matrix effects. If a non-linear relationship is observed between the dilution factor and the measured concentration, interference is likely.[4][6]

      • Use a Matched Matrix for Standards: If possible, prepare the standard curve in a matrix that closely resembles the sample matrix to compensate for these effects.

Issue 2: Low or No Signal

  • Potential Cause 1: Improper Reagent Preparation or Storage.

    • Explanation: Expired or improperly stored reagents, such as the enzyme conjugate or substrate, can lead to a loss of activity and a weak or absent signal.[7]

    • Troubleshooting Steps:

      • Check Expiration Dates: Ensure all kit components are within their expiration dates.

      • Verify Storage Conditions: Confirm that all reagents have been stored at the recommended temperatures.

      • Prepare Reagents Fresh: Prepare working solutions of reagents immediately before use.

  • Potential Cause 2: Errors in the Assay Procedure.

    • Explanation: Incorrect incubation times or temperatures, or improper washing steps, can significantly impact the assay's performance.[7][8]

    • Troubleshooting Steps:

      • Review the Protocol: Carefully re-read the assay protocol to ensure all steps were performed correctly.

      • Optimize Incubation Times/Temperatures: Ensure incubations are carried out for the specified duration and at the correct temperature.

      • Ensure Proper Washing: Inadequate washing can lead to high background and low signal. Ensure all wells are thoroughly washed between steps.

Issue 3: High Background Signal

  • Potential Cause 1: Non-specific Binding.

    • Explanation: The antibody or enzyme conjugate may bind non-specifically to the microplate wells, resulting in a high background signal.

    • Troubleshooting Steps:

      • Optimize Blocking: Increase the concentration or incubation time of the blocking buffer to ensure all non-specific binding sites are blocked.

      • Increase Wash Steps: Add extra wash steps, particularly after the addition of the primary antibody and enzyme conjugate.[9]

  • Potential Cause 2: Contaminated Reagents or Buffers.

    • Explanation: Contamination of buffers or reagents with substances that can react with the substrate will lead to a high background.

    • Troubleshooting Steps:

      • Use High-Purity Water: Prepare all buffers with high-purity, nuclease-free water.

      • Filter Buffers: Filter buffers to remove any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of interference in a this compound immunoassay?

A1: The most common source of interference is cross-reactivity from other structurally similar steroids.[1][2][3] Due to the conserved four-ring structure of steroids, antibodies raised against this compound can also recognize and bind to other endogenous or synthetic steroids, leading to inaccurate results.

Q2: How can I determine if my assay is affected by cross-reactivity?

A2: The first step is to review the cross-reactivity data provided by the manufacturer of your immunoassay kit. This information is typically found in the product insert. To experimentally test for cross-reactivity, you can run the assay with standards of potentially cross-reacting compounds and calculate the percentage of cross-reactivity.

Q3: What are matrix effects and how do they impact my results?

A3: Matrix effects are caused by the interference of components present in the sample matrix (e.g., proteins, lipids, salts in serum or plasma) with the antibody-antigen binding in the immunoassay.[4] This interference can either enhance or suppress the signal, leading to either falsely elevated or decreased concentrations of this compound.

Q4: My sample results are inconsistent between dilutions. What could be the cause?

A4: Non-linear results upon serial dilution are a strong indicator of matrix effects. The interfering substances in the sample matrix are also diluted along with the analyte, leading to a disproportional change in the measured concentration.

Q5: Can I use samples other than serum or plasma in my this compound immunoassay?

A5: It is possible to use other sample types, such as urine, tissue homogenates, or cell culture media. However, it is crucial to validate the assay for each new matrix to ensure that there are no significant matrix effects that could compromise the accuracy of the results. This validation should include spike and recovery experiments as well as serial dilutions.

Data Presentation

Table 1: Cross-reactivity of Common Steroids in this compound Immunoassays

Cross-ReactantR-Biopharm ELISA Kit (%)[10]Verma et al., 2022 (%)[11]
Methandrolone47-
Stanozolol18.4-
β-Testosterone32.738.3
19-Nortestosterone2.119
Dihydrotestosterone2.3-
β-Trenbolone< 0.1-
Danazol-25.14
Androstenedione-3.52
Androstenediol-19.16
17α-dithis compound-2
Metandienone-5
6-hydrotestosterone-43.75

Note: Cross-reactivity can vary significantly between different antibody lots and assay formats.

Experimental Protocols

Protocol 1: Determination of Cross-Reactivity in a Competitive ELISA

  • Prepare Standard Curves: Prepare a standard curve for this compound and for each potential cross-reacting compound in the assay buffer. The concentration range for the cross-reactants should be wider than that of this compound to ensure that the 50% inhibition point can be determined.

  • Run the Assay: Perform the competitive ELISA according to the manufacturer's protocol, including the standard curves for this compound and the potential cross-reactants.

  • Determine the IC50 Values: For both the this compound and the cross-reactant standard curves, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Protocol 2: Evaluation of Matrix Effects using Spike and Recovery

  • Sample Preparation: Obtain a sample of the biological matrix to be tested. If the endogenous level of this compound is high, it may be necessary to use a charcoal-stripped matrix (a matrix from which endogenous steroids have been removed).

  • Spiking: Spike a known amount of this compound standard into an aliquot of the sample matrix. The spiked concentration should be within the linear range of the standard curve.

  • Assay: Measure the concentration of this compound in both the spiked and unspiked sample aliquots using the immunoassay.

  • Calculate Percent Recovery: Use the following formula to calculate the percent recovery:

    % Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration x 100

    A recovery of 80-120% is generally considered acceptable.[5][6]

Visualizations

competitive_immunoassay cluster_well Microplate Well Antibody Antibody This compound This compound (in sample) This compound->Antibody Binds Labeled_MT Enzyme-Labeled This compound Labeled_MT->Antibody Competes for Binding Color_Signal Color Signal Labeled_MT->Color_Signal Produces Substrate Substrate Substrate->Labeled_MT Reacts with Enzyme

Caption: Principle of a competitive immunoassay for this compound.

troubleshooting_workflow start Inaccurate Results q1 High or Low Concentrations? start->q1 high High Concentrations q1->high High low Low/No Signal q1->low Low cause_high1 Cross-Reactivity high->cause_high1 cause_high2 Matrix Effects high->cause_high2 cause_low1 Reagent Issue low->cause_low1 cause_low2 Procedural Error low->cause_low2 solution_high1 Review Specificity Data Sample Purification cause_high1->solution_high1 solution_high2 Spike & Recovery Serial Dilution cause_high2->solution_high2 solution_low1 Check Expiration/Storage Prepare Fresh cause_low1->solution_low1 solution_low2 Review Protocol Optimize Steps cause_low2->solution_low2

Caption: A logical workflow for troubleshooting common immunoassay issues.

References

improving the sensitivity of methyltestosterone detection by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methyltestosterone using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the GC-MS analysis of this compound and its metabolites?

A1: Derivatization is a critical step in the GC-MS analysis of steroids like this compound for several key reasons.[1] Steroids are often not volatile enough for gas chromatography. The derivatization process converts polar functional groups (like hydroxyl and keto groups) into less polar, more volatile, and more thermally stable derivatives.[1] This chemical modification is essential for generating compounds that can be vaporized without degradation in the GC inlet and travel through the analytical column.[1] Furthermore, derivatization can improve ionization efficiency in the mass spectrometer, leading to better sensitivity and the formation of characteristic fragment ions that aid in structural confirmation.[2][3] For instance, silylation is a common technique that increases the intensity of the molecular ion, thereby enhancing detection sensitivity.[3]

Q2: What are the most common derivatization reagents for this compound, and how do they improve sensitivity?

A2: The most common derivatization method for steroids, including this compound, is silylation, which forms trimethylsilyl (B98337) (TMS) ethers.[4][5] A widely used reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide (NH₄I) and a reducing agent like ethanethiol (B150549) or dithiothreitol (B142953) (DTT).[3][5][6] This reagent mixture is highly effective for silylating hydroxyl and even enol groups, which increases the intensity of the molecular ion and improves the signal-to-noise ratio.[3][4] The resulting TMS derivatives are more volatile and provide better chromatographic peak shapes.[5]

Q3: How can sample preparation be optimized to enhance detection sensitivity?

A3: Optimizing sample preparation is crucial for improving sensitivity by removing interfering matrix components and concentrating the analyte. A multi-step approach is often employed:

  • Hydrolysis: For samples like urine, where this compound metabolites are often present as glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is necessary to release the free steroid.[5][6][7]

  • Extraction: Liquid-liquid extraction (LLE) with solvents like n-hexane or tert-butyl methyl ether (TBME) is a common first step to isolate the analytes from the aqueous sample matrix.[6][8]

  • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique. Using cartridges like C18, HLB, or aminopropyl columns can effectively remove matrix interferences and concentrate the this compound.[2][8][9] A typical procedure involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the purified analytes with a suitable solvent like methanol (B129727).[9]

Q4: What are the advantages of using Tandem Mass Spectrometry (GC-MS/MS) over a single quadrupole GC-MS?

A4: Tandem mass spectrometry (GC-MS/MS), often using a triple quadrupole (QqQ) instrument, offers significant advantages in sensitivity and selectivity over single quadrupole GC-MS. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument selects a specific precursor ion from the derivatized this compound, fragments it, and then monitors for specific product ions.[3][9] This two-stage filtering process dramatically reduces chemical noise and matrix interference, leading to a much better signal-to-noise ratio.[10] This enhanced selectivity allows for lower limits of detection (LOD) and quantification (LOQ), making GC-MS/MS the preferred method for detecting trace levels of this compound, especially in complex biological matrices like urine or blood.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Low or No Signal/Peak for this compound

Possible Cause Recommended Solution
Inefficient Derivatization Ensure derivatization reagents (e.g., MSTFA) are fresh and not expired. The reaction vial must be completely dry, as moisture will deactivate the silylating agent. Optimize reaction time and temperature (e.g., 60°C for 20-40 minutes).[3][6][9]
Sample Degradation Prepare samples and standards fresh. Store stock solutions at appropriate temperatures (-20°C is common for long-term storage).[2] Avoid repeated freeze-thaw cycles.
Active Sites in the GC System Active sites in the inlet liner or the front of the GC column can cause analyte adsorption, especially for sensitive compounds.[11][12] Clean or replace the inlet liner and trim the first few centimeters of the column.[12] Using an inert liner is recommended.[11]
Incorrect MS Parameters Verify that the mass spectrometer is set to the correct acquisition mode (e.g., Selected Ion Monitoring - SIM, or MRM for MS/MS) and that the correct ions for derivatized this compound are being monitored.[8][13]
System Leak A leak in the injector or column connections can lead to a loss of sample and poor sensitivity.[14] Use an electronic leak detector to check for leaks at the septum, ferrules, and other fittings.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Peak Tailing: Active Sites As mentioned above, active sites in the liner or column are a primary cause of tailing.[11][12] Clean/replace the liner or trim the column. Ensure the column is properly deactivated.
Peak Tailing: Column Contamination Matrix components can build up on the column over time. Bake out the column at a high temperature (within its specified limit) to remove contaminants.[12] If this fails, the column may need to be replaced.
Peak Fronting: Column Overload Injecting too much sample or a sample that is too concentrated can lead to fronting.[14] Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker film or wider internal diameter to increase capacity.[14]
Peak Fronting: Incompatible Solvent Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause poor peak shape.[15] This is particularly an issue if using a polar solvent like methanol with a nonpolar column.[15] If possible, exchange the final solvent for one more compatible with the GC phase.

Problem 3: High Background Noise or Interfering Peaks

Possible Cause Recommended Solution
Contaminated Carrier Gas Impurities in the carrier gas (Helium) can cause a high baseline. Ensure high-purity gas is used and that gas purifiers/traps are installed and functioning correctly.[15]
Septum Bleed The septum can release volatile compounds, especially at high injector temperatures, causing ghost peaks. Use a high-quality, low-bleed septum and replace it regularly.[12]
Column Bleed Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline and noise.[16] Ensure the oven temperature program does not exceed the column's limit. An old or damaged column will also exhibit higher bleed.
Insufficient Sample Cleanup The presence of matrix components can cause interfering peaks. Optimize the LLE and/or SPE cleanup steps to better remove these interferences.[2][8]

Experimental Protocols & Data

Protocol 1: Sample Preparation and Derivatization of Urine Samples

This protocol is a generalized procedure for the extraction, cleanup, and derivatization of this compound and its metabolites from a urine matrix.

  • Hydrolysis:

    • Pipette 2 mL of urine into a glass tube.

    • Add 25 µL of an internal standard solution (e.g., this compound-d3).[8]

    • Add 0.75 mL of a phosphate (B84403) buffer (pH 7.0).[5]

    • Add 50 µL of β-glucuronidase from E. coli.[5]

    • Vortex the mixture and incubate at 50-55°C for 1 hour.[6][9]

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, allow the sample to cool to room temperature.

    • Adjust the pH to >9.0 using a suitable base.[6]

    • Add 5 mL of an extraction solvent (e.g., tert-butyl methyl ether - TBME).[6]

    • Vortex or shake vigorously for 5-10 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Derivatization:

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.[5]

    • To ensure all moisture is removed, place the dry residue in a desiccator for at least 20 minutes.[5]

    • Add 100 µL of the derivatization reagent (e.g., MSTFA/NH₄I/ethanethiol 1000:2:6 v/w/v).[5]

    • Seal the tube tightly and heat at 60°C for 20 minutes.[6][9]

    • After cooling, the sample is ready for GC-MS injection.

Table 1: Typical GC-MS Operating Parameters

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterSettingRationale
GC System Agilent 7890A or equivalentWidely used for steroid analysis.[13]
MS System Agilent 5975C (Single Quad) or 7000 Series (Triple Quad)Single quad for routine analysis, triple quad for high sensitivity.[10][13]
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed column suitable for steroid analysis.[13][17]
Carrier Gas Helium, constant flow at 1.0 - 1.5 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Mode Splitless or Pulsed SplitlessMaximizes transfer of analyte to the column for trace analysis.[5]
Injector Temp. 280 - 300°CEnsures rapid vaporization of derivatized steroids.[6][13]
Oven Program Initial 180°C, ramp 3°C/min to 230°C, then 40°C/min to 310°CExample program; must be optimized for separation of target analytes.[4][6]
MS Source Temp. 230°CStandard temperature for electron ionization.[13]
MS Quad Temp. 150°CStandard temperature for quadrupole.
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM/MRM provides higher sensitivity and selectivity than full scan mode.[3][8]
Table 2: Comparison of Detection Limits

The following table summarizes reported limits of detection (LOD) and quantitation (LOQ) for this compound and its metabolites, illustrating the sensitivity achievable with optimized methods.

AnalyteMatrixMethodLODLOQReference
This compoundFish MuscleGC-MS (SIM)20 µg/kg50 µg/kg[8]
17α-methyl-5β-androstane-3α,17β-diolFish MuscleGC-MS (SIM)15 µg/kg50 µg/kg[8]
Various SteroidsHuman UrineGC-MS/MS (MRM)1.0 - 2.5 ng/mL2.5 - 5.0 ng/mL[3]
17α-methyl-5β-androstane-3α,17β-diolHuman UrineGC-MS/MS (MRM)< 2 ng/mL-[10]

Visualized Workflows and Logic

This compound Analysis Workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Urine/Serum Sample + Internal Standard Hydrolysis 2. Enzymatic Hydrolysis (if required) Sample->Hydrolysis Extraction 3. LLE / SPE Hydrolysis->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Derivatization 5. Silylation (e.g., MSTFA) Evaporation->Derivatization GCMS 6. GC-MS/MS Analysis Derivatization->GCMS Data 7. Data Acquisition (SIM or MRM Mode) GCMS->Data Processing 8. Peak Integration & Quantification Data->Processing Report 9. Final Report Processing->Report GCMS Troubleshooting Logic Figure 2: Troubleshooting Logic for Poor GC-MS Signal Start Problem: Low or No Peak CheckPeak Is ANY peak visible (including internal standard)? Start->CheckPeak CheckShape Is peak shape poor (tailing/fronting)? CheckPeak->CheckShape Yes NoPeak No Peaks Detected CheckPeak->NoPeak No LowSignal Low Signal Intensity CheckShape->LowSignal No (Good Shape, Low Signal) PoorShape Poor Peak Shape CheckShape->PoorShape Yes CheckSystem Check for major system faults: - Syringe/Autosampler - Gas Flow - MS Detector Status NoPeak->CheckSystem CheckDeriv Review Derivatization: - Reagent Age/Storage - Presence of Moisture CheckSystem->CheckDeriv Solution Problem Resolved CheckDeriv->Solution CheckCleanup Optimize Sample Cleanup: - Improve SPE/LLE - Check for analyte loss LowSignal->CheckCleanup CheckMS Check MS Settings: - Correct SIM/MRM ions? - Source Cleaning Needed? CheckCleanup->CheckMS CheckMS->Solution CheckLiner Check for Active Sites: - Replace Inlet Liner - Trim GC Column PoorShape->CheckLiner CheckOverload Check for Overload: - Dilute Sample - Reduce Injection Volume CheckLiner->CheckOverload CheckOverload->Solution

References

Technical Support Center: Addressing Methyltestosterone-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating methyltestosterone-induced hepatotoxicity in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
High incidence of unexpected animal mortality 1. Incorrect Dosage or Formulation: The dose of this compound may be too high for the specific animal strain, age, or sex. The vehicle used for administration may also have toxic effects.[1] 2. Administration Trauma: Improper oral gavage technique can lead to esophageal or gastric perforation.[2] 3. Severe Hepatotoxicity: The induced liver injury may be progressing to acute liver failure more rapidly than anticipated.1. Dosage and Formulation: - Conduct a dose-response study to determine the optimal dose that induces hepatotoxicity without excessive mortality. - Ensure the vehicle is non-toxic and the this compound is properly dissolved or suspended. This compound is affected by light and should be stored appropriately.[1] - Consider the stability of this compound in the feed or vehicle over the study duration.[3][4][5] 2. Administration Technique: - Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animals.[2] 3. Monitoring: - Increase the frequency of animal monitoring to detect early signs of severe toxicity (e.g., jaundice, lethargy, weight loss). - Consider including interim sacrifice time points to assess the progression of liver injury.
High variability in serum liver enzyme levels (ALT, AST, ALP) 1. Inconsistent Dosing: Variation in the administered dose between animals. 2. Animal-to-Animal Variation: Biological differences in metabolism and response to the toxicant. 3. Sample Handling: Hemolysis of blood samples can falsely elevate AST levels. Improper storage of serum can lead to enzyme degradation. 4. Analytical Errors: Inaccurate pipetting or instrument calibration issues.1. Dosing Consistency: - Ensure accurate calculation of doses based on the most recent body weights. - Use precise techniques for oral gavage to ensure the full dose is administered. 2. Reduce Biological Variation: - Use a sufficient number of animals per group to account for biological variability. - Ensure animals are of a similar age and weight at the start of the study. 3. Sample Quality: - Follow proper blood collection and processing techniques to minimize hemolysis. - Store serum samples at the recommended temperature (-80°C for long-term storage) until analysis. 4. Analytical Precision: - Calibrate all pipettes and analytical instruments regularly. - Run quality control samples with each batch of analyses.
Histopathological artifacts in liver tissue sections 1. Poor Fixation: Delayed or incomplete fixation can lead to autolysis and changes in tissue morphology.[6][7] 2. Improper Tissue Handling: Squeezing or drying of the tissue during collection can cause cellular distortion.[6][8] 3. Processing Issues: Incorrect dehydration, clearing, or embedding can result in tissue shrinkage, cracking, or folding.[9][10] 4. Staining Problems: Inconsistent staining can lead to variations in color intensity and difficulty in interpretation.1. Optimal Fixation: - Immediately immerse liver tissue in a sufficient volume of 10% neutral buffered formalin (at least 15-20 times the tissue volume).[8] 2. Careful Handling: - Handle tissues gently with forceps to avoid crushing. Do not place specimens on dry gauze.[8] 3. Standardized Processing: - Follow a validated and consistent tissue processing protocol. 4. Consistent Staining: - Use a standardized H&E staining protocol with quality-controlled reagents.[11]

Frequently Asked Questions (FAQs)

Experimental Design and Execution

  • Q1: What is a standard dose and duration for inducing hepatotoxicity with this compound in rats? A1: A common experimental design involves daily oral gavage for 28 days. Doses can range from 5 to 80 mg/kg body weight per day for male rats and can be higher for females.[9][12] A dose-response study is recommended to determine the optimal dose for your specific research question and animal model.

  • Q2: What is the best route of administration for this compound in rodent models? A2: Oral gavage is a precise and commonly used method for administering a known dose of this compound.[9][12] Administration in feed is another option, but it's important to ensure the stability and homogeneity of the compound in the feed.[3][4]

  • Q3: What are the key biomarkers to measure for assessing this compound-induced hepatotoxicity? A3: The primary serum biomarkers are alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[12][13][14][15][16] Histopathological examination of the liver is also crucial for assessing the type and severity of injury.[7][17]

Data Interpretation

  • Q4: My ALT and AST levels are elevated, but the liver histology appears normal. What could be the reason? A4: Elevated ALT and AST can sometimes be due to muscle damage rather than liver injury, especially if the animals are handled roughly or are very active.[18] In such cases, measuring creatine (B1669601) kinase (CK) can help differentiate between liver and muscle injury. Mild, early-stage liver injury may also result in elevated enzymes before significant histological changes are apparent.

  • Q5: What type of liver damage is typically observed with this compound administration? A5: this compound, a 17α-alkylated androgen, is associated with cholestatic injury, which involves impaired bile flow.[7][14][18] Other reported pathologies include peliosis hepatis (blood-filled cysts), hepatic adenomas, and in rare cases, hepatocellular carcinoma.[7][15][18]

Mechanism and Pathways

  • Q6: What are the primary molecular mechanisms behind this compound-induced hepatotoxicity? A6: The mechanisms are multifactorial and include the activation of the androgen receptor (AR) in hepatocytes, which can lead to dysregulation of lipid metabolism and cell proliferation.[1][6][15][19][20][21][22] Oxidative stress, characterized by an imbalance in reactive oxygen species (ROS) and antioxidants, and subsequent mitochondrial dysfunction are also key contributors to cellular damage.[23][24][25]

Data Presentation

Table 1: Effects of this compound on Serum Biochemical Parameters in Male Wistar Rats (28-Day Oral Gavage)

ParameterControl5 mg/kg/day20 mg/kg/day80 mg/kg/day
ALT (U/L) 25 ± 530 ± 745 ± 1075 ± 15**
AST (U/L) 60 ± 1270 ± 1590 ± 20130 ± 25
ALP (U/L) 150 ± 30180 ± 35250 ± 40400 ± 50***
Total Bilirubin (mg/dL) 0.2 ± 0.050.3 ± 0.080.5 ± 0.1*1.0 ± 0.2**

*Values are presented as mean ± SD. Data is representative and compiled from typical findings in the literature. *p < 0.05, **p < 0.01, **p < 0.001 compared to the control group.

Table 2: Effects of this compound on Liver Oxidative Stress Markers in Male Wistar Rats (28-Day Oral Gavage)

ParameterControl80 mg/kg/day
Malondialdehyde (MDA) (nmol/mg protein) 1.5 ± 0.33.5 ± 0.5
Reduced Glutathione (GSH) (μg/mg protein) 10 ± 25 ± 1
Superoxide Dismutase (SOD) (U/mg protein) 150 ± 2590 ± 15**

*Values are presented as mean ± SD. Data is representative. *p < 0.01 compared to the control group.

Experimental Protocols

1. Induction of this compound Hepatotoxicity in Rats

  • Animals: Male Wistar rats (7 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into a control group and treatment groups (e.g., 5, 20, and 80 mg/kg/day of this compound).[9][12]

  • Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity. Record body weights weekly.

  • Sample Collection: At the end of the study, collect blood for biochemical analysis and euthanize the animals. Perfuse and collect the liver for histopathology and other analyses.

2. Biochemical Assays for Liver Function

  • Sample: Serum.

  • Parameters: ALT, AST, ALP, and Total Bilirubin.

  • Method: Use commercially available assay kits and a clinical chemistry analyzer according to the manufacturer's instructions.[12][13][16][26][27][28]

3. Histopathological Examination (H&E Staining)

  • Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount on glass slides.

  • Staining Protocol: [11][17][29][30]

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin.

    • Differentiate with acid alcohol.

    • "Blue" the sections in a suitable solution.

    • Counterstain with Eosin.

    • Dehydrate and clear the sections.

    • Mount with a coverslip.

  • Evaluation: Examine under a light microscope for signs of liver injury such as necrosis, inflammation, cholestasis, and steatosis.

4. Measurement of Oxidative Stress Markers

  • Sample: Liver tissue homogenate.

  • Malondialdehyde (MDA) Assay:

    • Homogenize liver tissue in cold buffer.

    • React the homogenate with thiobarbituric acid (TBA) at high temperature.

    • Measure the absorbance of the resulting pink-colored product spectrophotometrically.[31]

  • Reduced Glutathione (GSH) Assay:

    • Prepare a protein-free supernatant from the liver homogenate.

    • React the supernatant with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).

    • Measure the absorbance of the yellow-colored product.[32]

  • Superoxide Dismutase (SOD) Assay:

    • Use a commercial kit based on the inhibition of a reaction that produces a colored product by SOD present in the sample. Measure the absorbance kinetically.[25][32]

5. Western Blot for Androgen Receptor

  • Protein Extraction: Extract total protein from liver tissue using a suitable lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[24][33][34][35][36]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the androgen receptor.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Acclimatization Animal Acclimatization Grouping Randomization & Grouping Animal_Acclimatization->Grouping 1 week Oral_Gavage Daily Oral Gavage (28 Days) Grouping->Oral_Gavage MT_Prep This compound Formulation MT_Prep->Oral_Gavage Monitoring Daily Monitoring & Weekly Weight Oral_Gavage->Monitoring Sample_Collection Blood & Liver Collection Monitoring->Sample_Collection Day 29 Biochemistry Serum Biochemical Assays Sample_Collection->Biochemistry Histopathology Liver Histopathology (H&E) Sample_Collection->Histopathology Oxidative_Stress Oxidative Stress Assays Sample_Collection->Oxidative_Stress Western_Blot Western Blot (AR) Sample_Collection->Western_Blot

Caption: Workflow for a 28-day this compound hepatotoxicity study in rats.

Androgen_Receptor_Signaling cluster_nucleus MT This compound (MT) AR Androgen Receptor (AR) MT->AR AR_Complex MT-AR Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Lipid_Metabolism Altered Lipid Metabolism Gene_Transcription->Lipid_Metabolism Cell_Proliferation Increased Cell Proliferation Gene_Transcription->Cell_Proliferation Hepatotoxicity Hepatotoxicity Lipid_Metabolism->Hepatotoxicity Cell_Proliferation->Hepatotoxicity

Caption: Androgen receptor signaling in this compound-induced hepatotoxicity.

Oxidative_Stress_Pathway MT This compound Mitochondria Mitochondrial Dysfunction MT->Mitochondria Antioxidants ↓ Antioxidant Defense (e.g., GSH) MT->Antioxidants ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidants->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Hepatocyte Injury & Death (Apoptosis/Necrosis) Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death

References

Technical Support Center: Optimizing Oral Gavage of Methyltestosterone in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers administering methyltestosterone to rats via oral gavage.

Frequently Asked Questions (FAQs)

Q1: What is the best vehicle for oral gavage of this compound in rats?

A1: this compound is a lipophilic compound with low water solubility (approximately 33.9 mg/L at 25°C). Therefore, oily vehicles or aqueous suspensions are typically used.[1] The choice of vehicle can impact the absorption and bioavailability of the compound.

  • Oil-based vehicles (e.g., corn oil, sesame oil, Miglyol 812): These are often preferred for lipophilic compounds like this compound as they can enhance absorption. Corn oil has been successfully used in studies with this compound in rats.[2]

  • Aqueous suspensions: If an aqueous vehicle is necessary, suspending agents are required. Common options include:

    • 0.5% - 1% Methylcellulose

    • Carboxymethylcellulose (CMC)

    • Tween 80 or PEG to aid in creating a uniform suspension.[3]

It is crucial to ensure the suspension is homogeneous to guarantee consistent dosing.

Q2: How do I prepare a stable and homogenous dosing solution of this compound?

A2: For oil-based solutions, gently heat and sonicate the mixture to aid dissolution. For aqueous suspensions, first, create a paste of the this compound powder with a small amount of the vehicle (e.g., 0.5% methylcellulose).[4] Then, gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension. Prepare the formulation fresh daily if stability is a concern.

Q3: What are the typical dose ranges for this compound in rats?

A3: The appropriate dose of this compound depends on the specific aims of the study. Published studies have used a wide range of doses. For example, in a 28-day toxicity study, male rats were administered doses of 10, 40, and 200 mg/kg body weight per day, while females received 10, 100, and 600 mg/kg per day.[5] Another study used doses of 5, 20, and 80 mg/kg body weight per day in both male and female rats.[6][7] It is recommended to conduct a literature search for studies with similar experimental goals to determine an appropriate dose range.

Q4: What is the maximum recommended volume for oral gavage in rats?

A4: The generally accepted maximum volume for a single oral gavage in rats is 10-20 ml/kg of body weight.[8][9] Exceeding this volume can cause discomfort, regurgitation, and potential aspiration. For pregnant animals, the volume should be reduced to 25-30% of the maximum.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty dissolving this compound Poor solubility in the chosen vehicle.- Use an appropriate oily vehicle like corn oil or sesame oil.- For aqueous vehicles, use a suspending agent like 0.5% methylcellulose.[4]- Sonication and gentle warming can aid dissolution in oil.- Ensure the compound is finely ground before attempting to dissolve or suspend.
Precipitation of compound in syringe The solution is supersaturated or unstable.- Prepare the dosing solution fresh daily.- Vortex the solution immediately before drawing it into the dosing syringe.- If using a suspension, ensure it is consistently mixed during the dosing procedure.
Animal struggles excessively during gavage Improper restraint, stress, or pain.- Ensure proper restraint technique to immobilize the head and align the esophagus.[8][9]- Habituate the animals to handling and restraint prior to the study.- Use a correctly sized and lubricated gavage needle.[9]- Consider alternative, less stressful methods like voluntary consumption in a palatable vehicle if the study design allows.[10][11]
Regurgitation or signs of aspiration (coughing, choking) - Gavage needle inserted into the trachea.- Dosing volume is too large.- Administration is too rapid.- Immediately stop the procedure if the animal shows signs of distress.[9][12]- Ensure correct placement of the gavage needle in the esophagus, not the trachea; there should be no resistance.[12]- Adhere to the recommended maximum gavage volume (10-20 ml/kg).[8][9]- Administer the solution slowly and steadily.[9]
Injury to the esophagus or stomach - Improper gavage technique.- Use of a rigid or damaged gavage needle.- Never force the gavage needle; it should pass smoothly down the esophagus.[8][9]- Use a flexible feeding tube or a stainless steel needle with a ball-tip to minimize the risk of trauma.[10]- Measure the needle length from the tip of the nose to the last rib to avoid stomach perforation.[9]
Inconsistent experimental results - Inaccurate dosing due to non-homogenous solution.- Variable absorption due to vehicle effects.- Stress from the procedure affecting physiological parameters.- Ensure the dosing solution is well-mixed before each administration.- Use the same vehicle for all animals within a study.- Refine handling and gavage techniques to minimize stress.[4]

Experimental Protocols

Protocol 1: Preparation of this compound in Corn Oil (10 mg/mL)
  • Materials: this compound powder, corn oil, glass vial, magnetic stirrer and stir bar, warming plate, and an analytical balance.

  • Procedure:

    • Weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

    • Transfer the powder to a sterile glass vial.

    • Add the desired volume of corn oil (10 mL).

    • Place a sterile magnetic stir bar in the vial.

    • Gently warm the vial to approximately 37°C on a warming plate while stirring.

    • Continue stirring until the this compound is completely dissolved.

    • Allow the solution to cool to room temperature before administration.

    • Visually inspect for any precipitates before use.

Protocol 2: Oral Gavage Procedure in Rats
  • Preparation:

    • Weigh the rat to determine the correct dosing volume.[9]

    • Select an appropriately sized gavage needle (typically 16-18 gauge for adult rats) with a ball-tip.[8]

    • Measure the needle against the rat from the tip of the nose to the last rib to determine the correct insertion depth.[9]

    • Draw the calculated volume of the this compound solution into a syringe and attach the gavage needle.

  • Restraint and Administration:

    • Securely restrain the rat, immobilizing the head and keeping the body in a vertical position to straighten the esophagus.[8]

    • Insert the gavage needle into the mouth, slightly to one side, and pass it over the tongue into the pharynx.[12]

    • Allow the rat to swallow the needle tip as you gently advance it into the esophagus to the predetermined depth. Do not apply force.[8][9]

    • Administer the solution slowly and smoothly.[9]

    • Withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for at least 15 minutes for any signs of distress, such as choking, gasping, or bleeding from the mouth.[9]

    • Continue to monitor the animal 12-24 hours post-dosing.[9]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Procedure prep_solution Prepare Dosing Solution calc_dose Calculate Dose (mg/kg) prep_solution->calc_dose calc_vol Calculate Volume (ml/kg) calc_dose->calc_vol restrain Restrain Animal calc_vol->restrain insert_needle Insert Gavage Needle restrain->insert_needle admin_dose Administer Dose insert_needle->admin_dose withdraw_needle Withdraw Needle admin_dose->withdraw_needle monitor_short Monitor Immediately (15 mins) withdraw_needle->monitor_short monitor_long Monitor Later (12-24 hrs) monitor_short->monitor_long

Caption: Workflow for oral gavage administration in rats.

troubleshooting_logic cluster_animal Animal Distress cluster_solution Solution Issue cluster_actions Corrective Actions start Encounter Issue During Gavage struggling Struggling? start->struggling coughing Coughing/ Regurgitating? start->coughing precipitation Precipitation in Syringe? start->precipitation check_restraint Check Restraint & Technique struggling->check_restraint Yes stop_procedure STOP! Check Needle Placement & Dosing Volume coughing->stop_procedure Yes remix_solution Vortex/Remix Solution precipitation->remix_solution Yes

Caption: Decision tree for troubleshooting common gavage issues.

References

minimizing batch-to-batch variability in methyltestosterone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize batch-to-batch variability in experiments involving methyltestosterone.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to maintain the integrity of this compound. For long-term stability, the solid powder form should be stored at -20°C, protected from light and moisture.[1] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2]

Q2: What is the best solvent for preparing this compound stock solutions, and what are the best practices for preparation?

A2: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for creating this compound stock solutions.[1][3] When preparing stock solutions, it is standard practice to make them at a high concentration (e.g., 100x or 1000x) to minimize the volume of solvent added to the final experimental setup.[4] For cell-based assays, ensure the final DMSO concentration in the culture medium is low (e.g., ≤ 0.5%) to prevent solvent-induced cytotoxicity.[2] It is also advisable to include a vehicle control group in your experiments, which contains the same final concentration of DMSO as the treatment groups.[2]

Q3: What are the primary sources of variability in this compound experiments?

A3: Variability can arise from multiple factors, including the integrity of the compound, reagent consistency, procedural deviations, and the biological system itself. Key sources include:

  • Compound Stability: Degradation of this compound due to improper storage or handling.[1]

  • Reagent Quality: Inconsistent quality of media, buffers, and other reagents.

  • Cell Culture Conditions: Factors like cell passage number, seeding density, and potential contamination (e.g., mycoplasma) can significantly impact results.[5][6][7]

  • Procedural Inconsistencies: Variations in pipetting techniques and incubation times.[1]

  • Assay Methods: The choice of assay and its sensitivity can influence outcomes.[8] Immunoassays, for instance, may yield different results compared to liquid chromatography-mass spectrometry.[8][9]

Q4: How do cell culture conditions specifically affect androgen receptor signaling?

A4: Cell culture conditions can profoundly influence the androgen sensitivity and androgen receptor (AR) levels of cell lines.[5] For instance, the LNCaP cell line, commonly used in prostate cancer research, has shown that its AR signaling and androgen responsiveness can be sensitive to serial passaging and culture conditions.[6] Growing cells in the presence of high androgen concentrations can lead to decreased androgen sensitivity and reduced AR levels.[5] Therefore, maintaining standardized cell culture practices is essential for reproducible results.

Q5: What quality control measures should I implement?

A5: Implementing robust quality control is essential. This includes:

  • Cell Line Authentication: Regularly verify the identity of your cell lines using methods like STR profiling.[7]

  • Mycoplasma Testing: Routinely screen cell cultures for mycoplasma contamination.[7]

  • Reference Standards: Use a certified reference material for this compound to ensure the accuracy of your standard curves and sample quantification.[10]

  • Technical Replicates: Include technical replicates within each batch to assess intra-assay variability.[11]

  • Anchor Samples: When running multiple batches over time, include a consistent reference or anchor sample in each batch to help normalize and adjust for inter-batch variability.[11][12]

Troubleshooting Guides

Problem: I am observing high variability or inconsistent results between experimental batches.

Solution: High variability between batches is a common issue. Follow this systematic approach to identify and resolve the source of the inconsistency.

TroubleshootingWorkflow start Inconsistent Results Observed reagents Step 1: Check Reagents & Compound - Is the this compound stock fresh? - Has the compound stability been verified (e.g., via HPLC)? - Are all media, sera, and buffers from the same lot? start->reagents protocol Step 2: Review Experimental Protocol - Was the pipetting technique consistent? - Were incubation times standardized? - Were pipettes recently calibrated? reagents->protocol Reagents OK outcome_reagents Prepare fresh stock solutions. Use reagents from the same lot. reagents->outcome_reagents Issue Found cells Step 3: Evaluate Cell Health & Culture - Are cells within a consistent low passage number range? - Was the cell seeding density uniform? - Has mycoplasma contamination been ruled out? protocol->cells Protocol OK outcome_protocol Refine pipetting technique. Use timers for all incubations. protocol->outcome_protocol Issue Found analysis Step 4: Assess Data Analysis - Is there a known batch effect? - Have batch correction methods been applied? - Are technical replicates consistent within each batch? cells->analysis Cells OK outcome_cells Thaw a new vial of low-passage cells. Standardize seeding protocols. cells->outcome_cells Issue Found outcome_analysis Use anchor samples and batch normalization software (e.g., ComBat). analysis->outcome_analysis Issue Found

A logical workflow for troubleshooting high variability.

Data & Protocols

Quantitative Data Summary

Table 1: Factors Contributing to Variability in Steroid Hormone Experiments

Factor CategorySpecific ContributorMitigation Strategy
Compound & Reagents This compound DegradationStore powder at -20°C and DMSO stock aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles.[1][2]
Solvent Purity & ConcentrationUse high-purity, anhydrous DMSO.[1] Keep final DMSO concentration below 0.5%.[2]
Media/Buffer Lot VariationUse reagents from the same manufacturing lot for the entire experiment.
Biological System Cell Line Passage NumberUse cells within a consistent and low passage number range.[5][6]
Cell Health & ContaminationRegularly test for mycoplasma.[7] Ensure consistent cell morphology and growth rates.
Genetic Drift of Cell LinesPerform regular cell line authentication.[6][7]
Experimental Procedure Pipetting InaccuracyUse calibrated pipettes and practice consistent pipetting techniques.[1]
Inconsistent Incubation TimesStandardize all incubation periods using timers.[1]
Diurnal/Circadian RhythmsFor in vivo or primary cell studies, consider the time of day for sample collection, as steroid hormone levels can fluctuate.[8][13]
Data Analysis Batch EffectsInclude technical replicates and/or anchor samples in each batch for normalization.[11] Use statistical methods or software designed for batch effect correction.[14][15]
Experimental Protocol: In Vitro Androgen Receptor (AR) Activity Assay

This protocol provides a general framework for assessing the effect of this compound on AR activity in a cell-based reporter assay.

  • Cell Seeding:

    • Culture AR-positive cells (e.g., LNCaP) in appropriate media.

    • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Working Solutions:

    • Thaw a single aliquot of the this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., ≤ 0.1%).

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared this compound working solutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

    • Include a positive control if applicable.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

  • Assay Endpoint Measurement:

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase, β-galactosidase) according to the manufacturer's instructions for your specific reporter system.

    • Alternatively, collect cell lysates for downstream analysis such as Western blotting for AR target proteins or qPCR for target gene expression.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture 1. Culture AR+ Cells seed 3. Seed Cells in 96-well Plate culture->seed prepare_mt 2. Prepare this compound Working Solutions treat 4. Treat Cells prepare_mt->treat seed->treat incubate 5. Incubate (18-24h) treat->incubate measure 6. Measure Endpoint (e.g., Luciferase Assay) incubate->measure analyze 7. Analyze Data measure->analyze

A typical workflow for an in vitro this compound experiment.

Signaling Pathway Visualization

Understanding the androgen receptor signaling pathway is crucial for interpreting experimental results. Androgens like this compound bind to the AR, leading to its translocation to the nucleus and the regulation of target gene transcription.[16][17]

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) MT->AR_HSP Binds to AR, HSP dissociates AR_MT AR-MT Complex AR_HSP->AR_MT AR_dimer AR Dimerization AR_MT->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Simplified androgen receptor (AR) signaling pathway.

References

troubleshooting poor recovery of methyltestosterone during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor recovery of methyltestosterone during sample extraction. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound during sample extraction?

A1: Poor recovery of this compound can stem from several factors throughout the extraction process. Key areas to investigate include:

  • Suboptimal pH: The pH of the sample matrix can significantly influence the extraction efficiency of steroids.[1][2] For this compound, a neutral pH of around 7 is often optimal for extraction.[1] Deviations into acidic or alkaline conditions can lead to hydrolysis or ionization of the analyte, reducing its affinity for the extraction solvent or sorbent.[1][3]

  • Inappropriate Extraction Method: The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the sample matrix and desired purity of the extract. LLE can be prone to emulsion formation and may result in "dirty" extracts, while SPE can offer higher selectivity and cleaner samples.[4]

  • Incorrect Solvent Selection (LLE & SPE): The polarity and type of organic solvent are critical for efficient extraction. For LLE, the solvent must be immiscible with the sample matrix and have a high affinity for this compound. In SPE, the wash and elution solvents need to be carefully optimized to remove interferences without prematurely eluting the target analyte.[5]

  • Improper SPE Sorbent and Conditioning: The choice of SPE sorbent (e.g., C18, HLB) is crucial and depends on the analyte's properties.[4][6] Incomplete or improper conditioning of the SPE cartridge can lead to poor retention of this compound.[7]

  • Matrix Effects: Complex biological matrices like plasma or urine can contain interfering substances that bind to this compound or compete for binding sites on the SPE sorbent.[4][8] This is particularly relevant in immunoassays where binding proteins can affect the measurement of total steroid concentration.[8]

  • Analyte Instability: Steroid hormones can be susceptible to degradation depending on storage conditions and the chemical environment during extraction.[9]

Q2: How can I optimize the pH for this compound extraction?

A2: Optimizing the pH of your sample solution is a critical step. Studies have shown that the extraction efficiency for steroid hormones is pH-dependent.[1] For this compound, a neutral pH of 7 has been identified as optimal in some methods.[1] It is recommended to perform a pH optimization experiment by adjusting the sample pH across a range (e.g., 2 to 11) and measuring the recovery at each point to determine the ideal condition for your specific sample type and extraction method.[2]

Q3: My Liquid-Liquid Extraction (LLE) is resulting in an emulsion. What can I do?

A3: Emulsion formation is a common issue in LLE, especially with complex matrices.[10] Here are several strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion.[10]

  • Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength and can help force the separation of the organic and aqueous phases.[10]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[10]

  • Centrifugation: If the emulsion persists, centrifuging the sample can help separate the layers.[10]

  • Filtration: Passing the mixture through a glass wool plug or a phase separation filter paper can also be effective.[10]

Q4: I am experiencing low recovery with Solid-Phase Extraction (SPE). How can I improve my method?

A4: To enhance your SPE recovery, consider the following optimization steps:

  • Sorbent Selection: Ensure you are using the appropriate sorbent. For steroids like this compound, reversed-phase sorbents like C18 or hydrophilic-lipophilic balance (HLB) cartridges are commonly used.[4] HLB cartridges have shown high recovery rates for various steroids.[4]

  • Conditioning and Equilibration: Properly condition the SPE cartridge with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer matching your sample's pH.[7] This ensures proper wetting of the sorbent and promotes analyte retention.

  • Sample Loading: Load the sample at a slow and consistent flow rate (e.g., 1 mL/min) to allow for adequate interaction between this compound and the sorbent.[9]

  • Wash Step Optimization: The wash step is crucial for removing interferences without losing the analyte. Use a wash solvent that is strong enough to remove impurities but weak enough to not elute this compound. This can be optimized by testing a series of increasing organic solvent concentrations in your wash solution.[5]

  • Elution Step Optimization: Use an elution solvent that is strong enough to completely desorb this compound from the sorbent. Similar to the wash step, you can test different solvent strengths to find the optimal composition and volume for elution.[5] Introducing a "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes, can also improve recovery.[6]

Quantitative Data Summary

The following table summarizes this compound recovery rates from various studies, highlighting the impact of different extraction methods and conditions.

AnalyteMatrixExtraction MethodSorbent/SolventRecovery Rate (%)Reference
17α-methyltestosteroneHuman UrineSPEHLB99.5 - 108.6[4]
This compoundMilkDES-ABLLMEMenthol:Lauric acid:Decanoic acid89.2 - 108.2[11]
This compoundAquatic ProductsLLEAcetonitrile (B52724) with 1% acetic acid, then n-hexane68 - 117[12]
This compoundAquatic ProductsSubcritical Fluid Extraction1,1,1,2-tetrafluoroethane (B8821072)> 90[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is based on a method demonstrating high recovery of 17α-methyltestosterone from human urine samples.[4]

  • Sorbent Selection: Utilize a hydrophilic-lipophilic balance (HLB) SPE cartridge.

  • Cartridge Conditioning: Condition the HLB cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Preparation: If necessary, adjust the pH of the urine sample to neutral (pH ~7).

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of a 50:50 (v/v) acetone-water mixture to remove impurities.[4]

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge with 3 mL of dichloromethane. Collect the eluate in a clean collection tube.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for your analytical instrument.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Aquatic Products

This protocol is adapted from a method for the analysis of this compound in various aquatic tissues.[12]

  • Sample Homogenization: Homogenize a known weight of the tissue sample.

  • Extraction:

    • To the homogenized sample, add acetonitrile containing 1% acetic acid.

    • Vortex or shake vigorously for a specified period (e.g., 10 minutes).

    • Centrifuge the sample to separate the solid and liquid phases.

  • Purification:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of n-hexane for liquid-liquid partitioning to remove lipids and other nonpolar interferences.

    • Vortex briefly and then centrifuge to separate the layers.

  • Collection: Carefully collect the lower acetonitrile layer containing the this compound.

  • Solvent Evaporation and Reconstitution: Evaporate the collected fraction to dryness and reconstitute the residue in the mobile phase for analysis.

Visual Troubleshooting Guide

The following workflow diagram provides a logical approach to troubleshooting poor this compound recovery.

TroubleshootingWorkflow Start Start: Poor this compound Recovery Observed CheckMethod Review Extraction Method: SPE or LLE? Start->CheckMethod SPE_Branch Solid-Phase Extraction (SPE) CheckMethod->SPE_Branch SPE LLE_Branch Liquid-Liquid Extraction (LLE) CheckMethod->LLE_Branch LLE CheckSPE_Params Investigate SPE Parameters SPE_Branch->CheckSPE_Params CheckLLE_Params Investigate LLE Parameters LLE_Branch->CheckLLE_Params Sorbent Sorbent Choice & Conditioning: - Correct sorbent for steroid? - Proper conditioning protocol followed? CheckSPE_Params->Sorbent SPE_pH Sample pH: - Is pH optimized (neutral)? CheckSPE_Params->SPE_pH WashElute Wash/Elution Solvents: - Solvents optimized for strength? - Premature elution in wash step? CheckSPE_Params->WashElute FlowRate Flow Rate: - Loading/elution too fast? CheckSPE_Params->FlowRate LLE_Solvent Solvent Choice: - Appropriate polarity and immiscibility? CheckLLE_Params->LLE_Solvent LLE_pH Aqueous Phase pH: - Is pH optimized for neutral form? CheckLLE_Params->LLE_pH Emulsion Emulsion Formation? - Gentle mixing? - Salting out needed? CheckLLE_Params->Emulsion MatrixEffects Consider Matrix Effects - High protein binding? - Interfering compounds? Sorbent->MatrixEffects SPE_pH->MatrixEffects WashElute->MatrixEffects FlowRate->MatrixEffects LLE_Solvent->MatrixEffects LLE_pH->MatrixEffects Emulsion->MatrixEffects ReOptimize Re-optimize Method - Perform pH/solvent screening - Validate with spiked samples MatrixEffects->ReOptimize End Recovery Improved ReOptimize->End

Caption: Troubleshooting workflow for poor this compound recovery.

References

Technical Support Center: Optimizing Methyltestosterone Incubation Time in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyltestosterone in cell-based assays. Our aim is to help you navigate common challenges and optimize your experimental design for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for this compound in a cell-based reporter assay?

A common starting point for incubation with this compound in androgen receptor (AR) reporter gene assays is 24 hours.[1][2] However, the optimal time can vary depending on the cell line, the specific endpoint being measured (e.g., reporter gene expression, cell proliferation), and the concentration of this compound used. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental system.

Q2: How does this compound exert its effects in a cell-based assay?

This compound is a synthetic androgen that functions as an agonist for the androgen receptor (AR).[3][4] Upon entering the cell, it binds to the AR in the cytoplasm, causing a conformational change. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[3][5][6][7] This binding initiates the transcription of androgen-responsive genes, leading to a measurable cellular response.[5][7]

Q3: My cells are showing signs of toxicity or death after incubation with this compound. What could be the cause?

Several factors could contribute to cytotoxicity:

  • High concentration of this compound: Like many compounds, high concentrations of this compound can be toxic to cells.[8] It is crucial to perform a dose-response experiment to identify a concentration that elicits a robust biological response without compromising cell viability.

  • Solvent toxicity: this compound is often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[9] High concentrations of these solvents in the cell culture medium can be toxic. It is recommended to keep the final solvent concentration below 0.1% to avoid adverse effects on the cells.[9]

  • Contamination: Ensure that your cell cultures are free from microbial contamination, which can cause cell death and interfere with your results.

  • Suboptimal culture conditions: Maintaining optimal cell culture conditions, including appropriate media, temperature, and CO2 levels, is critical for cell health.[10]

Q4: I am not observing a significant response in my assay after this compound treatment. What are some potential reasons?

  • Suboptimal incubation time: The incubation period may be too short for a detectable response to develop or too long, leading to secondary effects or receptor desensitization. A time-course experiment is essential for optimization.[11]

  • Incorrect dosage: The concentration of this compound may be too low to elicit a response. A dose-response study will help determine the optimal concentration range.

  • Low androgen receptor expression: The cell line you are using may not express a sufficient level of the androgen receptor.[1] It is important to use a cell line known to be responsive to androgens or one that has been engineered to express the AR.[1][12][13]

  • Compound instability: While this compound is generally stable, its stability in your specific cell culture medium and conditions should be considered.[9] Preparing fresh solutions is recommended.

  • Assay sensitivity: The assay itself may not be sensitive enough to detect the changes induced by this compound. Consider using a more sensitive reporter system or optimizing assay conditions.

Q5: How should I prepare my this compound stock solution?

This compound is typically dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[9] It is advisable to prepare small aliquots of the stock solution and store them at -20°C to minimize freeze-thaw cycles. When preparing your working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final solvent concentration remains non-toxic to the cells (typically <0.1%).[9]

Troubleshooting Guides

Problem: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consistent technique for dispensing cells into each well.
Edge Effects To minimize evaporation from wells on the perimeter of the plate, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
Inaccurate Pipetting Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing air bubbles.
Cell Clumping Ensure single-cell suspension by gentle trituration before seeding. If necessary, use a cell strainer.
Problem: No Response or Weak Signal
Potential Cause Troubleshooting Steps
Suboptimal Incubation Time Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak response time.
Ineffective Concentration Conduct a dose-response experiment with a wide range of this compound concentrations to determine the EC50.
Low AR Expression in Cells Confirm AR expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with higher or stable AR expression.[1][12]
Degraded this compound Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
Assay Detection Limit Ensure your detection reagent is not expired and is prepared correctly. Check the instrument settings for optimal signal detection.
Problem: High Background Signal
Potential Cause Troubleshooting Steps
Phenol (B47542) Red in Medium Phenol red can interfere with some colorimetric and fluorescent assays. Use phenol red-free medium if necessary.
Serum Components Some components in fetal bovine serum (FBS) can have androgenic activity. Consider using charcoal-stripped FBS to reduce this background.
Autofluorescence of Compound Test for intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Promiscuous Activation of Reporter The reporter construct may be activated by factors other than the androgen receptor. Use appropriate negative controls to assess this.

Quantitative Data Summary

The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay being performed. The following table provides a general reference based on typical androgenic compounds in similar assays. It is crucial to empirically determine these parameters for your specific experimental setup.

Parameter Typical Range for Androgens Notes
EC50 0.1 nM - 10 nMThe EC50 for DHT is reported to be around 0.13 nM to 10 nM in various AR reporter assays.[1][13] this compound's potency is expected to be in a similar range.
Incubation Time 16 - 48 hoursA 24-hour incubation is a common starting point.[1] Time-course experiments are necessary for optimization.
Cell Seeding Density Varies by cell lineOptimize for logarithmic growth phase during the experiment.
Final DMSO Concentration < 0.1%Higher concentrations can be cytotoxic.[9]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

Objective: To identify the incubation time that yields the maximal and most stable response to this compound.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., a concentration at or near the EC50, if known, or a concentration from the literature). Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plates for a range of time points (e.g., 8, 16, 24, 48, and 72 hours).[11]

  • Assay Measurement: At each time point, perform your cell-based assay (e.g., luciferase reporter assay, cell proliferation assay) according to the manufacturer's protocol.

  • Data Analysis: For each time point, normalize the signal from the this compound-treated wells to the vehicle-treated wells. Plot the normalized response against the incubation time. The optimal incubation time is typically the point at which a robust and stable signal is observed before any decline due to potential cytotoxicity or secondary effects.

Protocol 2: Dose-Response Experiment to Determine EC50

Objective: To determine the concentration of this compound that produces 50% of the maximum response (EC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of your this compound stock solution in culture medium to cover a wide concentration range (e.g., from 1 pM to 1 µM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the optimal duration determined from the time-course experiment (Protocol 1).

  • Assay Measurement: Perform your cell-based assay.

  • Data Analysis: Plot the response against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

Visualizations

start Start Optimization seed_cells Seed cells in multi-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_mt Prepare this compound dilutions adhere->prepare_mt treat_cells Treat cells with this compound and vehicle control prepare_mt->treat_cells incubate Incubate for various time points (e.g., 8, 16, 24, 48, 72h) treat_cells->incubate measure Measure assay endpoint incubate->measure analyze Analyze data: Normalize to control, plot response vs. time measure->analyze optimal_time Determine Optimal Incubation Time analyze->optimal_time dose_response Perform Dose-Response Experiment at Optimal Time optimal_time->dose_response analyze_dose Analyze data: Plot response vs. log[concentration] dose_response->analyze_dose ec50 Determine EC50 analyze_dose->ec50 end Optimized Assay Conditions ec50->end start No/Weak Response Observed check_time Is incubation time optimized? start->check_time optimize_time Perform time-course experiment check_time->optimize_time No check_conc Is concentration optimized? check_time->check_conc Yes optimize_time->check_conc optimize_conc Perform dose-response experiment check_conc->optimize_conc No check_ar Does the cell line express sufficient AR? check_conc->check_ar Yes optimize_conc->check_ar change_cell_line Use a different cell line or overexpress AR check_ar->change_cell_line No check_compound Is the compound active? check_ar->check_compound Yes success Problem Resolved change_cell_line->success prepare_fresh Prepare fresh stock solution check_compound->prepare_fresh No check_assay Is the assay sensitive enough? check_compound->check_assay Yes prepare_fresh->success optimize_assay Optimize assay parameters (reagents, instrument) check_assay->optimize_assay No check_assay->success Yes optimize_assay->success

References

Technical Support Center: Analysis of Methyltestosterone Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and characterization of methyltestosterone degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during the analysis of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of this compound found in biological samples?

A1: this compound undergoes extensive metabolism in the body, leading to a variety of degradation products. The most commonly reported metabolites include hydroxylated and reduced forms. Key metabolites routinely monitored include 17α-methyl-5β-androstane-3α,17β-diol and 17α-methyl-5α-androstane-3α,17β-diol.[1][2] Other identified degradation products include epithis compound, 6-ene-epithis compound, and various hydroxylated and rearranged metabolites.[1][2][3]

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound degradation products?

A2: The gold-standard techniques for the analysis of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][4] GC-MS often requires derivatization of the analytes to increase their volatility and thermal stability, while LC-MS/MS can often analyze the compounds directly, though derivatization can sometimes be used to enhance ionization and sensitivity.[5]

Q3: What are the primary challenges in analyzing this compound metabolites using LC-MS/MS with electrospray ionization (ESI)?

A3: A significant challenge is the poor ionization efficiency of some this compound metabolites in ESI.[1][2] Many metabolites lack easily ionizable functional groups, leading to low sensitivity. To overcome this, derivatization to introduce a charged moiety or the use of alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) can be considered.

Q4: How does this compound exert its biological effects, and do its degradation products have similar activity?

A4: this compound, being a synthetic androgen, primarily acts by binding to and activating the androgen receptor (AR).[1][6] This hormone-receptor complex then translocates to the nucleus and modulates the transcription of target genes, leading to anabolic and androgenic effects.[1] The biological activity of its degradation products can vary. Some metabolites may retain affinity for the AR, while others may be inactive. The specific activity of each metabolite needs to be experimentally determined.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS and LC-MS/MS analysis of this compound degradation products.

GC-MS Troubleshooting
Issue Possible Causes Troubleshooting Steps
Peak Tailing 1. Active sites in the GC inlet liner or column. 2. Improper column installation. 3. Contamination at the head of the column.1. Use a deactivated inlet liner and perform regular maintenance. 2. Ensure the column is installed correctly according to the manufacturer's instructions. 3. Trim a small portion (e.g., 10-20 cm) from the front of the column.[7]
Ghost Peaks 1. Contamination from the syringe, solvent, or sample preparation steps. 2. Carryover from a previous injection. 3. Septum bleed.1. Run a blank solvent injection to identify the source of contamination. 2. Implement a thorough wash sequence for the syringe and bake out the inlet and column at a high temperature. 3. Use a high-quality, low-bleed septum.[8][9]
Poor Sensitivity 1. Inefficient derivatization. 2. Leak in the system. 3. Dirty ion source.1. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). 2. Perform a leak check of the GC-MS system. 3. Clean the ion source according to the manufacturer's instructions.
LC-MS/MS Troubleshooting
Issue Possible Causes Troubleshooting Steps
Ion Suppression/Enhancement 1. Co-eluting matrix components from the sample. 2. High concentrations of salts or other non-volatile components in the mobile phase.1. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Optimize the chromatographic separation to separate the analytes from interfering matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[10]
Low Signal Intensity 1. Poor ionization of the target analytes. 2. Suboptimal source parameters (e.g., temperature, gas flows). 3. Incorrect mobile phase pH.1. Consider derivatization to improve ionization. 2. Optimize the ion source parameters for the specific analytes. 3. Adjust the mobile phase pH to promote the formation of protonated or deprotonated molecules.
Inconsistent Retention Times 1. Column degradation. 2. Fluctuation in mobile phase composition or flow rate. 3. Temperature fluctuations.1. Replace the column if it has exceeded its lifetime. 2. Ensure the LC pumps are functioning correctly and the mobile phase is properly mixed. 3. Use a column oven to maintain a stable temperature.

Data Presentation

Identified this compound Degradation Products
Degradation Product Abbreviation Molecular Weight ( g/mol ) Typical Analytical Method
17α-methyl-5β-androstane-3α,17β-diol-306.5GC-MS, LC-MS/MS
17α-methyl-5α-androstane-3α,17β-diol-306.5GC-MS, LC-MS/MS
Epithis compound-302.45LC-MS/MS, GC-MS
6-ene-epithis compound-300.44LC-MS/MS, GC-MS
17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol-304.48GC-MS
17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol-304.48GC-MS
3α,5β-tetrahydro-epi-methyltestosterone-306.5GC-MS

Experimental Protocols

Protocol 1: Sample Preparation from Urine for GC-MS and LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of this compound and its metabolites from urine samples.

  • Enzymatic Hydrolysis: To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (0.8 M, pH 7.0) and 25 µL of β-glucuronidase from E. coli.[1] Incubate the mixture at 50°C for 1 hour to cleave glucuronide conjugates.

  • pH Adjustment: Stop the hydrolysis by adding 750 µL of a 20% K2CO3/KHCO3 (1:1) buffer to raise the pH to approximately 9.[1]

  • Liquid-Liquid Extraction (LLE): Add 5 mL of tert-butyl methyl ether (TBME), vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution (for LC-MS/MS): Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.

  • Derivatization (for GC-MS): For GC-MS analysis, a two-step derivatization is typically performed. First, protect the keto-groups with methoxyamine hydrochloride in pyridine. Second, derivatize the hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Protocol 2: GC-MS Analysis
  • Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a low-polarity phenyl methylpolysiloxane phase).

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 180°C), ramps up to a higher temperature (e.g., 310°C) to elute all analytes.[11]

  • Injector: Use a splitless injection mode to maximize sensitivity.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknowns or in selected ion monitoring (SIM) mode for targeted quantification.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatograph: Use a C18 reversed-phase column for separation.

  • Mobile Phase: A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for androgens.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution (for LC-MS/MS) evaporation->reconstitution derivatization Derivatization (for GC-MS) evaporation->derivatization lc_ms LC-MS/MS Analysis reconstitution->lc_ms gc_ms GC-MS Analysis derivatization->gc_ms identification Identification gc_ms->identification lc_ms->identification characterization Characterization identification->characterization

Caption: Experimental workflow for identifying and characterizing this compound degradation products.

signaling_pathway cluster_nucleus MT This compound AR Androgen Receptor (AR) MT->AR Binds AR_complex MT-AR Complex MT->AR_complex HSP Heat Shock Proteins AR->HSP Dissociates from AR->AR_complex nucleus Nucleus AR_complex->nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to transcription Gene Transcription ARE->transcription Regulates protein_synthesis Protein Synthesis transcription->protein_synthesis cellular_response Anabolic & Androgenic Effects protein_synthesis->cellular_response

Caption: Simplified signaling pathway of this compound via the androgen receptor.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Methyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of methyltestosterone.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for this guide is this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] A matrix effect occurs when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are several established methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the response of this compound spiked into a blank matrix extract with the response of a pure standard solution at the same concentration.[2][3][4] A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative technique where a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column.[2][5][6] A blank matrix extract is then injected. Any fluctuation (dip or peak) in the constant signal of this compound indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.[2][6]

  • Standard Addition Method: In this method, known amounts of a this compound standard are added to the sample.[7][8][9] By observing the signal increase relative to the added concentration, it's possible to determine the original concentration while accounting for matrix-induced signal changes.[8][9]

Q3: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?

A3: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[1][2] Common techniques include:

    • Liquid-Liquid Extraction (LLE): Separates this compound from the matrix based on its solubility in immiscible solvents.[10]

    • Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively retain and then elute this compound, leaving interferences behind.[1][10]

    • Protein Precipitation (PPT): Removes proteins from biological samples, which are a common source of matrix effects.[1][10]

    • Sample Dilution: A simple approach to reduce the concentration of matrix components, though it may compromise sensitivity.[11]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from interfering compounds can prevent co-elution and thus, matrix effects.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1]

  • Use of an Appropriate Internal Standard: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples and standards.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is considered the "gold standard" for compensating for matrix effects.[12] A SIL IS of this compound (e.g., this compound-d3) will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.[13] Any signal suppression or enhancement will affect both the analyte and the IS equally, allowing for an accurate ratio-based quantification.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help compensate for consistent matrix effects.[1] However, obtaining a truly blank matrix can be challenging.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound peak area in replicate injections of the same sample. Inconsistent matrix effects between injections. Buildup of matrix components on the column or in the ion source.1. Improve Sample Cleanup: Re-evaluate and optimize the sample preparation method (LLE, SPE) to more effectively remove interferences.[10] 2. Incorporate a Stable Isotope-Labeled Internal Standard: This will compensate for variations in matrix effects. 3. Implement a Column Wash Step: Introduce a robust wash step at the end of each chromatographic run to elute strongly retained matrix components.
Lower than expected sensitivity for this compound in biological samples compared to pure standards. Significant ion suppression is occurring.1. Conduct a Post-Column Infusion Experiment: Identify the retention time regions where suppression occurs and modify the LC method to move the this compound peak away from these regions.[2][6] 2. Enhance Sample Preparation: Utilize a more rigorous cleanup technique, such as a two-step LLE or a specific SPE sorbent.[10] 3. Check for Phospholipid Interference: If analyzing plasma or serum, use a phospholipid removal strategy (e.g., specific SPE plates).[14]
Inconsistent quantification results across different sample batches. Variability in the matrix composition between batches.1. Employ the Standard Addition Method: This method calibrates each sample individually, accounting for its unique matrix.[7][8][11] 2. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects.
Signal enhancement observed for this compound. Co-eluting compounds are enhancing the ionization of this compound.1. Improve Chromatographic Resolution: Modify the LC gradient or change the column to separate the enhancing compounds from the this compound peak. 2. Optimize Sample Preparation: The goal is to remove the specific compounds causing the enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A: this compound standard prepared in the mobile phase.

    • Set B: Blank matrix sample subjected to the entire extraction procedure, with this compound spiked in after extraction.

    • Set C: Blank matrix sample spiked with this compound before the extraction procedure.

  • Analyze all three sets of samples using the developed LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (ME) %Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Centrifuge the biological sample (e.g., urine, plasma) to pellet any precipitates.[15] Dilute the supernatant with an appropriate buffer to adjust the pH.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike_IS Spike with Stable Isotope-Labeled IS Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Workflow for this compound analysis with matrix effect compensation.

troubleshooting_logic Start Inconsistent/Inaccurate Results? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present No_ME Investigate Other Parameters (e.g., Instrument Stability) ME_Present->No_ME No Optimize_SP Optimize Sample Preparation (SPE/LLE) ME_Present->Optimize_SP Yes Optimize_LC Optimize LC Separation Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_LC->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Mitigating Methyltestosterone-Induced Side Effects in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of methyltestosterone in research animals. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common side effects of this compound administration in research animals?

A1: this compound, a synthetic anabolic-androgenic steroid (AAS), can induce a range of side effects in research animals. The most commonly reported adverse effects include hepatotoxicity, cardiovascular complications, behavioral changes, and endocrine disruption.[1] The severity of these effects is often dose-dependent.

Hepatotoxicity

Q2: We are observing elevated liver enzymes in our rat cohort treated with this compound. What is the likely cause and how can we mitigate this?

A2: Elevated liver enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), are common indicators of this compound-induced hepatotoxicity. This is due to the 17-alpha-alkylation of this compound, which places significant stress on the liver.[1]

Mitigation Strategies:

  • Co-administration of Hepatoprotective Agents: The use of antioxidants has shown promise in protecting the liver from this compound-induced damage.

    • Silymarin (B1681676) (Milk Thistle Extract): Pre-treatment with silymarin has been shown to reduce liver injury in rats by preventing increases in ALT and AST.[2][3] It is believed to work through its antioxidant and anti-inflammatory properties.[4]

    • Vitamin C: As a potent antioxidant, Vitamin C can help mitigate oxidative stress in the liver, a key factor in this compound-induced damage.[5] It has been shown to enhance the antioxidant capacity and reduce oxidative damage.[5]

Cardiovascular Complications

Q3: Our long-term study involves chronic this compound administration, and we are concerned about cardiovascular health. What are the expected complications and potential protective measures?

A3: Chronic administration of AAS like this compound can lead to adverse cardiovascular effects, including left ventricular hypertrophy, reduced cardiac function, hypertension, and unfavorable changes in lipid profiles (increased LDL, decreased HDL).[6][7][8]

Mitigation Strategies:

  • Taurine (B1682933) Supplementation: Taurine has demonstrated cardioprotective effects in animal models. In rabbits with congestive heart failure, taurine treatment improved cardiac function and reduced mortality.[9] It may also help ameliorate oxidative stress and high cholesterol.[10][11]

  • Exercise: While high doses of AAS can impair the cardioprotective effects of exercise, regular physical activity is generally beneficial for cardiovascular health and may counteract some of the negative effects of steroids on the heart.[12] However, the interaction is complex and requires careful consideration in the experimental design.

Behavioral Side Effects

Q4: We have noticed a significant increase in aggression in our group-housed male mice receiving this compound. How can we manage this behavior without compromising the study?

A4: Increased aggression is a well-documented behavioral side effect of high doses of androgens like this compound.[13] This can lead to injuries, stress, and skewed experimental results.

Mitigation Strategy:

  • Environmental Enrichment: Housing animals in an enriched environment with more complex sensory, motor, and social stimulation can significantly reduce innate aggressiveness in group-housed male mice.[14] This can be achieved by providing larger cages, nesting materials, toys, and opportunities for social interaction.

Endocrine Disruption

Q5: In our female rat study, we are observing disruptions in the estrous cycle following this compound treatment. What is the mechanism, and can this be prevented?

A5: this compound, as a potent androgen, can disrupt the normal endocrine function in female animals, leading to irregular or absent estrous cycles.[15][16] This is primarily due to its interaction with androgen receptors, which can interfere with the hypothalamic-pituitary-gonadal (HPG) axis.

Mitigation Strategy:

  • Androgen Receptor Antagonists: Co-administration of an androgen receptor antagonist, such as flutamide, can mitigate the endocrine-disrupting effects of this compound.[16] Flutamide works by blocking the androgen receptor, thereby preventing this compound from exerting its androgenic effects on the reproductive system.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality Rate
  • Question: We are experiencing an unexpectedly high mortality rate in our rodent cohort treated with high-dose this compound. What could be the cause and how do we troubleshoot?

  • Answer: High mortality can be due to severe, acute cardiovascular events or hepatotoxicity.

    • Troubleshooting Steps:

      • Review Dosage: The current dose may be too high for the specific strain, age, or sex of the animals. Conduct a dose-response study to determine the maximum tolerated dose.

      • Monitor Vital Signs: If feasible, implement non-invasive monitoring of cardiovascular parameters (e.g., blood pressure, heart rate) to detect early signs of distress.

      • Necropsy: Perform a thorough necropsy on deceased animals to identify the cause of death, paying close attention to the liver and heart.

      • Implement Protective Co-therapies: Consider prophylactic co-administration of hepatoprotective (e.g., silymarin) or cardioprotective (e.g., taurine) agents.

Issue 2: Inconsistent Behavioral Responses
  • Question: The behavioral data from our this compound-treated animals are highly variable, particularly in tests for anxiety and cognition. Why might this be, and how can we improve consistency?

  • Answer: Variability in behavioral responses can be influenced by the sex of the animals and the specific cognitive domains being tested. For instance, a single high dose of this compound has been shown to impair inhibitory avoidance learning in male but not female periadolescent rats, while not affecting anxiety-related behaviors.[17]

    • Troubleshooting Steps:

      • Sex-Specific Analysis: Analyze data from male and female animals separately, as responses to androgens can be sexually dimorphic.

      • Control for Hormonal Cycles: In female animals, track the estrous cycle and conduct behavioral testing during specific phases to reduce variability.

      • Refine Behavioral Paradigms: Ensure that the chosen behavioral tests are sensitive to the specific effects of this compound. For example, some cognitive tasks may be more affected than others.

Data Summary Tables

Table 1: this compound Dosage and Observed Side Effects in Rodents

Animal ModelDosage Range (mg/kg/day)Route of AdministrationKey Side Effects ObservedReference(s)
Male Rats5, 20, 80Oral GavageDecreased testis and epididymis weights, atrophy of seminiferous tubules and Leydig cells.[18][19]
Female Rats5, 20, 80Oral GavageAbnormal estrous cycles, decreased ovary and adrenal weights, increased immature follicles.[18][19]
Female Rats0.5 - 5InjectionDelayed first vaginal estrus, suppressed estrous cyclicity.[16]
Male & Female Periadolescent Rats7.5 (single dose)InjectionImpaired inhibitory avoidance learning in males.[17]
Female Rats7.5InjectionDisrupted behavioral and vaginal cyclicity.[15]

Table 2: Mitigation Strategies and Dosages

Mitigation StrategyAgentAnimal ModelDosageRoute of AdministrationTarget Side EffectReference(s)
HepatoprotectionSilymarinRats50, 100, 200 mg/kg/dayOralHepatotoxicity[4]
CardioprotectionTaurineRabbits100 mg/kg/dayOralCongestive Heart Failure[9]
Behavioral MitigationEnvironmental EnrichmentMale MiceN/AHousing ConditionAggression[14]
Endocrine DisruptionFlutamideFemale Rats10 mg/kg (twice daily)InjectionDisruption of Puberty Onset[16]
Immunotoxicity/Oxidative StressVitamin CFish25, 50, 150 mg/kg in feedOral (in feed)Immunotoxicity, Oxidative Stress[5]

Experimental Protocols

Protocol 1: Co-administration of Silymarin to Mitigate Hepatotoxicity in Rats
  • Animal Model: Male Wistar rats (7-weeks-old).

  • Groups:

    • Group 1: Control (Vehicle only).

    • Group 2: this compound (e.g., 20 mg/kg/day, oral gavage).

    • Group 3: Silymarin (e.g., 100 mg/kg/day, oral) + this compound (20 mg/kg/day, oral gavage).

    • Group 4: Silymarin only (100 mg/kg/day, oral).

  • Procedure:

    • Administer silymarin or vehicle orally for 7 consecutive days prior to the start of this compound treatment.[4]

    • On day 8, begin co-administration of this compound and silymarin (or their respective vehicles) for the planned duration of the study (e.g., 28 days).

  • Endpoint Analysis:

    • Collect blood samples at baseline and at the end of the study for analysis of liver enzymes (ALT, AST).

    • At the end of the study, euthanize the animals and collect liver tissue for histopathological examination.

Protocol 2: Environmental Enrichment to Reduce Aggression in Male Mice
  • Animal Model: Group-housed male C57BL/6 mice (3-4 weeks old).

  • Groups:

    • Group 1: Standard Housing + Vehicle.

    • Group 2: Standard Housing + this compound.

    • Group 3: Enriched Environment + Vehicle.

    • Group 4: Enriched Environment + this compound.

  • Procedure:

    • House mice in their respective conditions (standard or enriched) for a period of 6-8 weeks.[14]

    • Enriched Environment: Cages should contain items such as a running wheel, nesting material (e.g., cotton squares), a hiding place (e.g., a small cardboard tube or plastic house), and varied food treats.

    • Administer this compound or vehicle according to the study design during the housing period.

  • Endpoint Analysis:

    • Monitor and score aggressive behaviors (e.g., fighting, biting, chasing) throughout the study period.

    • At the end of the study, brain regions associated with aggression (e.g., amygdala, hypothalamus) can be collected for analysis of relevant biomarkers (e.g., BDNF).[14]

Visualizations

Methyltestosterone_Hepatotoxicity_Mitigation MT This compound (17-alpha-alkylated) Liver Liver MT->Liver Metabolism ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Liver->ROS Inflammation Inflammation Liver->Inflammation HepatocyteDamage Hepatocyte Damage (Elevated ALT/AST) ROS->HepatocyteDamage Inflammation->HepatocyteDamage Silymarin Silymarin AntioxidantDefense Enhanced Antioxidant Defense (e.g., NRF2 pathway) Silymarin->AntioxidantDefense Promotes VitC Vitamin C VitC->AntioxidantDefense Promotes AntioxidantDefense->ROS Reduces AntioxidantDefense->Inflammation Reduces Experimental_Workflow_Behavioral_Mitigation Start Start: Group-housed Male Mice Housing Randomly Assign to Housing Conditions (6-8 weeks) Start->Housing Standard Standard Housing Housing->Standard Group 1 & 2 Enriched Enriched Environment (e.g., toys, nesting material) Housing->Enriched Group 3 & 4 Treatment Administer this compound or Vehicle Standard->Treatment Enriched->Treatment Standard_MT Standard + MT Treatment->Standard_MT Group 2 Standard_Veh Standard + Vehicle Treatment->Standard_Veh Group 1 Enriched_MT Enriched + MT Treatment->Enriched_MT Group 4 Enriched_Veh Enriched + Vehicle Treatment->Enriched_Veh Group 3 Behavioral Monitor and Score Aggressive Behaviors Standard_MT->Behavioral Standard_Veh->Behavioral Enriched_MT->Behavioral Enriched_Veh->Behavioral Analysis Endpoint Analysis: Behavioral Scores, Brain Tissue Analysis Behavioral->Analysis

References

Validation & Comparative

Validating Methyltestosterone Immunoassay Results with LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of synthetic androgens like methyltestosterone is critical in various fields, from clinical diagnostics and doping control to pharmaceutical research and environmental monitoring. While immunoassays offer a rapid and high-throughput screening method, their inherent limitations in specificity necessitate a more robust confirmatory technique. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, providing unparalleled accuracy and sensitivity. This guide offers a detailed comparison of this compound immunoassay and LC-MS/MS, complete with experimental protocols and performance data to aid researchers in validating their immunoassay results.

Performance Characteristics: Immunoassay vs. LC-MS/MS

The choice between an immunoassay and an LC-MS/MS method for this compound analysis hinges on the specific requirements of the study. Immunoassays are well-suited for initial screening of a large number of samples, while LC-MS/MS is indispensable for confirmation and accurate quantification, especially at low concentrations.

ParameterThis compound Immunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive binding of this compound and a labeled conjugate to a limited number of specific antibodies.Separation of this compound from other matrix components by liquid chromatography followed by detection and quantification based on its unique mass-to-charge ratio.
Sensitivity (LOD/LLOQ) Typically in the range of 0.045 to 0.1 ng/mL.[1][2][3]High sensitivity, with LLOQs reported as low as 0.05 to 0.09 ng/mL.[4]
Specificity Prone to cross-reactivity with structurally similar steroids, which can lead to falsely elevated results.[1][5][6]Highly specific due to the separation power of LC and the precise mass detection of MS/MS, minimizing interferences.
Accuracy Can be affected by matrix effects and cross-reactivity.Generally high, with reported accuracies often within 85-115%.[4][7]
Precision (CV%) Intra- and inter-assay CVs are typically below 15%.[1]Excellent precision, with CVs often below 15%.[4]
Throughput High, suitable for screening large numbers of samples.Lower than immunoassays, more suitable for targeted analysis and confirmation.
Cost per Sample Relatively low.Higher due to instrument and operational costs.
Expertise Required Relatively simple to perform.Requires skilled operators and expertise in method development and data interpretation.

The Importance of Validation: A Logical Workflow

Given the potential for immunoassays to produce false-positive or inaccurate results, it is crucial to validate findings with a more specific method like LC-MS/MS. The following workflow outlines the essential steps for a comprehensive validation process.

G Figure 1. Workflow for Validating this compound Immunoassay with LC-MS cluster_0 Immunoassay Screening cluster_1 LC-MS Confirmation cluster_2 Data Comparison and Reporting Screening Screen Samples with This compound Immunoassay Presumptive_Positive Identify Presumptive Positive Samples Screening->Presumptive_Positive Sample_Prep Sample Preparation for LC-MS (e.g., LLE, SPE) Presumptive_Positive->Sample_Prep Confirmation Required LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Comparison Compare Immunoassay and LC-MS Results Data_Analysis->Comparison Report Final Report: Confirmed Positives and Discrepancies Comparison->Report

Caption: Validation workflow from immunoassay screening to LC-MS confirmation.

Experimental Protocols

Below are representative protocols for this compound analysis using a commercially available ELISA kit and a validated LC-MS/MS method. These should be adapted based on the specific kit instructions and laboratory instrumentation.

This compound Immunoassay (ELISA) Protocol

This protocol is based on a competitive enzyme immunoassay format.

  • Reagent Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any other required solutions as per the kit instructions.

  • Standard and Sample Addition: Add standards and samples in duplicate to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add the this compound-horseradish peroxidase (HRP) conjugate to each well.

  • Antibody Addition: Add the anti-methyltestosterone antibody to each well.

  • Incubation: Incubate the plate, typically for 1 hour at room temperature. During this time, the sample's this compound and the HRP-conjugate compete for binding to the antibody.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) for color development.

  • Stopping the Reaction: Add a stop solution to each well to halt the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve. The optical density is inversely proportional to the this compound concentration.

LC-MS/MS Protocol for this compound Analysis

This protocol describes a general approach for the extraction and analysis of this compound from a biological matrix like serum.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To a 1 mL serum sample, add an internal standard (e.g., deuterated this compound).

    • Add a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Vortex mix thoroughly to extract the analytes into the organic phase.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 or similar reverse-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A typical flow rate for conventional HPLC is 0.5-1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

    • Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

    • Determine the concentration of this compound in the samples from the calibration curve.

Cross-Reactivity in Immunoassays: A Key Consideration

A significant drawback of immunoassays is their potential for cross-reactivity with other structurally related compounds. This can lead to an overestimation of the this compound concentration. The following table presents typical cross-reactivity data for a commercially available this compound ELISA kit.

CompoundCross-Reactivity (%)
This compound 100
Testosterone5 - 38.3%[1][6]
5α-Dihydrotestosterone (DHT)10%[6]
Androstenedione5%[6]
Methandrolone47%[5]
Stanozolol18.4%[5]
19-Nortestosterone2.1%[5]

Note: Cross-reactivity values can vary between different immunoassay kits and manufacturers.

In contrast, the high specificity of LC-MS/MS allows for the chromatographic separation of these and other potentially interfering compounds from this compound before detection, ensuring that the measured signal is truly representative of the target analyte.

Conclusion

References

Methyltestosterone vs. Testosterone: A Comparative In Vitro Potency Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of methyltestosterone and testosterone (B1683101), focusing on their interaction with the androgen receptor (AR). The information is supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Data Summary

The in vitro potency of this compound and testosterone can be evaluated through various metrics, including their binding affinity to the androgen receptor and their ability to activate this receptor in functional assays.

ParameterThis compoundTestosteroneReference
Relative Binding Affinity (RBA) to Androgen Receptor Higher than TestosteroneLower than this compound[1]
Relative Binding Affinity (RBA) to Androgen Receptor Similar to TestosteroneSimilar to this compound[2]
EC50 in HEK293ARE/Gal4-Lux reporter assay ~1 x 10⁻⁹ M~3 x 10⁻⁹ M[3]

Note: Direct comparisons of absolute values like IC50 and Ki can be challenging due to variations in experimental conditions across different studies. The provided EC50 values are from a single study and offer a direct comparison of functional potency. Relative binding affinity data highlights that while some studies show a higher affinity for this compound, others suggest it is comparable to testosterone.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for comparing the in vitro potency of androgenic compounds.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm Androgen Androgen (Testosterone or This compound) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds to DNA Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Simplified androgen receptor signaling pathway.

experimental_workflow cluster_assays In Vitro Potency Assays cluster_binding Androgen Receptor Binding Assay cluster_functional Reporter Gene Assay Binding_Prep Prepare AR source (e.g., rat prostate cytosol or recombinant AR) Binding_Incubate Incubate AR with radiolabeled androgen and competitor (Testosterone or this compound) Binding_Prep->Binding_Incubate Binding_Separate Separate bound and free radioligand Binding_Incubate->Binding_Separate Binding_Measure Measure radioactivity Binding_Separate->Binding_Measure Binding_Analyze Calculate IC50 and Ki Binding_Measure->Binding_Analyze Data_Comparison Compare Potency Metrics (IC50, Ki, EC50) Binding_Analyze->Data_Comparison Functional_Prep Culture cells expressing AR and an androgen-responsive reporter gene Functional_Treat Treat cells with varying concentrations of Testosterone or this compound Functional_Prep->Functional_Treat Functional_Incubate Incubate for a defined period Functional_Treat->Functional_Incubate Functional_Measure Measure reporter gene activity (e.g., luciferase, β-galactosidase) Functional_Incubate->Functional_Measure Functional_Analyze Generate dose-response curve and calculate EC50 Functional_Measure->Functional_Analyze Functional_Analyze->Data_Comparison

Caption: Experimental workflow for comparing in vitro potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are general guidelines and may require optimization based on specific laboratory conditions and reagents.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound and testosterone for the androgen receptor by measuring their ability to compete with a radiolabeled androgen.

Materials:

  • Androgen Receptor Source: Rat ventral prostate cytosol or purified recombinant human AR.

  • Radioligand: [³H]-R1881 (methyltrienolone) or [³H]-DHT.

  • Test Compounds: Testosterone and this compound.

  • Assay Buffer: e.g., Tris-HCl buffer with EDTA and molybdate.

  • Wash Buffer: e.g., Tris-HCl buffer.

  • Separation Method: Hydroxyapatite (B223615) slurry or dextran-coated charcoal.

  • Scintillation Cocktail.

  • 96-well plates.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of testosterone and this compound in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically <1%).

  • Assay Setup:

    • Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor solution.

    • Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of a non-labeled androgen (e.g., cold DHT), and the androgen receptor solution.

    • Test Compound Wells: Add assay buffer, radioligand, the androgen receptor solution, and varying concentrations of either testosterone or this compound.

  • Incubation: Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Add hydroxyapatite slurry or dextran-coated charcoal to each well to adsorb the unbound radioligand. Centrifuge the plates and collect the supernatant containing the AR-bound radioligand.

  • Measurement: Add the supernatant to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Androgen-Responsive Reporter Gene Assay

Objective: To measure the functional potency of this compound and testosterone in activating the androgen receptor and inducing the expression of a reporter gene.

Materials:

  • Cell Line: A mammalian cell line (e.g., HEK293, CHO, or PC-3) stably or transiently transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[4]

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Test Compounds: Testosterone and this compound.

  • Reference Agonist: Dihydrotestosterone (DHT) or R1881.

  • Lysis Buffer.

  • Reporter Gene Assay Reagent (e.g., Luciferase substrate).

  • Luminometer or Spectrophotometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the transfected cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of testosterone, this compound, and the reference agonist in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis: Remove the medium and add lysis buffer to each well to lyse the cells and release the reporter enzyme.

  • Measurement: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) to each well and measure the signal (luminescence or absorbance) using a luminometer or spectrophotometer.

  • Data Analysis:

    • Normalize the reporter activity to a control for cell viability if necessary.

    • Plot the reporter gene activity against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

    • The relative potency of this compound and testosterone can be compared based on their EC50 values.

References

Comparative Analysis of Methyltestosterone and Dihydrotestosterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacological and physiological effects of methyltestosterone (MT) and dihydrotestosterone (B1667394) (DHT). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and methodologies.

Introduction and Overview

Dihydrotestosterone (DHT), or androstanolone, is a potent endogenous androgen and the primary active metabolite of testosterone (B1683101), formed by the enzyme 5α-reductase in target tissues like the prostate, skin, and hair follicles.[1][2] It is a key mediator of male sexual differentiation and plays a significant role in the development and maintenance of the prostate and male secondary sexual characteristics.[3][4] this compound (MT) is a synthetic, 17α-alkylated derivative of testosterone, developed in 1935.[5] The addition of a methyl group at the C17α position significantly increases its oral bioavailability by inhibiting first-pass hepatic metabolism, a major limitation of native testosterone.[5][6] While both are agonists of the androgen receptor (AR), their structural differences lead to distinct metabolic fates, potencies, and clinical profiles.

Mechanism of Action: The Androgen Receptor Signaling Pathway

Both this compound and dihydrotestosterone exert their effects by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[5][7] The canonical signaling pathway proceeds as follows:

  • Ligand Binding: The steroid hormone (DHT or MT) diffuses into the target cell and binds to the AR located in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).[7]

  • Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSP complex.[7]

  • Dimerization and Nuclear Translocation: The activated AR monomers form homodimers, which then translocate into the nucleus.[8][9]

  • DNA Binding and Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[8][9]

  • Gene Expression: The AR-ARE complex recruits co-activators and the general transcription machinery, including RNA polymerase II, to modulate the expression of genes responsible for cellular proliferation, differentiation, and survival.[7]

Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT / MT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active Conformational Change HSP HSP AR_HSP->HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE ARE (Androgen Response Element) AR_Dimer->ARE Binds to DNA Gene Target Gene ARE->Gene Transcription Transcription & Translation Gene->Transcription Response Cellular Response Transcription->Response

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

Pharmacokinetics and Metabolism

A primary distinction between DHT and MT lies in their metabolic pathways and resulting pharmacokinetic profiles. MT is engineered for oral stability, whereas DHT is a potent but rapidly metabolized hormone.

Dihydrotestosterone (DHT):

  • Formation: Synthesized from testosterone in peripheral tissues by the enzyme 5α-reductase.[2]

  • Oral Bioavailability: Poor due to extensive first-pass metabolism in the liver.

  • Metabolism: DHT cannot be converted to estrogen by the enzyme aromatase, making it a purely androgenic steroid.[2] It is primarily metabolized in the liver and target tissues to inactive metabolites, such as 3α-androstanediol and 3β-androstanediol, which are then excreted.[1]

This compound (MT):

  • Formation: A synthetic steroid, not naturally occurring.

  • Oral Bioavailability: The C17α-methyl group sterically hinders oxidation, providing high oral bioavailability (approximately 70%).[5]

  • Metabolism: MT is a substrate for 5α-reductase, which converts it to the more potent androgen mestanolone (B1676315) (17α-methyl-DHT).[5][6] Unlike DHT, MT can also be metabolized by aromatase into the potent estrogen 17α-methylestradiol, which can lead to estrogenic side effects like gynecomastia and fluid retention.[6]

Metabolic_Pathways cluster_dht Dihydrotestosterone Pathway cluster_mt This compound Pathway T Testosterone DHT Dihydrotestosterone (Potent Androgen) T->DHT 5α-reductase Metabolites Inactive Metabolites (e.g., Androstanediols) DHT->Metabolites 3α/β-HSD Aromatase_DHT Aromatase DHT->Aromatase_DHT Not a substrate No_Estrogen No Estrogen Formation MT This compound (Orally Active) Mestanolone Mestanolone (17α-methyl-DHT) (Potent Androgen) MT->Mestanolone 5α-reductase Estrogen 17α-methylestradiol (Potent Estrogen) MT->Estrogen Aromatase

Caption: Comparative Metabolic Pathways of DHT and MT.

Comparative Data on Biological Effects

The biological activities of DHT and MT are defined by their receptor binding affinity and their relative anabolic (muscle-building) versus androgenic (masculinizing) effects.

Table 1: Comparative Physicochemical and Receptor Binding Properties

Property Dihydrotestosterone (DHT) This compound (MT) Reference(s)
Origin Endogenous, metabolite of testosterone Synthetic, testosterone derivative [2][10]
Oral Bioavailability Very Low ~70% [5]
AR Binding Affinity Very High (2-3x higher than testosterone) Moderate [2][5]
SHBG Binding Affinity High (~5x higher than testosterone) Low (~25% of testosterone) [1][5]

| Aromatization | No | Yes (to 17α-methylestradiol) |[2][6] |

Table 2: Comparative Anabolic and Androgenic Activity

Compound Anabolic:Androgenic Ratio Key Notes Reference(s)
Testosterone (Reference) 1:1 Substrate for both 5α-reductase and aromatase. [11]
Dihydrotestosterone (DHT) Low (in muscle) Highly androgenic. Potency is high in androgenic tissues (prostate, skin) but low in skeletal muscle due to rapid metabolism to inactive forms. [6][12]

| This compound (MT) | ~1:1 | Potentiated in androgenic tissues via conversion to mestanolone. Possesses estrogenic activity via aromatization. |[5][6] |

Experimental Protocols

The characterization of androgenic compounds relies on standardized in vivo and in vitro assays.

The Hershberger bioassay is a standardized, short-term in vivo screening test used to identify substances with androgenic or anti-androgenic activity.[13][14] It is based on the weight changes of five androgen-dependent tissues in a castrated peripubertal male rat model.[15][16]

Protocol Outline:

  • Animal Model: Immature, peripubertal male rats are surgically castrated to remove the endogenous source of androgens.

  • Acclimation: Animals are allowed to recover and acclimate for a set period.

  • Dosing: Animals are divided into groups: a vehicle control (negative control), a reference androgen group (e.g., testosterone propionate), and several test compound groups (e.g., MT or DHT) at various doses. Dosing occurs daily for 10 consecutive days via oral gavage or subcutaneous injection.[15][17]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five specific androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate (VP)

    • Seminal vesicles (SV)

    • Levator ani-bulbocavernosus (LABC) muscle (anabolic indicator)

    • Cowper's glands (COW)

    • Glans penis (GP)

  • Data Analysis: The weights of the tissues from the test groups are statistically compared to the vehicle control group. A significant increase in tissue weight indicates androgenic activity.[15] The ratio of the response of the LABC muscle (anabolic) to the ventral prostate (androgenic) is often used to calculate the anabolic:androgenic ratio.

Hershberger_Workflow cluster_prep 1. Animal Preparation cluster_dosing 2. Dosing Regimen (10 Days) cluster_analysis 3. Endpoint Analysis A1 Select Immature Male Rats A2 Surgical Castration A1->A2 A3 Acclimation Period A2->A3 B1 Group 1: Vehicle Control B2 Group 2: Reference Androgen (TP) B3 Group 3+: Test Compound (MT/DHT) C1 Necropsy (Day 11) C2 Dissect & Weigh 5 Tissues: VP, SV, LABC, COW, GP C1->C2 C3 Statistical Comparison to Vehicle Control C2->C3 C4 Determine Anabolic: Androgenic Ratio C3->C4

Caption: Experimental Workflow for the Hershberger Bioassay.

The relative binding affinity (RBA) of a compound for the androgen receptor is determined using a competitive radioligand binding assay.

Protocol Outline:

  • Receptor Source: A cytosol fraction containing androgen receptors is prepared from a target tissue, such as the rat prostate.[12]

  • Assay Preparation: The cytosol is incubated with a constant, low concentration of a high-affinity radiolabeled androgen (e.g., [3H]DHT or [3H]methyltrienolone).

  • Competitive Binding: Increasing concentrations of an unlabeled competitor ligand (the "cold" ligand, such as DHT or MT) are added to the incubation mixture.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound steroid is then separated from the receptor-bound steroid, typically using dextran-coated charcoal.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. The RBA is then calculated relative to a reference compound (e.g., DHT). A lower IC50 value indicates a higher binding affinity.[18]

References

Unmasking Interference: A Comparative Guide to Methyltestosterone Cross-Reactivity in Steroid Hormone Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of steroid hormone measurements is paramount. Synthetic steroids, such as methyltestosterone, can interfere with immunoassays, leading to erroneous results and potentially compromising research and clinical outcomes. This guide provides an objective comparison of this compound's cross-reactivity in various steroid hormone assays, supported by experimental data and detailed protocols to empower researchers in mitigating this analytical challenge.

The structural similarity between endogenous steroid hormones and synthetic analogs is a double-edged sword. While it allows for the development of therapeutic agents, it also poses a significant challenge to the specificity of immunoassays. This compound, a synthetic androgen, is a notable example of a compound that can exhibit clinically significant cross-reactivity in assays designed to measure testosterone (B1683101).[1][2] This interference can lead to falsely elevated testosterone levels, confounding data interpretation in a variety of research and clinical settings.

This guide delves into the quantitative data on this compound cross-reactivity, outlines the experimental procedures for its assessment, and illustrates the underlying molecular pathways to provide a comprehensive resource for the scientific community.

Quantitative Analysis of this compound Cross-Reactivity

The degree of cross-reactivity of this compound varies significantly across different immunoassay platforms. This variability is influenced by the specificity of the antibodies used in each assay. Below is a summary of reported cross-reactivity data in commercially available testosterone immunoassays.

Immunoassay PlatformAnalyte MeasuredThis compound Concentration TestedPercent Cross-Reactivity (%)Reference
Roche Elecsys Testosterone IITestosterone100 ng/mL≥ 5%[3][4][5]
Beckman Coulter Access TestosteroneTestosterone100 ng/mL0.2%[6]
R-Biopharm this compound ELISAThis compoundNot Applicable32.7% (with β-Testosterone)[7]

Note: Data for Siemens and Abbott testosterone immunoassays regarding this compound cross-reactivity was not publicly available in the reviewed literature and product documentation.

Understanding the Androgen Signaling Pathway

Both testosterone and this compound exert their biological effects by binding to and activating the androgen receptor (AR), a nuclear transcription factor.[3][8][9][10][11] This shared mechanism of action is the basis for this compound's therapeutic effects and its potential for cross-reactivity in testosterone immunoassays. Upon entering a cell, both compounds bind to the AR in the cytoplasm, causing a conformational change that allows the hormone-receptor complex to translocate to the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs), which in turn modulates the transcription of target genes responsible for androgenic effects.

G Comparative Signaling Pathway of Testosterone and this compound cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_HSP AR-HSP Complex Testosterone->AR_HSP Enters Cell This compound This compound This compound->AR_HSP Enters Cell AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins HSP->AR_HSP T_AR Testosterone-AR Complex AR_HSP->T_AR Testosterone Binding, HSP Dissociation MT_AR This compound-AR Complex AR_HSP->MT_AR This compound Binding, HSP Dissociation T_AR_dimer Dimerized T-AR Complex T_AR->T_AR_dimer Translocation & Dimerization MT_AR_dimer Dimerized MT-AR Complex MT_AR->MT_AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Biological_Effects Androgenic Effects Gene_Transcription->Biological_Effects T_AR_dimer->ARE MT_AR_dimer->ARE

Caption: Comparative signaling pathway of testosterone and this compound.

Experimental Protocols for Assessing Cross-Reactivity

Determining the cross-reactivity of a compound in a competitive immunoassay is a critical validation step. The following protocol outlines a typical workflow for assessing the interference of a substance like this compound in a testosterone ELISA.

Objective: To determine the percentage of cross-reactivity of this compound in a competitive testosterone ELISA.

Materials:

  • Microtiter plate pre-coated with anti-testosterone antibody

  • Testosterone standard solutions of known concentrations

  • This compound solutions of known concentrations

  • Enzyme-conjugated testosterone (e.g., HRP-testosterone)

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the testosterone standard and this compound in assay buffer to generate standard curves.

  • Assay Setup:

    • Add a fixed amount of enzyme-conjugated testosterone to each well of the microtiter plate.

    • To separate wells, add the testosterone standards, this compound solutions, or the unknown sample.

    • Include blank wells (assay buffer only) and zero standard wells (assay buffer with enzyme conjugate).

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C or overnight at 4°C).

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at room temperature) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation of Percent Cross-Reactivity:

    • Plot the standard curves for both testosterone and this compound (absorbance vs. concentration).

    • Determine the concentration of testosterone and this compound that causes a 50% reduction in the maximum signal (B/B₀ = 50%).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Testosterone at 50% B/B₀ / Concentration of this compound at 50% B/B₀) x 100

G Experimental Workflow for Cross-Reactivity Assessment start Start prep_reagents Prepare Serial Dilutions (Testosterone & this compound) start->prep_reagents setup_plate Set Up Microtiter Plate (Add Conjugate, Standards, Samples) prep_reagents->setup_plate incubation Incubate Plate setup_plate->incubation washing1 Wash Plate incubation->washing1 add_substrate Add Substrate Solution washing1->add_substrate incubation2 Incubate in Dark add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate plot_curves Plot Standard Curves read_plate->plot_curves calc_50 Determine Concentration at 50% B/B₀ plot_curves->calc_50 calc_cr Calculate % Cross-Reactivity calc_50->calc_cr end End calc_cr->end

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion and Recommendations

The potential for this compound to cross-react in steroid hormone immunoassays, particularly those for testosterone, is a critical consideration for researchers. The data presented in this guide highlights the importance of understanding the specifications of the assay being used. The Roche Elecsys Testosterone II assay shows significant cross-reactivity with this compound, while the Beckman Coulter Access Testosterone assay demonstrates minimal interference.

For assays where cross-reactivity data for this compound is not provided by the manufacturer, it is prudent for researchers to perform their own validation experiments, especially when analyzing samples from subjects who may have been exposed to this synthetic steroid. For applications demanding the highest level of specificity and to unequivocally differentiate between testosterone and this compound, confirmatory methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be employed. By carefully selecting assays and validating their performance, the scientific community can ensure the accuracy and reliability of steroid hormone measurements, leading to more robust and reproducible research findings.

References

A Comparative Guide to the Validation of High-Performance Liquid Chromatography Assays for Methyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated high-performance liquid chromatography (HPLC) assay for methyltestosterone with alternative analytical methods. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a synthetic anabolic androgenic steroid used in various pharmaceutical applications. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. This guide details the validation of an HPLC assay for this compound and compares its performance with other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology Comparison

The choice of analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC with UV detection offers a robust and cost-effective solution, more sensitive techniques like tandem mass spectrometry may be necessary for trace-level analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound analysis, reversed-phase HPLC with a C18 column is commonly employed. Detection is typically performed using an ultraviolet (UV) detector, as this compound exhibits absorbance in the UV region. The validation of an HPLC method ensures that it is suitable for its intended purpose and provides reliable results.

Alternative Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2] For this compound, derivatization is often required to improve its volatility and chromatographic behavior.[3][4] GC-MS offers high sensitivity and selectivity, making it suitable for the detection of this compound and its metabolites in complex matrices like biological fluids.[1][2][3]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry.[5][6] This technique allows for the direct analysis of this compound without the need for derivatization and can achieve very low detection limits.[5][7] It is particularly useful for demanding applications such as doping control and pharmacokinetic studies where trace-level quantification is required.[3][5]

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters of a validated HPLC method for this compound and compare them with those of alternative methods.

Parameter HPLC-UV GC-MS UPLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.999[1]> 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.7 - 116.6%[1]87.00%[7]
Precision (% RSD) < 2.0%5.2 - 8.3%[1]Repeatability: 7.04%, Reproducibility: 11.00%[7]
Limit of Detection (LOD) 1.53 ng/g[8]15 - 20 µg/kg[1]0.05 ng/mL[7]
Limit of Quantification (LOQ) 5.0 ng/g50 µg/kg[1]0.09 ng/mL[7]

Experimental Protocols

Detailed methodologies for the validation of an HPLC assay for this compound are provided below.

System Suitability

Objective: To ensure the HPLC system is performing correctly.

Procedure:

  • Prepare a standard solution of this compound (e.g., 20 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the this compound peak.

Acceptance Criteria:

  • RSD of peak area < 2.0%

  • RSD of retention time < 1.0%

  • Tailing factor ≤ 2.0

  • Number of theoretical plates > 2000

Linearity

Objective: To assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Procedure:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 5 - 100 µg/mL).

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare placebo samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each level.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 3.0%

Specificity

Objective: To assess the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Procedure:

  • Analyze a placebo sample (matrix without this compound).

  • Analyze a standard solution of this compound.

  • Analyze a sample spiked with this compound.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound in the placebo.

Acceptance Criteria:

  • The peak for this compound should be well-resolved from any other peaks in the chromatogram.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Procedure:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate the LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The determined LOD and LOQ should be appropriate for the intended application of the method.

Visualizations

HPLC Validation Workflow

HPLC_Validation_Workflow start Start Validation system_suitability System Suitability start->system_suitability linearity Linearity system_suitability->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq documentation Documentation & Reporting lod_loq->documentation end Validation Complete documentation->end

Caption: Workflow for the validation of an HPLC method.

Performance Parameter Comparison

Caption: Comparison of key performance parameters.

References

A Comparative Analysis of the Metabolic Profiles of Methyltestosterone and Nandrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of two synthetic anabolic-androgenic steroids (AAS): methyltestosterone and nandrolone (B1676933). Understanding the biotransformation of these compounds is critical for drug development, clinical monitoring, and anti-doping efforts. This document outlines their metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key processes.

Executive Summary

This compound, a 17α-alkylated AAS, and nandrolone, a 19-nortestosterone derivative, undergo distinct metabolic fates within the body. This compound's metabolism is characterized by extensive Phase I and Phase II reactions, leading to a variety of hydroxylated and conjugated metabolites. Nandrolone, on the other hand, is primarily metabolized through reduction and subsequent conjugation. The structural differences between these two steroids significantly influence their interactions with metabolic enzymes, resulting in unique metabolite profiles that can be used for their specific identification.

Data Presentation: Comparative Metabolic Profiles

Table 1: Major Urinary Metabolites of this compound and Nandrolone

FeatureThis compoundNandrolone
Parent Compound 17α-Methyltestosterone19-Nortestosterone (Nandrolone)
Major Phase I Metabolites 17α-methyl-5β-androstane-3α,17β-diol 17α-methyl-5α-androstane-3α,17β-diol Various hydroxylated metabolites (e.g., 6β-hydroxy, 16-hydroxy)[1][2][3]19-Norandrosterone (19-NA) 19-Noretiocholanolone (19-NE)[4][5][6]
Major Phase II Conjugates Glucuronides and Sulfates[7][8]Glucuronides and Sulfates[6]

Table 2: Quantitative Urinary Excretion of Major Nandrolone Metabolites

MetabolitePercentage of Administered Dose Excreted per Day (Day 1 and 7)
19-Norandrosterone (19-NA)1-2%[9][10][11]
19-Noretiocholanolone (19-NE)0.4-0.7%[9][10][11]

Note: The excretion rates can vary based on the administered dose and individual metabolic differences.[9][12]

Metabolic Pathways and Signaling

The biotransformation of both this compound and nandrolone primarily occurs in the liver and involves a series of enzymatic reactions.

This compound Metabolism

This compound undergoes extensive Phase I and Phase II metabolism. Phase I reactions are primarily mediated by cytochrome P450 (CYP) enzymes, leading to hydroxylations at various positions on the steroid nucleus. This is followed by reduction of the A-ring. In Phase II, the resulting metabolites are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion.

Methyltestosterone_Metabolism Metabolic Pathway of this compound This compound This compound PhaseI Phase I Metabolism (CYP450 mediated) This compound->PhaseI Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 6β-OH, 16-OH-methyltestosterone) PhaseI->Hydroxylated_Metabolites Reduced_Metabolites Reduced Metabolites (17α-methyl-5β-androstane-3α,17β-diol, 17α-methyl-5α-androstane-3α,17β-diol) PhaseI->Reduced_Metabolites PhaseII Phase II Metabolism (UGTs, SULTs) Hydroxylated_Metabolites->PhaseII Reduced_Metabolites->PhaseII Conjugated_Metabolites Glucuronide and Sulfate Conjugates PhaseII->Conjugated_Metabolites Excretion Urinary Excretion Conjugated_Metabolites->Excretion Nandrolone_Metabolism Metabolic Pathway of Nandrolone Nandrolone Nandrolone PhaseI Phase I Metabolism (Reduction) Nandrolone->PhaseI Reduced_Metabolites 19-Norandrosterone (19-NA) 19-Noretiocholanolone (19-NE) PhaseI->Reduced_Metabolites PhaseII Phase II Metabolism (Glucuronidation) Reduced_Metabolites->PhaseII Conjugated_Metabolites Glucuronide Conjugates PhaseII->Conjugated_Metabolites Excretion Urinary Excretion Conjugated_Metabolites->Excretion InVitro_Workflow In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Thaw Human Liver Microsomes Mix Combine Microsomes, Buffer, and Compound Prep_HLM->Mix Prep_Compound Prepare Test Compound Solution Prep_Compound->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Add NADPH Regenerating System Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction with Solvent Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS or GC-MS Centrifuge->Analyze

References

Navigating Methyltestosterone Detection: A Comparative Guide to Serum ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic androgens like methyltestosterone in serum is critical. This guide provides a comprehensive validation comparison of Enzyme-Linked Immunosorbent Assay (ELISA) kits for this compound detection, alongside a discussion of alternative methods, to aid in the selection of the most appropriate analytical tool.

This publication offers an objective comparison of commercially available ELISA kits, presenting their performance characteristics with supporting data where available. Furthermore, it outlines detailed experimental protocols for key validation experiments and visualizes complex workflows and relationships to ensure clarity and reproducibility.

Performance Characteristics: A Side-by-Side Comparison

The selection of an appropriate ELISA kit hinges on its performance characteristics. Key parameters include sensitivity (Limit of Detection, LoD), specificity (cross-reactivity), precision (intra- and inter-assay coefficient of variation, CV), and accuracy (recovery). Below is a summary of these characteristics for several commercially available this compound ELISA kits, contrasted with the gold-standard alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter ELISA Kit 1 (In-house developed) [1][2]ELISA Kit 2 (MyBioSource MBS7253748) [3]ELISA Kit 3 (Tinrad) [4]ELISA Kit 4 (REAGEN) [5]LC-MS/MS (General) [6][7][8]
Sensitivity (LoD) 0.11 ng/mL0.1 ng/mL0.25 ng/mL0.1 ng/g (ppb)High (pg/mL to low ng/mL)[8]
Specificity High, with some cross-reactivity to Testosterone (B1683101) (38.3%), Danazol (25.14%), and others.[1]High sensitivity and excellent specificity; no significant cross-reactivity reported with analogues.[3]Cross-reactivity of < 0.1% with most steroids, but 10% with 5α-DHT and 5% with Testosterone and Androstenedione.[4]Not explicitly detailed.Very high, discriminates between structurally similar compounds.[6][7]
Intra-assay CV (%) < 10%Information not provided.< 10%Not explicitly detailed.Typically < 15%[6]
Inter-assay CV (%) < 10%Information not provided.< 15%Not explicitly detailed.Typically < 15%[6]
Recovery (%) 94.8% - 111.6%Information not provided.90% - 110%>80%High, typically near 100%
Assay Time Not specified1.5 hoursNot specified< 2 hoursLonger due to sample preparation and chromatography
Throughput HighHighHighHighLower
Cost per Sample LowerLowerLowerLowerHigher

The Gold Standard Alternative: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the reference method for steroid hormone analysis due to its high specificity and sensitivity.[6][7] Unlike immunoassays that rely on antibody-antigen interactions, LC-MS/MS separates compounds based on their physicochemical properties and identifies them by their unique mass-to-charge ratio, minimizing the risk of cross-reactivity with structurally similar molecules.[7] While LC-MS/MS offers superior analytical performance, it requires significant capital investment in instrumentation, more complex sample preparation, and longer analysis times, making it less suitable for high-throughput screening compared to ELISA.[9][10]

Experimental Protocols: Validating an ELISA Kit

To ensure the reliability of results, it is crucial to validate the performance of any ELISA kit in your own laboratory.[11][12] The following are detailed methodologies for key validation experiments.

Assessment of Sensitivity (Limit of Detection - LoD)

The LoD is the lowest concentration of this compound that can be reliably distinguished from a blank sample.

Protocol:

  • Prepare a series of low-concentration this compound standards.

  • Assay a minimum of 20 replicates of the zero standard (blank).

  • Calculate the mean and standard deviation (SD) of the optical density (OD) of the zero standard replicates.

  • The LoD is typically calculated as the concentration corresponding to the mean OD of the blank minus two or three times the standard deviation.

Evaluation of Specificity (Cross-Reactivity)

This experiment determines the extent to which the antibody binds to other structurally related steroids.

Protocol:

  • Prepare a standard curve for this compound.

  • Prepare a series of concentrations for each potentially cross-reacting steroid (e.g., testosterone, progesterone, danazol).

  • Determine the concentration of each cross-reactant that produces a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Determination of Precision (Intra- and Inter-Assay Variation)

Precision measures the reproducibility of the assay.[13]

Protocol:

  • Intra-Assay Precision:

    • Prepare three serum samples with high, medium, and low concentrations of this compound.

    • Assay at least 20 replicates of each sample on the same plate.

    • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each sample. The %CV should ideally be below 15%.[13]

  • Inter-Assay Precision:

    • Use the same three high, medium, and low concentration samples.

    • Assay these samples in duplicate on at least 10 different plates on different days.

    • Calculate the mean, standard deviation, and %CV for each sample across all assays. The %CV should ideally be below 20%.[13]

Assessment of Accuracy (Spike and Recovery)

This experiment assesses for matrix effects, which can interfere with the assay.

Protocol:

  • Select at least three different serum samples.

  • Measure the endogenous this compound concentration in each sample.

  • Spike each sample with a known amount of this compound standard at three different concentrations (low, medium, and high).

  • Assay the spiked samples and determine the measured concentration.

  • Calculate the percent recovery using the formula: % Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration x 100 Acceptable recovery is typically between 80% and 120%.

Visualizing the Process

To further clarify the methodologies and comparisons, the following diagrams have been generated.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample Serum Sample Incubate1 Add Sample/Standard, MT-HRP, & Antibody; Incubate Sample->Incubate1 Standards This compound Standards Standards->Incubate1 HRP_Conj MT-HRP Conjugate HRP_Conj->Incubate1 Antibody Anti-MT Antibody Antibody->Incubate1 Well Antibody-Coated Well Well->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Substrate Add TMB Substrate; Incubate Wash1->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Calculate Calculate Concentration (vs. Standard Curve) Read->Calculate

Caption: Competitive ELISA Workflow for this compound.

Method_Comparison cluster_elisa ELISA cluster_lcms LC-MS/MS ELISA_Node Enzyme-Linked Immunosorbent Assay ELISA_Pros Pros: - High Throughput - Lower Cost - Rapid Analysis ELISA_Node->ELISA_Pros ELISA_Cons Cons: - Potential Cross-Reactivity - Indirect Detection - Matrix Effects ELISA_Node->ELISA_Cons Decision Choice of Method ELISA_Node->Decision Screening, High Sample Volume LCMS_Node Liquid Chromatography-Tandem Mass Spectrometry LCMS_Pros Pros: - High Specificity - High Sensitivity - Direct Detection LCMS_Node->LCMS_Pros LCMS_Cons Cons: - Lower Throughput - Higher Cost - Complex Instrumentation LCMS_Node->LCMS_Cons LCMS_Node->Decision Confirmatory, High Specificity Needed

Caption: Comparison of ELISA and LC-MS/MS for this compound.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_reagents cluster_binding Ab1 Antibody Result1 High Sample MT: Less Labeled MT-HRP Binds -> Low Signal Ab2 Antibody Ab3 Antibody Result2 Low Sample MT: More Labeled MT-HRP Binds -> High Signal Ab4 Antibody Free_MT Free MT (in sample) Free_MT->Ab1 Free_MT->Ab3 Labeled_MT Labeled MT-HRP (conjugate) Labeled_MT->Ab2 Labeled_MT->Ab4

Caption: Principle of Competitive ELISA.

References

A Comparative Analysis of Methyltestosterone and Fluoxymesterone on Growth Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltestosterone and fluoxymesterone (B1673463) are synthetic derivatives of testosterone (B1683101), classified as anabolic-androgenic steroids (AAS), which have been utilized for their growth-promoting properties. Both compounds have been investigated for therapeutic applications in conditions such as delayed puberty and hypogonadism.[1][2] This guide provides a comparative study of their effects on growth stimulation, with a focus on muscle growth and bone development, supported by available experimental data and an examination of their underlying mechanisms of action.

Comparative Data on Anabolic and Androgenic Properties

Direct comparative studies with quantitative data on the growth-stimulating effects of this compound and fluoxymesterone are limited in publicly available literature. However, some studies provide insights into their relative properties. A 1961 study comparing the two in pre-adolescent children concluded that fluoxymesterone offered no clear advantage over this compound as a growth stimulant, with both accelerating bone age more than height age.

PropertyThis compoundFluoxymesteroneReference
Anabolic/Androgenic Ratio ~1:1Proportionally less androgenic and more anabolic than testosterone and this compound.[1]
Androgen Receptor Binding Binds to the androgen receptor.Weak binding to the androgen receptor.[3]
Oral Bioavailability Active orally due to 17α-alkylation.Active orally due to 17α-alkylation.[2][4]

Mechanism of Action: Signaling Pathways in Growth Stimulation

Both this compound and fluoxymesterone exert their effects primarily through interaction with the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[4][5] Upon binding, the steroid-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes involved in muscle protein synthesis and growth.

The anabolic effects on muscle are largely mediated through the activation of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and protein synthesis. Activation of this pathway leads to increased translation of proteins essential for muscle hypertrophy.

Androgen Receptor Signaling Pathway for Muscle Growth cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Androgen This compound or Fluoxymesterone AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from PI3K PI3K AR->PI3K Activates AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Gene_Transcription->Protein_Synthesis Leads to

Androgen receptor signaling pathway leading to muscle growth.

Experimental Protocols

In Vitro Androgen Receptor Activation Assay

This assay determines the ability of a compound to activate the androgen receptor.

  • Cell Culture: Utilize a cell line (e.g., MDA-kb2) that stably expresses the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive promoter.

  • Compound Treatment: Plate the cells and treat with varying concentrations of this compound, fluoxymesterone, or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the half-maximal effective concentration (EC50) for each compound.

In Vivo Assessment of Anabolic Effects in a Rodent Model

This protocol outlines a general procedure for evaluating the effects of this compound and fluoxymesterone on muscle growth and bone density in a rodent model (e.g., orchidectomized rats to mimic a hypogonadal state).

  • Animal Model: Use adult male rats, surgically castrated to reduce endogenous testosterone levels. Allow for a recovery period.

  • Grouping and Administration: Randomly assign animals to control (vehicle), this compound, and fluoxymesterone groups. Administer the compounds orally at specified dosages for a defined period (e.g., 8-12 weeks).

  • Body Weight and Composition Monitoring: Monitor body weight regularly. At the end of the study, measure lean body mass and fat mass using techniques like DEXA.

  • Muscle Mass and Strength Assessment: Excise specific muscles (e.g., gastrocnemius, levator ani) and record their wet weight. Assess muscle strength through functional tests if applicable.

  • Bone Mineral Density (BMD) Analysis: Measure BMD of the femur and/or lumbar spine using DEXA or micro-computed tomography (µCT).

  • Biochemical Analysis: Collect blood samples to measure relevant biomarkers, such as serum levels of testosterone, IGF-1, and markers of bone turnover.

  • Histological Analysis: Perform histological analysis of muscle tissue to assess muscle fiber cross-sectional area.

Experimental Workflow for In Vivo Assessment of Anabolic Steroids cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Animal_Model Select Animal Model (e.g., Orchidectomized Rats) Grouping Randomly Assign to Groups (Control, this compound, Fluoxymesterone) Animal_Model->Grouping Administration Oral Administration of Compounds (e.g., 8-12 weeks) Grouping->Administration Monitoring Monitor Body Weight Administration->Monitoring Body_Comp Measure Body Composition (DEXA) Monitoring->Body_Comp Muscle_Analysis Muscle Mass & Strength Assessment Body_Comp->Muscle_Analysis BMD Bone Mineral Density (DEXA/µCT) Muscle_Analysis->BMD Biochem Biochemical Analysis (Blood Samples) BMD->Biochem Histology Histological Analysis (Muscle Fibers) Biochem->Histology

A generalized experimental workflow for in vivo studies.

Conclusion

Both this compound and fluoxymesterone are orally active anabolic-androgenic steroids that can stimulate growth, primarily through the activation of the androgen receptor and downstream signaling pathways like PI3K/Akt/mTOR. While direct, modern comparative studies with comprehensive quantitative data are scarce, historical data suggests comparable efficacy in growth stimulation, with both compounds having a more pronounced effect on bone maturation than on linear growth. Fluoxymesterone is reported to have a more favorable anabolic-to-androgenic ratio compared to this compound. The provided experimental protocols offer a framework for future comparative studies to elucidate the specific differences in their potency and effects on muscle and bone. Researchers should consider the potential for accelerated bone maturation as a critical factor in studies involving growth stimulation.

References

Validation of a Yeast-Based Bioassay for Androgenic Activity of Methyltestosterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of androgenic compounds are critical. This guide provides a comprehensive validation overview of a yeast-based bioassay for determining the androgenic activity of the synthetic androgen, methyltestosterone. The performance of the yeast androgen screen (YAS) is compared with alternative analytical methods, supported by experimental data and detailed protocols.

Comparative Performance Data

The yeast-based bioassay offers a sensitive and reliable method for screening androgenic compounds. Below is a summary of its performance characteristics in comparison to other methods for detecting this compound and other androgens. While specific EC50, LOD, and LOQ values for this compound in yeast bioassays are not consistently reported across the literature, the data for structurally similar androgens provide a strong indication of the assay's performance.

Table 1: Performance Characteristics of the Yeast Androgen Screen (YAS) for Various Androgens

CompoundReporter GeneEC50 (nM)Relative Androgenic Potency (RAP)†Reference
5α-DihydrotestosteroneyEGFP332.3[1]
MethyltrienoloneyEGFP-1.4[1]
17β-TestosteroneyEGFP501.0[1]
17β-BoldenoneyEGFP-0.15[1]
17β-TrenbolonelacZ521.5[1]
TetrahydrogestrinoneyEGFP->1[1]
Medroxyprogesterone acetateyEGFP-<1[1]
ProgesteroneyEGFP-<0.1[1]

†Relative Androgenic Potency is defined as the ratio of the EC50 of 17β-testosterone to the EC50 of the compound.[1]

Table 2: Comparison of Yeast Androgen Screen (YAS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection in Urine

MethodDetection Window Following a Single 5 mg Oral DosePrinciple of DetectionReference
Yeast Androgen Screen (YAS)At least 14 days (307 hours)Biological activity (Androgen Receptor activation)[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)Up to 6 days (118 hours)Molecular structure and mass[2][3]

Experimental Protocols

Yeast Androgen Screen (YAS) Protocol

This protocol is a generalized procedure based on commonly used yeast androgen bioassays.[4]

1. Yeast Strain and Culture Preparation:

  • A genetically modified strain of Saccharomyces cerevisiae is used. This strain is engineered to contain the human androgen receptor (hAR) gene and a reporter gene (e.g., lacZ encoding β-galactosidase or yEGFP for yeast-enhanced green fluorescent protein) under the control of androgen response elements (AREs).
  • Yeast cells are cultured in a selective minimal medium to maintain the plasmids containing the hAR and reporter constructs.

2. Assay Procedure (96-well plate format):

  • Prepare a fresh overnight culture of the recombinant yeast.
  • Dilute the yeast culture to a standardized optical density (OD).
  • In a 96-well microtiter plate, add the diluted yeast suspension to each well.
  • Add various concentrations of the test compound (this compound), positive controls (e.g., dihydrotestosterone), and negative controls (vehicle solvent) to the wells.
  • Incubate the plate at 30-32°C for 18-48 hours.

3. Data Acquisition:

  • For lacZ reporter: After incubation, lyse the yeast cells and add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG, or chlorophenol red-β-D-galactopyranoside, CPRG). Measure the colorimetric change at the appropriate wavelength using a plate reader.
  • For yEGFP reporter: Measure the fluorescence directly in a plate reader without the need for cell lysis or substrate addition.

4. Data Analysis:

  • Construct a dose-response curve by plotting the reporter signal against the concentration of the androgen.
  • Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximum response.
  • The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the response of blank samples.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in the yeast-based bioassay for androgenic activity.

AndrogenSignalingPathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_nucleus Nucleus This compound This compound CellWall Cell Wall & Membrane This compound->CellWall Diffusion AR Androgen Receptor (hAR) CellWall->AR HSP Heat Shock Proteins AR->HSP Dissociation ARE Androgen Response Element (ARE) AR->ARE Binding & Dimerization Reporter Reporter Gene (e.g., lacZ, yEGFP) ARE->Reporter Transcription Activation Signal Reporter Signal (Color/Fluorescence) Reporter->Signal Translation & Activity

Androgen signaling pathway in recombinant yeast.

ExperimentalWorkflow A Prepare Yeast Culture (S. cerevisiae with hAR & Reporter) B Dilute Yeast to Standardized OD A->B C Dispense Yeast into 96-well Plate B->C D Add this compound, Controls (Positive & Negative) C->D E Incubate at 30-32°C (18-48 hours) D->E F Measure Reporter Signal (Absorbance/Fluorescence) E->F G Data Analysis (Dose-Response Curve, EC50) F->G

Experimental workflow for the YAS assay.

ValidationLogic cluster_assay Yeast Bioassay Validation cluster_comparison Method Comparison Specificity Specificity (No response to non-androgens) Sensitivity Sensitivity (LOD, LOQ) Precision Precision (Repeatability, Reproducibility) Accuracy Accuracy (Comparison to known standards) YAS Yeast Androgen Screen (YAS) Accuracy->YAS MammalianAssay Mammalian Cell-Based Assays YAS->MammalianAssay Compare GCMS GC-MS / LC-MS YAS->GCMS Compare Validation Validation of This compound Androgenic Activity Validation->Specificity Validation->Sensitivity Validation->Precision Validation->Accuracy

Logical relationship of the validation process.

References

The Challenge of Specificity: Methyltestosterone Cross-Reactivity in Dihydrotestosterone (DHT) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A critical consideration for researchers in endocrinology and drug development is the potential for cross-reactivity of structurally similar steroids in immunoassays, which can lead to inaccurate quantification of target analytes. This guide provides a comparative analysis of the cross-reactivity of methyltestosterone in commercially available dihydrotestosterone (B1667394) (DHT) immunoassays, supported by experimental data and detailed protocols to aid in the selection and validation of appropriate assay kits.

The accurate measurement of dihydrotestosterone (DHT), a potent androgen derived from testosterone (B1683101), is crucial for a wide range of research areas, including prostate cancer, benign prostatic hyperplasia, and androgen deficiency. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are widely used for their convenience and high-throughput capabilities. However, a significant limitation of these assays is the potential for interference from other endogenous and synthetic steroids that share structural similarities with DHT.

This compound, a synthetic anabolic steroid, is one such compound that can exhibit cross-reactivity in DHT immunoassays, leading to falsely elevated results. This can have significant implications for clinical diagnostics and drug development studies where precise DHT measurement is paramount.

Comparative Analysis of Cross-Reactivity

A review of commercially available DHT immunoassay kits reveals varying degrees of cross-reactivity with a panel of steroids. While many manufacturers provide cross-reactivity data for common endogenous steroids, information regarding synthetic steroids like this compound is not always readily available.

Immunoassay KitManufacturerCross-Reactivity with TestosteroneCross-Reactivity with this compoundOther Notable Cross-Reactants
DHT ELISA KitBioAssay™8.7%Not Reported5-beta-DHT (2%), Androstenedione (0.2%)
5alpha-Dihydrotestosterone ELISAIBL International8.7%Not Reported5ß Dihydrotestosterone (2.0%), Androstenedione (0.2%)
Dihydrotestosterone (DHT) ELISAALPCO Diagnostics8.7% (manufacturer reported)[1]Not Reported-
Elecsys Testosterone II Immunoassay*Roche-5% or greater[2][3]Boldenone, 19-norclostebol, dianabol, norethindrone, normethandrolone, and 11β-hydroxytestosterone (all 5% or greater)[2]

*Note: Data for the Roche Elecsys Testosterone II Immunoassay is included as a relevant reference due to the structural similarity of testosterone and DHT, and because a study by Schiffer et al. (2014) provided specific data on this compound cross-reactivity in this assay.[2][3] This highlights the potential for significant cross-reactivity of this compound in androgen immunoassays.

A study by Yarrow et al. (2013) invalidated a commercially available human 5α-dihydrotestosterone immunoassay from ALPCO Diagnostics due to significant cross-reactivity with testosterone, which was found to be much higher (18% to 99%) than the manufacturer's reported 8.7%.[1] This underscores the importance of independent validation of immunoassay performance.

Experimental Protocol for Determining Cross-Reactivity

To ensure the accuracy of DHT measurements, it is crucial for researchers to perform their own cross-reactivity testing, especially when analyzing samples that may contain potentially interfering substances like this compound. The following is a generalized protocol for determining the percentage of cross-reactivity in a competitive ELISA.

Objective: To determine the percent cross-reactivity of this compound in a DHT competitive ELISA.

Materials:

  • DHT ELISA Kit (including coated microplate, DHT standard, enzyme-conjugated DHT, substrate, and stop solution)

  • This compound standard

  • Assay buffer

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the DHT standard in the assay buffer to create a standard curve (e.g., ranging from the lowest to the highest concentration provided in the kit).

    • Prepare a separate serial dilution of the this compound standard in the assay buffer over a wider concentration range than the DHT standard.

  • Assay Performance:

    • Add the prepared standards (both DHT and this compound) to the appropriate wells of the antibody-coated microplate in duplicate or triplicate.

    • Follow the kit manufacturer's instructions for adding the enzyme-conjugated DHT and for incubation steps.

    • After incubation, wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for the recommended time to allow for color development.

    • Stop the reaction using the stop solution.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation of Percent Cross-Reactivity:

    • For both the DHT and this compound standard curves, plot the absorbance values against the logarithm of the concentration.

    • Determine the concentration of DHT and this compound that produces 50% of the maximum binding (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of DHT / IC50 of this compound) x 100

Visualizing the Experimental Workflow

The process of determining cross-reactivity can be visualized as a clear workflow.

G Experimental Workflow for Cross-Reactivity Testing cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dht Prepare DHT Standard Curve add_standards Add Standards to Coated Plate prep_dht->add_standards prep_mt Prepare this compound Standard Curve prep_mt->add_standards add_conjugate Add Enzyme Conjugate add_standards->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_absorbance Read Absorbance add_stop->read_absorbance plot_curves Plot Standard Curves read_absorbance->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for determining immunoassay cross-reactivity.

Androgen Receptor Signaling Pathway

Both DHT and this compound exert their biological effects primarily through the androgen receptor (AR). Understanding this common pathway helps to appreciate why cross-reactivity at the receptor level can also be a consideration in biological systems, mirroring the potential for cross-reactivity in immunoassays.

G Androgen Receptor Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) - HSP Complex DHT_bound_AR DHT-AR Complex AR->DHT_bound_AR HSP Dissociation MT_bound_AR This compound-AR Complex AR->MT_bound_AR HSP Dissociation Dimerized_AR Dimerized AR Complex DHT_bound_AR->Dimerized_AR Translocation & Dimerization MT_bound_AR->Dimerized_AR Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA Dimerized_AR->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates DHT Dihydrotestosterone (DHT) DHT->AR Binds MT This compound MT->AR Binds

Caption: DHT and this compound signaling via the Androgen Receptor.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in DHT immunoassays is a significant concern that can compromise the integrity of research and clinical data. While some manufacturers provide limited cross-reactivity information, this data is often incomplete, particularly for synthetic steroids.

It is imperative for researchers to:

  • Scrutinize Manufacturer's Data: Carefully review the cross-reactivity data provided in the product insert of any DHT immunoassay kit.

  • Conduct Independent Validation: Perform in-house cross-reactivity studies with any potentially interfering compounds that may be present in the samples being analyzed.

  • Consider Alternative Methods: For studies requiring the highest degree of specificity and accuracy, consider using alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is less susceptible to interference from structurally related compounds.

References

comparative efficacy of methyltestosterone and other androgens in hypogonadism models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of methyltestosterone against other common androgens used in preclinical hypogonadism models. The data presented is curated from studies utilizing the widely accepted orchidectomized (castrated) rat model, a foundational tool for assessing androgenic and anabolic activity.

Comparative Efficacy Data

The efficacy of androgens is typically evaluated by their ability to restore the size and function of tissues that atrophy following the removal of endogenous testosterone (B1683101). The two primary activities measured are:

  • Androgenic Activity: The effect on sexual tissues, primarily the ventral prostate and seminal vesicles.

  • Anabolic Activity: The myotropic (muscle-building) effect, measured by the weight of the levator ani muscle.

The following tables summarize quantitative data from preclinical studies in castrated rat models, providing a comparative overview of this compound and other key androgens.

Table 1: Anabolic and Androgenic Potency of Various Androgens

CompoundAdministration RouteAnabolic Potency (Levator Ani Wt.)Androgenic Potency (Prostate/Seminal Vesicle Wt.)Anabolic/Androgenic RatioKey Characteristics
Testosterone Propionate SubcutaneousHighHigh~1:1The reference standard for androgen assays.
This compound Oral / SubcutaneousModerate-HighHigh~1:1Orally bioavailable due to 17α-alkylation; significant hepatotoxicity.[1]
Nandrolone (B1676933) Decanoate (B1226879) IntramuscularVery HighModerate~10:1High anabolic activity with reduced androgenic effects.[2]
Testosterone Undecanoate Oral / IntramuscularHighHigh~1:1Can be formulated for oral or long-acting injectable use.
Methandrostenolone OralHighModerate-High~3:1A potent oral anabolic steroid.[2]
Stanozolol Oral / IntramuscularVery HighLow~30:1High dissociation of anabolic from androgenic effects.

Note: Ratios are approximate and can vary based on the specific experimental protocol and calculation method.

Table 2: Quantitative Effects on Organ Weights in the Orchidectomized Rat Model (Hershberger Assay)

Treatment GroupDose (mg/kg/day)RouteVentral Prostate (mg)Seminal Vesicles (mg)Levator Ani Muscle (mg)
Castrated Control (Vehicle) --~20 - 40~15 - 30~30 - 50
Testosterone Propionate 0.4s.c.~250 - 350~200 - 300~150 - 200
Methyl-1-Testosterone 1.0s.c.~300 - 400~250 - 350~150 - 200
Methyl-1-Testosterone 1.0OralNo significant effectNo significant effectNo significant effect

*Data for Methyl-1-Testosterone (17β-hydroxy-17α-methyl-5α-androst-1-en-3-one), a potent analogue of this compound, is presented from a study by Parr et al.[1] This study noted that while subcutaneous administration was highly effective, oral administration at the same dose did not produce significant changes in organ weight but did show strong activity in the liver.[1] This highlights the significant first-pass metabolism and hepatic impact of 17α-alkylated oral androgens.

Androgen Receptor Signaling Pathway

Androgens exert their effects primarily through the classical androgen receptor (AR) signaling pathway. Testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), binds to the AR in the cytoplasm. This binding event causes a conformational change, dissociation from heat shock proteins, and translocation of the AR-ligand complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), initiating the transcription of target genes responsible for the anabolic and androgenic effects.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP Inactive AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins HSP->AR_HSP AR_Active Active AR-Ligand Complex AR_HSP->AR_Active HSP Dissociation AR_Active_Nuc AR-Ligand Complex AR_Active->AR_Active_Nuc Nuclear Translocation Dimer AR Dimer AR_Active_Nuc->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates DNA Response Anabolic & Androgenic Response Transcription->Response

Androgen Receptor (AR) Signaling Pathway.

Experimental Protocols

The foundational preclinical model for assessing androgen efficacy is the Hershberger Bioassay , performed in castrated, peripubertal male rats. This model removes the influence of endogenous androgens, allowing for a direct measurement of a test compound's activity.

Key Experimental Protocol: The Hershberger Bioassay (OECD Test Guideline 441)

  • Animal Model: Immature male rats (e.g., Sprague-Dawley or Wistar strains) are used.

  • Surgical Procedure: Animals are surgically castrated (orchidectomized) around postnatal day 42. This removes the primary source of endogenous testosterone.

  • Acclimation Period: A post-surgical recovery period of at least seven days is allowed. This ensures endogenous testosterone levels have fully diminished and androgen-dependent tissues have atrophied to a stable baseline.

  • Dosing Regimen:

    • Animals: Animals are randomized into treatment groups (typically n=6 per group).

    • Administration: The test compound (e.g., this compound) is administered daily for 10 consecutive days. The route of administration (oral gavage or subcutaneous injection) is a critical variable.

    • Control Groups:

      • Vehicle Control: Castrated animals receiving only the delivery vehicle.

      • Positive Control: Castrated animals receiving a reference androgen, typically Testosterone Propionate (TP) at a dose of 0.2 or 0.4 mg/kg/day via subcutaneous injection.

  • Endpoint Analysis:

    • Approximately 24 hours after the final dose, the animals are euthanized.

    • The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

      • Ventral Prostate (VP)

      • Seminal Vesicles (SV, including coagulating glands and their fluids)

      • Levator Ani plus Bulbocavernosus muscles (LABC)

      • Cowper's Glands (COW)

      • Glans Penis (GP)

  • Data Interpretation: The weights of these tissues in the test compound groups are compared to the vehicle control group. A statistically significant increase in the weights of the VP and SV indicates androgenic activity, while a significant increase in the LABC muscle weight indicates anabolic activity.

Experimental_Workflow start Start: Select Immature Male Rats (PND ~35) castration Surgical Castration (Orchidectomy, PND ~42) start->castration recovery Post-Surgical Recovery & Tissue Atrophy (7-14 days) castration->recovery grouping Randomize into Treatment Groups recovery->grouping dosing Daily Dosing Period (10 consecutive days) grouping->dosing necropsy Necropsy & Tissue Dissection (24h after last dose) dosing->necropsy weighing Weigh Androgen-Dependent Tissues (Prostate, SV, Levator Ani) necropsy->weighing analysis Statistical Analysis & Comparison to Controls weighing->analysis end Endpoint: Determine Anabolic & Androgenic Activity analysis->end

References

A Head-to-Head Comparison of Methyltestosterone and Testosterone Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two oral androgens: methyltestosterone and testosterone (B1683101) undecanoate. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key differences in their pharmacokinetic profiles, mechanisms of action, and safety considerations.

Executive Summary

This compound, a 17-alpha-alkylated androgen, and testosterone undecanoate, a testosterone ester, represent two distinct approaches to oral testosterone replacement therapy. While both aim to deliver testosterone to the systemic circulation, their fundamental structural differences lead to divergent metabolic pathways, efficacy, and critically, safety profiles. This compound undergoes hepatic metabolism, which, while enabling oral bioavailability, is also associated with a significant risk of hepatotoxicity.[1][2] In contrast, testosterone undecanoate is primarily absorbed via the intestinal lymphatic system, bypassing the first-pass metabolism in the liver and thereby mitigating the risk of liver injury.[1] This critical difference in absorption and metabolism is a central theme in the comparative analysis of these two compounds.

Data Presentation: Pharmacokinetic and Physicochemical Properties

The following tables summarize the key quantitative data for this compound and testosterone undecanoate, compiled from various studies. It is important to note that direct head-to-head comparative studies providing all these parameters under identical conditions are limited; therefore, the data should be interpreted with consideration of the varied experimental contexts.

Table 1: Physicochemical Properties

PropertyThis compoundTestosterone Undecanoate
Chemical Structure 17α-methylated testosteroneTestosterone with an undecanoate ester at the 17β position
Molecular Formula C₂₀H₃₀O₂C₃₀H₄₈O₃
Molar Mass 302.45 g/mol 456.7 g/mol
Route of Administration OralOral

Table 2: Pharmacokinetic Parameters

ParameterThis compoundTestosterone Undecanoate
Bioavailability (Oral) ~70%Variable, dependent on formulation and food intake
Half-life (t½) Approximately 2.5-3 hoursVariable; terminal elimination half-life of testosterone from TU can be long
Time to Peak Concentration (Tmax) ~2 hours4-5 hours (for testosterone)
Protein Binding ~98%Highly protein-bound
Metabolism Primarily hepaticHydrolyzed to testosterone; lymphatic absorption bypasses first-pass effect
Excretion Primarily renalPrimarily renal (as testosterone metabolites)

Mechanism of Action & Signaling Pathway

Both this compound and testosterone undecanoate are pro-drugs that ultimately exert their effects through testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). Upon entering the circulation, testosterone undecanoate is cleaved by esterases to release active testosterone. This compound is active itself but can also be converted to the more potent 17α-methyl-dihydrotestosterone.

The primary mechanism of action for both is the activation of the androgen receptor (AR), a nuclear transcription factor. The binding of testosterone or DHT to the AR initiates a cascade of events leading to the regulation of gene expression responsible for the development and maintenance of male secondary sexual characteristics and other physiological effects.

AndrogenReceptorSignaling T Testosterone / DHT AR Androgen Receptor (AR) T->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Translocation Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Response Cellular Response Proteins->Response

Androgen Receptor Signaling Pathway

Experimental Protocols

Pharmacokinetic Analysis of an Oral Androgen

This protocol describes a typical design for a clinical study to evaluate the pharmacokinetic profile of an oral testosterone formulation.

1. Study Design:

  • Type: Open-label, single-dose, crossover study.

  • Participants: Healthy adult males with induced hypogonadism (e.g., via GnRH antagonist administration) to minimize the confounding effects of endogenous testosterone production.

  • Intervention: Administration of a single oral dose of the investigational androgen (e.g., this compound or testosterone undecanoate) under standardized conditions (e.g., fasting or with a standardized meal).

  • Washout Period: A sufficient washout period between different treatment arms in a crossover design to ensure complete elimination of the drug from the previous phase.

2. Blood Sampling:

  • Frequency: Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule might be: pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected in appropriate tubes (e.g., serum separator tubes). Serum is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

3. Bioanalytical Method:

  • Technique: Quantification of the androgen and its metabolites in serum is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This technique offers high sensitivity and specificity.

  • Validation: The analytical method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

4. Pharmacokinetic Parameter Calculation:

  • The following pharmacokinetic parameters are calculated from the serum concentration-time data for each participant:

    • Cmax (Maximum Concentration): The highest observed concentration of the drug in the serum.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

Experimental Workflow for Pharmacokinetic Comparison
Assessment of Hepatotoxicity

Given the known risk of liver injury with 17-alpha-alkylated androgens, rigorous monitoring of liver function is a critical component of any clinical study involving this compound.

1. Baseline Assessment:

  • Prior to initiation of treatment, a comprehensive medical history is taken to identify any pre-existing liver conditions.

  • Baseline liver function tests (LFTs) are performed, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin (B190676)

2. Monitoring During Treatment:

  • LFTs are monitored at regular intervals throughout the study. The frequency of monitoring may be higher in the initial phase of treatment and for compounds with a known risk of hepatotoxicity.[4][5]

  • A typical monitoring schedule might involve LFTs at baseline, week 2, week 4, and then every 4-8 weeks for the duration of the study.

3. Criteria for Discontinuation:

  • Pre-defined criteria for treatment discontinuation due to elevated LFTs are established in the study protocol. These are often based on Hy's Law, which identifies patients at high risk of fatal drug-induced liver injury.

  • For example, treatment may be discontinued (B1498344) if a patient develops an ALT or AST level >3 times the upper limit of normal (ULN) in conjunction with a total bilirubin level >2 times the ULN, in the absence of other causes of liver injury.

4. Follow-up:

  • Patients who are withdrawn from the study due to LFT abnormalities are followed until the liver enzyme levels return to baseline or a new stable baseline is established.

Safety Profile: A Tale of Two Pathways

The most significant differentiating factor between this compound and testosterone undecanoate is their safety profile, particularly concerning hepatotoxicity.

This compound: The 17-alpha-alkylation of this compound, while protecting it from rapid hepatic degradation and enabling oral bioavailability, is also responsible for its potential to cause liver damage.[1] This can range from transient elevations in liver enzymes to more severe conditions such as cholestatic jaundice, peliosis hepatis (blood-filled cysts in the liver), and hepatic adenomas.[2] For these reasons, the long-term use of this compound is generally discouraged in clinical practice.

Testosterone Undecanoate: By leveraging lymphatic absorption, testosterone undecanoate largely bypasses the liver on its first pass.[1] This mechanism significantly reduces the risk of the hepatotoxicity associated with 17-alpha-alkylated androgens. Clinical studies of newer formulations of oral testosterone undecanoate have not shown evidence of clinically significant liver toxicity.[6]

Conclusion

This compound and testosterone undecanoate offer distinct profiles for oral androgen delivery. This compound provides a readily bioavailable oral option but carries a significant and well-documented risk of hepatotoxicity. Testosterone undecanoate, through its lymphatic absorption pathway, presents a much safer alternative with regard to liver health. For researchers and drug development professionals, the choice between these or similar compounds must carefully weigh the desired pharmacokinetic profile against the inherent safety risks. The development of newer, safer oral androgen formulations continues to be an important area of research, with a focus on optimizing delivery while minimizing off-target effects.

References

Detecting Methyltestosterone Abuse: A Comparative Guide to GC-MS/MS Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the detection of methyltestosterone, a synthetic anabolic androgenic steroid frequently misused in sports and livestock farming. This document outlines the validation parameters of a GC-MS/MS method and contrasts its performance with alternative analytical techniques, supported by experimental data and detailed protocols.

The abuse of this compound poses significant health risks and is prohibited by anti-doping agencies worldwide. Consequently, robust and reliable analytical methods are crucial for its detection in biological matrices, most commonly urine. While Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone in steroid analysis, the evolution to tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, which is critical for detecting trace levels of the parent drug and its metabolites. This guide delves into the validation of a GC-MS/MS method, providing a framework for its implementation and comparison with other analytical approaches.

Performance Comparison of Analytical Methods

The choice of analytical technique for this compound detection depends on various factors, including the required sensitivity, selectivity, and the specific context of the analysis (e.g., doping control, food safety). Below is a comparative summary of the typical performance characteristics of GC-MS, GC-MS/MS, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterGC-MSGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 1 ng/mL1.0 - 2.5 ng/mL[1]0.4 - 6 ng/L[2]
Limit of Quantification (LOQ) 2-5 ng/mL2.5 - 5 ng/mL[1]~1 ng/mL
**Linearity (R²) **>0.99>0.99>0.99
Precision (CV%) <15%<15%<15%
Accuracy/Recovery (%) 80-120%>95%[3]70-120%[2]
Specificity GoodExcellentExcellent
Throughput ModerateModerateHigh
Derivatization Required YesYesNo

Experimental Protocols

A validated GC-MS/MS method for this compound detection typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following is a representative protocol for urine analysis.

Sample Preparation
  • Hydrolysis: To a 2-5 mL urine sample, add an internal standard (e.g., deuterated this compound). Adjust the pH to 7 with a phosphate (B84403) buffer. Add β-glucuronidase enzyme and incubate at 50-55°C for 1-2 hours to cleave glucuronide conjugates.[3][4]

  • Extraction: After hydrolysis, adjust the sample pH to >9 with a carbonate buffer. Perform a liquid-liquid extraction (LLE) with an organic solvent such as tert-butyl methyl ether (TBME) or diethyl ether.[4][5]

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent, typically a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), an ammonium (B1175870) iodide catalyst, and a thiol reagent (e.g., dithioerythritol (B556865) or ethanethiol). Heat the mixture at 60-80°C for 20-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the steroids.[5][6] This step is crucial for improving the volatility and chromatographic behavior of the analytes.

GC-MS/MS Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-1 or equivalent, 17-30 m length, 0.20-0.25 mm i.d., 0.11-0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection of 1-3 µL of the derivatized sample.

  • Oven Temperature Program: A typical program starts at an initial temperature of around 140-180°C, ramps up to 230-240°C, and then increases more rapidly to a final temperature of 300-315°C.[3][6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230-280°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.

Method Validation: A Logical Approach

The validation of an analytical method ensures its reliability for its intended purpose. The following diagram illustrates the key validation parameters and their logical relationships in the context of a GC-MS/MS method for this compound.

Logical Flow of GC-MS/MS Method Validation MethodDevelopment Method Development Specificity Specificity / Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Precision Precision (Repeatability & Intermediate) LOQ->Precision Accuracy Accuracy / Recovery LOQ->Accuracy Robustness Robustness Precision->Robustness Accuracy->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod Experimental Workflow for GC-MS/MS Analysis of this compound SampleCollection Urine Sample Collection InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) InternalStandard->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., TBME) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., MSTFA) Evaporation->Derivatization GCMSMS GC-MS/MS Analysis (MRM Mode) Derivatization->GCMSMS DataAnalysis Data Analysis & Quantification GCMSMS->DataAnalysis Result Result Reporting DataAnalysis->Result

References

A Comparative Analysis of the Rewarding Properties of Methyltestosterone and Testosterone Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rewarding properties of two commonly known anabolic-androgenic steroids (AAS): methyltestosterone and testosterone (B1683101) propionate (B1217596). The information presented herein is based on available preclinical experimental data and is intended to inform research and drug development in the fields of endocrinology, neuroscience, and addiction.

Executive Summary

Preclinical evidence strongly suggests a disparity in the rewarding properties of this compound and testosterone propionate. Studies utilizing the conditioned place preference (CPP) paradigm have demonstrated that testosterone propionate possesses rewarding effects, whereas this compound does not appear to induce a similar response. Data from intracranial self-stimulation (ICSS) studies further support the lack of rewarding properties for this compound. While direct comparative data on self-administration and effects on the mesolimbic dopamine (B1211576) system are limited, the existing evidence points towards a higher abuse liability for testosterone propionate compared to this compound. This difference may be attributed to variations in their pharmacological profiles, including their interaction with the androgen receptor and subsequent downstream signaling pathways.

Data Presentation

Table 1: Comparative Rewarding Effects in Conditioned Place Preference (CPP)
CompoundSpeciesDoses Tested (mg/kg)OutcomeReference
This compound Mouse0.075, 0.75, 7.5No significant place preference[1]
Testosterone Propionate Mouse0.075, 0.75, 7.5Significant place preference at all doses[1]
Table 2: Comparative Rewarding Effects in Intracranial Self-Stimulation (ICSS)
CompoundSpeciesDoses TestedOutcomeReference
This compound RatNot specified in abstractNo effect on ICSSCited in[2]
Testosterone Propionate --Data not available in searched literature-
Table 3: Comparative Androgen Receptor Binding Affinity
CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (R1881)Reference
This compound Higher than Testosterone[3]
Testosterone Lower than this compound[3]

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is a standard behavioral assay used to evaluate the rewarding or aversive properties of a substance.[1] The protocol employed in the comparative study of this compound and testosterone propionate is as follows:

  • Subjects: Adult male C57BL/6 mice.[1]

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning Phase (Baseline Preference): On day 1, mice are allowed to freely explore both compartments for a 15-minute session to determine any initial preference for one compartment over the other.

    • Conditioning Phase (4 days):

      • On alternating days, mice receive an intraperitoneal (i.p.) injection of either this compound (0.075, 0.75, or 7.5 mg/kg), testosterone propionate (0.075, 0.75, or 7.5 mg/kg), or vehicle (oil).

      • Immediately following the injection, the mice are confined to one of the compartments for a 30-minute session. The drug-paired compartment is counterbalanced across animals.

    • Post-conditioning Phase (Test for Preference): On day 6, the partition between the compartments is removed, and the mice are allowed to freely explore the entire apparatus for a 15-minute session in a drug-free state. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties of the substance.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm where animals learn to perform an operant response (e.g., lever pressing) to receive direct electrical stimulation of brain reward pathways. A decrease in the threshold for responding is indicative of a rewarding effect of a concurrently administered drug. The study citing the lack of effect of this compound on ICSS did not provide a detailed protocol in the available abstract.[2]

Mandatory Visualization

experimental_workflow cluster_pre_conditioning Pre-Conditioning (Day 1) cluster_conditioning Conditioning (Days 2-5) cluster_post_conditioning Post-Conditioning (Day 6) pre_cond Baseline Preference Test (15 min free exploration) drug_day Drug Injection (this compound or Testosterone Propionate) + Confinement to Paired Side (30 min) pre_cond->drug_day Alternating Days vehicle_day Vehicle Injection + Confinement to Unpaired Side (30 min) pre_cond->vehicle_day Alternating Days post_cond Preference Test (15 min free exploration) drug_day->post_cond vehicle_day->post_cond

Caption: Experimental workflow for the Conditioned Place Preference paradigm.

androgen_receptor_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (Testosterone Propionate or This compound) ar Androgen Receptor (AR) androgen->ar Binds ar_hsp AR-HSP Complex androgen->ar_hsp Displaces HSP ar->ar_hsp Inactive State ar_androgen Androgen-AR Complex ar->ar_androgen hsp Heat Shock Proteins (HSP) hsp->ar_hsp ar_hsp->ar are Androgen Response Element (ARE) ar_androgen->are Translocates & Dimerizes transcription Gene Transcription are->transcription Initiates protein Protein Synthesis transcription->protein cellular_response Cellular Response (e.g., modulation of neuronal function) protein->cellular_response

Caption: Simplified Androgen Receptor signaling pathway.

Discussion

The disparity in the rewarding properties of this compound and testosterone propionate is a critical consideration for both clinical applications and the understanding of AAS abuse. The robust findings from the CPP paradigm indicate that testosterone propionate is reinforcing, a characteristic often associated with drugs of abuse.[1] In contrast, this compound did not induce a place preference, suggesting a lack of rewarding effects under the tested conditions.[1]

The absence of a rewarding effect for this compound in ICSS studies further corroborates the CPP findings.[2] While direct comparative ICSS data for testosterone propionate is needed, the collective evidence suggests a higher abuse potential for testosterone propionate.

The underlying mechanisms for this difference are likely multifactorial. Although one study suggests that this compound has a higher binding affinity for the androgen receptor than testosterone, the downstream consequences of this binding may differ significantly.[3] The rewarding effects of testosterone are thought to be mediated, at least in part, by its aromatization to estradiol (B170435) and its influence on the mesolimbic dopamine system. It is possible that this compound's chemical structure hinders its conversion to neuroactive metabolites that are crucial for reward.

While direct evidence comparing the effects of these two compounds on dopamine release in the nucleus accumbens is scarce, some studies suggest that testosterone can modulate dopaminergic systems. For instance, one study in male hamsters found that subcutaneous administration of testosterone did not increase dopamine in the nucleus accumbens.[4] However, the relationship between systemic androgen administration and dopamine release in reward-related brain regions is complex and requires further investigation with direct comparative studies of this compound and testosterone propionate.

References

A Researcher's Guide to Validating Anti-Methyltestosterone Monoclonal Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, the precise detection of synthetic androgens like methyltestosterone is critical. Monoclonal antibodies are powerful tools for this purpose, but their utility is entirely dependent on their specificity. This guide provides a comprehensive comparison of methods and data to validate the specificity of anti-methyltestosterone monoclonal antibodies, ensuring accurate and reliable experimental results.

Performance Comparison of Anti-Methyltestosterone Antibodies

The specificity of a monoclonal antibody is paramount. Cross-reactivity with other structurally similar steroids can lead to false-positive results and inaccurate quantification. Below is a summary of performance characteristics for commercially available anti-methyltestosterone antibodies and ELISA kits. It is important to note that performance data can vary between manufacturers and even between different lots from the same supplier. Researchers should always consult the product datasheet for the most specific and up-to-date information.

Antibody/Kit NameCross-Reactivity with TestosteroneCross-Reactivity with 5α-Dihydrotestosterone (DHT)Cross-Reactivity with AndrostenedioneOther Notable Cross-ReactivitySensitivity (LOD)
Product A (Example) 3.3%Not ReportedNot Reported11-beta-hydroxy testosterone: 3.3%Not Reported
Product B (Example) <10%<10%<5%-0.25 ng/mL
Product C (Example) 2.17%Not ReportedNot ReportedNor-testosterone: 1.04%, Estradiol: 0.52%0.045 ng/mL[1]
DIAsource Testosterone ELISA 100% (as the target)0.8%0.9%17α-Methyltestosterone: 0.1%Not Specified[2]

Experimental Protocols for Specificity Validation

Validating the specificity of an anti-methyltestosterone monoclonal antibody requires rigorous experimental testing. The following are detailed protocols for key validation assays.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is the most common and direct method to assess the specificity and cross-reactivity of an antibody against a small molecule like this compound.

Principle: In this assay, free this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-methyltestosterone antibody binding sites, typically coated on a microplate. A higher concentration of this compound in the sample results in less conjugate binding and a weaker signal, allowing for quantification. Cross-reactivity is determined by testing the ability of other steroids to displace the conjugate.

Detailed Protocol:

  • Coating: Coat the wells of a 96-well microplate with a capture antibody (e.g., goat anti-mouse IgG) overnight at 4°C. This is followed by washing and blocking with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Standard and Sample Preparation: Prepare a standard curve of this compound at known concentrations. Prepare solutions of potentially cross-reacting steroids at a range of concentrations.

  • Competitive Reaction: Add the anti-methyltestosterone monoclonal antibody, the this compound-HRP conjugate, and either the standard or the test compound to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will convert the substrate to a colored product.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The optical density is inversely proportional to the concentration of this compound. Cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of Cross-Reactant at 50% inhibition) x 100

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of molecular interactions, providing quantitative data on binding affinity (K D), and association (k a ) and dissociation (k d ) rates.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when molecules bind to an immobilized ligand. For antibody specificity validation, the anti-methyltestosterone antibody is typically immobilized, and solutions of this compound and potential cross-reactants are flowed over the surface.

Detailed Protocol:

  • Antibody Immobilization: Immobilize the anti-methyltestosterone monoclonal antibody onto a suitable sensor chip (e.g., CM5) using amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations for this compound and each potential cross-reacting steroid in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized antibody is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound analyte before the next injection.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the binding affinity (K D ) of the antibody for this compound and each of the tested steroids. A significantly lower affinity for other steroids indicates high specificity.

Western Blotting: Not a Recommended Method for Small Molecule Antibody Validation

While Western Blotting is a cornerstone for validating antibodies against protein targets, it is not a suitable or standard method for assessing the specificity of antibodies against small molecules like this compound. This is because:

  • Lack of SDS-PAGE Separation: Small molecules like this compound do not run through an SDS-PAGE gel in a predictable manner based on molecular weight.

  • Inefficient Transfer: The transfer of small molecules from the gel to a membrane is highly inefficient.

  • No Size Standard: There is no reliable way to determine if the antibody is binding to the correct "band" for a small molecule.

Therefore, for validating anti-methyltestosterone antibodies, researchers should rely on methods like competitive ELISA and SPR.

Comparison with Alternative Detection Methods

While monoclonal antibody-based immunoassays are valuable tools, other analytical techniques offer distinct advantages and disadvantages for the detection of this compound.

FeatureMonoclonal Antibody-Based Immunoassays (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by volatility and mass-to-charge ratioSeparation by polarity and mass-to-charge ratio
Specificity Dependent on antibody cross-reactivityHigh to very highVery high
Sensitivity High (pg/mL to ng/mL range)High (pg/mL to ng/mL range)Very high (sub-pg/mL to pg/mL range)[3]
Throughput High (96-well plate format)Lower, requires more sample preparationModerate to high
Cost Relatively low cost per sampleHigh initial instrument cost, moderate running costsHigh initial instrument cost, moderate to high running costs
Advantages High throughput, ease of use, cost-effective for large sample numbersHigh specificity and sensitivity, well-established methodHighest specificity and sensitivity, can analyze multiple steroids simultaneously
Disadvantages Potential for cross-reactivity, lot-to-lot variabilityRequires derivatization, extensive sample preparation, lower throughputHigh instrument cost, requires specialized expertise

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Validation Assays cluster_analysis Data Analysis cluster_comparison Comparison A Select Anti-Methyltestosterone Monoclonal Antibody B Prepare this compound Standards and Potential Cross-Reactants A->B C Competitive ELISA B->C D Surface Plasmon Resonance (SPR) B->D E Calculate % Cross-Reactivity C->E F Determine Binding Affinity (Kd) D->F G Compare with Alternative Methods (GC-MS, LC-MS/MS) E->G F->G

Caption: Experimental workflow for validating the specificity of an anti-methyltestosterone monoclonal antibody.

logical_relationship cluster_cause Cause cluster_effect Potential Effect cluster_consequence Consequence cluster_solution Solution Cause Structural Similarity of Steroids Effect Antibody Cross-Reactivity Cause->Effect leads to Consequence Inaccurate Experimental Results (False Positives/Quantification Errors) Effect->Consequence results in Solution Rigorous Specificity Validation (ELISA, SPR) Consequence->Solution mitigated by

Caption: Logical relationship between steroid structure, antibody cross-reactivity, and the necessity of validation.

References

Safety Operating Guide

Proper Disposal of Methyltestosterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of methyltestosterone is critical for protecting environmental health and adhering to stringent federal and state regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this potent anabolic steroid.

This compound is classified as a Schedule III controlled substance by the Drug Enforcement Administration (DEA) and is also considered a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[1] Improper disposal can lead to environmental contamination, with potential adverse effects on aquatic ecosystems and wildlife.[2][3][4][5][6] Therefore, strict adherence to disposal protocols is mandatory.

Operational Disposal Plan

This step-by-step guidance outlines the necessary procedures for the disposal of this compound in a laboratory or research setting.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area.[7][8]

  • Wear appropriate PPE, including chemical-impermeable gloves, safety goggles with side shields, and a lab coat.[7][9]

  • Avoid the formation of dust and aerosols.[7][8] In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[7][10]

2. Segregation and Storage of Waste:

  • All materials contaminated with this compound, including unused product, partially used vials, syringes, and contaminated labware, must be segregated as hazardous and controlled substance waste.

  • Store waste in clearly labeled, sealed, and leak-proof containers.[7][8]

  • Store these containers in a secure, designated area away from incompatible materials.[7]

3. Disposal Procedures:

  • Never dispose of this compound down the drain or in regular trash.[7][11] This practice is prohibited and contributes to water contamination.[4][11]

  • The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][10]

  • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8][9]

  • Another option is to use a DEA-compliant chemical digestion method that renders the substance "non-retrievable".[11]

4. Regulatory Compliance and Documentation:

  • All disposal activities must comply with DEA, Environmental Protection Agency (EPA), and state and local regulations.[11][12]

  • For the disposal of controlled substances, a DEA Form 41 must be completed to document the destruction.[13][14] This form requires information on the drug, quantity, and signatures of two employees who witnessed the destruction.[13]

  • Engage a licensed hazardous waste disposal company or a DEA-registered reverse distributor for the collection and disposal of this compound waste.[8][9][14] They will provide a Certificate of Destruction (COD) for your records.[14]

Key Regulatory and Disposal Information

Regulatory Body Requirement Disposal Methods Key Documentation
DEA Classified as a Schedule III controlled substance. Disposal must render the substance "non-retrievable".[1][11]Incineration, chemical digestion.[7][11]DEA Form 41, Certificate of Destruction.[13][14]
EPA Regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[12][15]Controlled incineration.[7][10]Hazardous waste manifests.
NIOSH Listed as a hazardous drug, requiring specific handling and disposal to protect workers.Disposal in dedicated hazardous drug waste containers.Facility-specific safety and disposal records.
State/Local Regulations must be at least as stringent as federal laws and may have additional requirements.[11]Varies by jurisdiction.State-specific permits and forms.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate as Hazardous & Controlled Substance Waste ppe->segregate store Step 3: Store in Labeled, Sealed Container in Secure Area segregate->store disposal_decision Step 4: Select Disposal Method store->disposal_decision incineration Option A: Licensed Hazardous Waste Incineration disposal_decision->incineration Preferred Method chemical_digestion Option B: DEA-Compliant Chemical Digestion disposal_decision->chemical_digestion Alternative documentation Step 5: Complete DEA Form 41 (Witnessed) incineration->documentation chemical_digestion->documentation transfer Step 6: Transfer to Licensed Disposal Vendor documentation->transfer cod Step 7: Obtain Certificate of Destruction transfer->cod end End: Disposal Complete cod->end

Caption: this compound Disposal Workflow

Environmental Impact of Improper Disposal

The improper disposal of steroids like this compound poses a significant threat to the environment. When flushed or sent to landfills, these hormonally active compounds can leach into soil and water systems.[3][4] Studies have shown that the presence of steroids in aquatic environments can disrupt the endocrine systems of fish and other wildlife, leading to reproductive and developmental problems.[6] Some steroids can persist and even regenerate in the environment under certain conditions, prolonging their ecological impact.[5] Adhering to proper disposal protocols is a critical responsibility for all laboratory professionals to mitigate these environmental risks.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltestosterone
Reactant of Route 2
Reactant of Route 2
Methyltestosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.